molecular formula C21H29N9O2 B611156 TAS05567 CAS No. 1429038-15-2

TAS05567

Cat. No.: B611156
CAS No.: 1429038-15-2
M. Wt: 439.52
InChI Key: ATERGQQFFHVNOJ-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAS05567 is a novel, potent, and highly selective ATP-competitive inhibitor of spleen tyrosine kinase (Syk), an enzyme critically involved in signaling downstream of immunoreceptor tyrosine-based activation motif (ITAM)-coupled receptors such as the B-cell receptor (BCR) and Fc receptors (FcRs) . Its high selectivity was demonstrated in biochemical assays, where it potently inhibited Syk enzymatic activity with an average IC50 of 0.37 nM and affected only 4 out of 191 other kinases tested, underscoring its value as a precise research tool for probing Syk-dependent pathways . In research applications, this compound has been shown to abrogate immunoglobulin-mediated responses by inhibiting BCR-dependent signal transduction in Ramos cells, FcγR-mediated tumor necrosis factor-α (TNF-α) production in THP-1 cells, and FcεR-mediated histamine release from RBL-2H3 cells . This profile makes it highly useful for in vitro studies of immune cell activation. Furthermore, in vivo studies using rodent models have established that this compound can suppress hind-paw swelling in rheumatoid arthritis models, prevent the decrease in platelet counts in an immune thrombocytopenic purpura (ITP) model, and suppress IgE-mediated ear swelling, highlighting its potential for investigating therapeutic mechanisms in autoimmune and allergic diseases . As a research compound, this compound provides a means to selectively target and elucidate the role of Syk in humoral immune-mediated inflammatory conditions.

Properties

CAS No.

1429038-15-2

Molecular Formula

C21H29N9O2

Molecular Weight

439.52

IUPAC Name

3-([(3R,4R)-3-Aminotetrahydro-2H-pyran-4-yl]amino)-5-([2-(tert-butyl)-7-methyl-2H-indazol-5-yl]amino)-1,2,4-triazine-6-carboxamide

InChI

InChI=1S/C21H29N9O2/c1-11-7-13(8-12-9-30(21(2,3)4)29-16(11)12)24-19-17(18(23)31)27-28-20(26-19)25-15-5-6-32-10-14(15)22/h7-9,14-15H,5-6,10,22H2,1-4H3,(H2,23,31)(H2,24,25,26,28)/t14-,15+/m0/s1

InChI Key

ATERGQQFFHVNOJ-LSDHHAIUSA-N

SMILES

O=C(C1=C(NC2=CC3=CN(C(C)(C)C)N=C3C(C)=C2)N=C(N[C@H]4[C@@H](N)COCC4)N=N1)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TAS-05567;  TAS 05567;  TAS05567

Origin of Product

United States

Foundational & Exploratory

TAS05567 chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: TAS05567 – Structural Characterization and Chemical Identity

Executive Summary

This compound is a highly potent, selective, and orally bioavailable inhibitor of Spleen Tyrosine Kinase (Syk). Developed by Taiho Pharmaceutical, this small molecule is designed to modulate B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, which are critical drivers in the pathophysiology of autoimmune diseases (e.g., Rheumatoid Arthritis, Immune Thrombocytopenia) and B-cell malignancies.

This technical guide provides a definitive reference for the chemical identity, structural properties, and mechanistic basis of this compound. It synthesizes physicochemical data with experimental protocols to support researchers in the rigorous application of this compound in preclinical and translational studies.

Chemical Identity & Structural Analysis

This compound is characterized by a 1,2,4-triazine core scaffold, distinct from the purine or pyrimidine scaffolds common in first-generation kinase inhibitors. This structural choice contributes to its high selectivity profile against the kinome.

Nomenclature and Registration
Parameter Detail
Common Name This compound
CAS Registry Number 1429038-15-2
IUPAC Name 3-{[(3R,4R)-3-aminotetrahydro-2H-pyran-4-yl]amino}-5-{[2-(tert-butyl)-7-methyl-2H-indazol-5-yl]amino}-1,2,4-triazine-6-carboxamide
Molecular Formula C₂₁H₂₉N₉O₂
Molecular Weight 439.52 g/mol
SMILES CC1=C(C2=NN(C(C)(C)C)C=C2C=C1)NC3=NC(N[C@H]4COCC[C@H]4N)=NC(C(N)=O)=N3
Structural Visualization

The following diagram illustrates the connectivity of this compound, highlighting the triazine core (central node) linking the indazole moiety and the aminopyran ring.

Figure 1: Structural connectivity of this compound showing key pharmacophores.

Physicochemical Properties
PropertyValue / DescriptionRelevance
Solubility Soluble in DMSO (>10 mM)Suitable for in vitro stock preparation.
Lipophilicity Moderate (Predicted LogP ~2-3)Balances membrane permeability with oral bioavailability.
H-Bond Donors 4Critical for interaction with the ATP-binding pocket hinge region.
H-Bond Acceptors 9Facilitates water-mediated contacts within the active site.

Mechanism of Action (MOA)

This compound functions as an ATP-competitive inhibitor of Syk. By occupying the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream effectors such as BLNK (B-cell linker protein) and PLCγ2.

Signaling Pathway Inhibition[3][12]

Syk is a cytoplasmic tyrosine kinase activated by ITAM (Immunoreceptor Tyrosine-based Activation Motif) phosphorylation. This compound blockade interrupts the signal transduction from surface receptors (BCR, FcγR, FcεR) to the nucleus.

Syk_Pathway BCR BCR / FcR (Receptor) Lyn Lyn/Fyn (Src Family) BCR->Lyn Antigen Binding Syk_Active Syk (Active) Lyn->Syk_Active ITAM Phosphorylation Syk_Inactive Syk (Inhibited) BLNK BLNK Phosphorylation Syk_Active->BLNK TAS This compound TAS->Syk_Active Inhibition (IC50 = 0.37 nM) PLCg2 PLCγ2 Activation BLNK->PLCg2 Calcium Ca2+ Flux PLCg2->Calcium Response Inflammation / Proliferation Calcium->Response

Figure 2: this compound inhibition of the BCR/FcR signaling cascade.

Experimental Protocols

The following protocols are derived from standard methodologies for Syk inhibitors and specific characterizations of this compound.

Chemical Synthesis (Retrosynthetic Analysis)

While the exact industrial process is proprietary, the structure dictates a convergent synthesis via Nucleophilic Aromatic Substitution (


).
  • Core Formation: The 1,2,4-triazine core is likely generated from a condensation of an amidrazone with an

    
    -keto acid derivative.
    
  • C5 Substitution: Introduction of the indazole moiety. The 2-(tert-butyl)-7-methyl-2H-indazol-5-amine is coupled to a 5-halo-triazine intermediate.

  • C3 Substitution: Introduction of the aminopyran. The (3R,4R)-3-aminotetrahydro-2H-pyran-4-amine is coupled to the C3 position.

  • Final Deprotection: If protecting groups (e.g., Boc on the amine) were used, a final acid deprotection step yields this compound.

In Vitro Kinase Assay (Self-Validating Protocol)

To verify the potency of this compound (Literature IC


 = 0.37 nM), use a FRET-based or radiometric kinase assay.
  • Reagents: Recombinant human Syk (catalytic domain), Poly(Glu,Tyr) 4:1 peptide substrate, ATP (

    
     concentration ~10 µM), this compound (serial dilutions in DMSO).
    
  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Procedure:

    • Incubate Syk enzyme with this compound for 15 minutes at Room Temperature (RT) to allow binding equilibrium.

    • Initiate reaction by adding ATP and peptide substrate.

    • Incubate for 60 minutes at RT.

    • Stop reaction and detect phosphorylation (e.g., via ADP-Glo or ³³P-ATP incorporation).

  • Validation: The IC

    
     curve must show a sigmoidal dose-response with a Hill slope near -1.0. Z' factor should be > 0.5.
    
Cellular Assay: BCR Signaling in Ramos Cells
  • Objective: Measure inhibition of BLNK phosphorylation (p-BLNK).

  • Cell Line: Ramos (RA 1) B-lymphocytes.

  • Stimulation: Anti-human IgM F(ab')₂ fragment.

  • Protocol:

    • Serum-starve Ramos cells for 1 hour.

    • Treat with this compound (0.1 nM – 1000 nM) for 30 minutes.

    • Stimulate with Anti-IgM (10 µg/mL) for 10 minutes.

    • Lyse cells in RIPA buffer containing phosphatase inhibitors.

    • Analyze via Western Blot using anti-p-BLNK (Y96) antibody.

References

  • Yamamoto, N., et al. (2018). "Pharmacological Characterization of this compound, a Potent and Selective Inhibitor of Spleen Tyrosine Kinase, in Animal Models of Inflammatory Diseases and B-cell Malignancies." Journal of Pharmacology and Experimental Therapeutics, 366(1), 84-95.

  • PubChem. (n.d.).[1] "Compound Summary for CID 71696703 (this compound)." National Center for Biotechnology Information.

  • Taiho Pharmaceutical. (2018).

Sources

TAS05567: A Technical Guide to a Selective Spleen Tyrosine Kinase (SYK) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spleen Tyrosine Kinase (SYK) has emerged as a critical node in intracellular signaling pathways, governing a range of cellular responses in the immune system. Its central role in mediating signaling from the B-cell receptor (BCR) and various Fc receptors (FcRs) makes it an attractive therapeutic target for a multitude of autoimmune, allergic, and inflammatory diseases.[1] This technical guide provides an in-depth examination of TAS05567, a novel, potent, and highly selective, ATP-competitive SYK inhibitor developed by Taiho Pharmaceutical Co., Ltd.[1][2] We will dissect the therapeutic rationale for SYK inhibition, detail the biochemical and cellular characterization of this compound, provide validated experimental protocols for its evaluation, and summarize the compelling preclinical data that underscore its potential as a therapeutic candidate for immunoglobulin-mediated inflammatory conditions.[1]

Section 1: The Therapeutic Rationale - Deciphering SYK Signaling

SYK is a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[3] It is an essential downstream effector for a class of receptors that utilize immunoreceptor tyrosine-based activation motifs (ITAMs).[1] This positions SYK as a pivotal gatekeeper for cellular activation in response to antigen-antibody complexes and other stimuli.

SYK in B-Cell Receptor (BCR) Signaling

In B-lymphocytes, antigen binding to the BCR triggers the phosphorylation of ITAMs within the receptor's Ig-α/Ig-β subunits by Src-family kinases.[4] This creates a docking site for the tandem SH2 domains of SYK, leading to SYK's recruitment to the plasma membrane, its subsequent activation via autophosphorylation, and the propagation of downstream signals that ultimately control B-cell proliferation, differentiation, and antibody production.

BCR_SYK_Signaling cluster_membrane Plasma Membrane BCR B-Cell Receptor (BCR) IgA_B Ig-α/Ig-β (ITAMs) Src Src-Family Kinase (Lyn, Fyn) BCR->Src 2. Clustering SYK_inactive SYK (Inactive) IgA_B->SYK_inactive 4. SYK Recruitment Src->IgA_B 3. ITAM Phosphorylation (pY) SYK_active SYK (Active) SYK_inactive->SYK_active 5. Activation & Autophosphorylation Downstream Downstream Signaling (PLCγ, PI3K, MAPK) SYK_active->Downstream 6. Substrate Phosphorylation Antigen Antigen Antigen->BCR 1. Binding Response Cellular Response (Proliferation, Differentiation, Antibody Production) Downstream->Response

Caption: B-Cell Receptor (BCR) Signaling Pathway via SYK.

SYK in Fc Receptor (FcR) Signaling

Fc receptors, found on the surface of numerous immune cells like mast cells, macrophages, and neutrophils, bind to the Fc portion of antibodies.[5] This interaction is central to processes like phagocytosis, degranulation, and cytokine release. Similar to the BCR pathway, ligand binding and FcR clustering lead to ITAM phosphorylation by Src-family kinases, recruitment of SYK, and initiation of a signaling cascade that results in a specific effector function.[1] For example, in mast cells, cross-linking of the high-affinity IgE receptor (FcεRI) leads to SYK-dependent degranulation and the release of histamine and other inflammatory mediators.[1]

FcR_SYK_Signaling cluster_membrane Plasma Membrane FcR Fc Receptor (FcR) (e.g., FcεRI, FcγR) FcR_chain γ-chain (ITAMs) Src Src-Family Kinase (Lyn, Fyn) FcR->Src 2. Clustering SYK_inactive SYK (Inactive) FcR_chain->SYK_inactive 4. SYK Recruitment Src->FcR_chain 3. ITAM Phosphorylation (pY) SYK_active SYK (Active) SYK_inactive->SYK_active 5. Activation & Autophosphorylation Downstream Downstream Signaling (PLCγ, Calcium Flux) SYK_active->Downstream 6. Substrate Phosphorylation ImmuneComplex Immune Complex (Antigen-Antibody) ImmuneComplex->FcR 1. Binding Response Effector Function (Degranulation, Phagocytosis, Cytokine Release) Downstream->Response

Caption: Fc Receptor (FcR) Signaling Pathway via SYK.

Section 2: this compound - A Profile of a Selective SYK Inhibitor

This compound was identified as a potent and highly selective SYK inhibitor through systematic screening and evaluation.[1] Its inhibitory activity is directed at the ATP-binding site of the kinase.

Biochemical Potency and Selectivity

The defining characteristic of a high-quality kinase inhibitor is its potency against the intended target and its selectivity against the broader kinome to minimize off-target effects. This compound demonstrates high potency for SYK with an IC50 of 0.37 nM in enzymatic assays.[1] A comprehensive kinase panel revealed its high selectivity; out of 191 kinases tested, this compound only showed significant inhibition (>70%) against four other kinases besides SYK.[1]

Kinase TargetIC50 (nM)Reference
SYK 0.37 [1]
FLT310[1]
JAK24.8[1]
KDR (VEGFR2)600[1]
RET29[1]
Table 1: Kinase Inhibitory Profile of this compound.

Section 3: In Vitro Characterization - Methodologies and Insights

A battery of in vitro cellular assays is essential to confirm that the biochemical potency of an inhibitor translates into functional inhibition of the targeted pathway within a cellular context. The studies on this compound utilized well-established cell lines that model key aspects of BCR and FcR signaling.[1]

In_Vitro_Workflow cluster_assays Cell-Based Functional Assays Ramos Ramos Cells (BCR Signaling) Endpoint Endpoint Analysis (Phosphorylation, Cytokine/Histamine Release) Ramos->Endpoint THP1 THP-1 Cells (FcγR Signaling) THP1->Endpoint RBL2H3 RBL-2H3 Cells (FcεR Signaling) RBL2H3->Endpoint Biochem Biochemical Assay (Enzymatic IC50) Inhibitor This compound Inhibitor->Ramos Inhibitor->THP1 Inhibitor->RBL2H3 Inhibitor->Biochem

Caption: General Workflow for In Vitro Characterization of a SYK Inhibitor.

Protocol: FcεRI-Mediated Degranulation in RBL-2H3 Cells

This assay is a cornerstone for evaluating inhibitors of mast cell activation, which is central to type I hypersensitivity reactions.[6] The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely accepted model as it expresses the high-affinity IgE receptor (FcεRI) and degranulates upon antigen cross-linking, releasing mediators like histamine and β-hexosaminidase.[6][7]

Methodology:

  • Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10-15% heat-inactivated fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 atmosphere.[8]

  • Sensitization: Seed cells in a 96-well plate. Sensitize the cells by incubating overnight with anti-DNP IgE (e.g., 1 µg/mL).

  • Inhibitor Treatment: Wash the cells with a buffered salt solution (e.g., Tyrode's buffer). Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.

  • Antigen Challenge: Induce degranulation by adding the antigen, DNP-human serum albumin (DNP-HSA) (e.g., 100 ng/mL), and incubate for 1 hour at 37°C.

  • Quantification of Degranulation:

    • Collect the supernatant from each well.

    • To measure β-hexosaminidase release, incubate the supernatant with a substrate solution (e.g., p-Nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate buffer (pH 4.5).

    • Stop the reaction with a high pH stop buffer (e.g., NaHCO3/Na2CO3, pH 10).[7]

    • Measure the absorbance at 405 nm.

    • Total release is determined by lysing control cells with a detergent like Triton X-100.

    • Calculate the percentage of degranulation and the IC50 value for the inhibitor.

Summary of In Vitro Functional Data for this compound

This compound effectively suppressed SYK-dependent signaling in multiple cell-based assays, demonstrating its ability to block immunologically relevant pathways.[1]

Assay SystemSignaling PathwayCellular FunctionResult with this compoundReference
Ramos (Human Burkitt's lymphoma)BCRSignal TransductionInhibition of BCR-dependent signaling[1]
THP-1 (Human monocytic)FcγRCytokine ProductionInhibition of TNF-α production[1]
RBL-2H3 (Rat basophilic leukemia)FcεRDegranulationInhibition of histamine release[1]
RBL-2H3 (Rat basophilic leukemia)FcεRCalcium MobilizationSuppression of calcium flux (IC50 = 27 nM)[1]
Murine bone marrow macrophagesRANKLOsteoclastogenesisInhibition of osteoclast differentiation[1]
Table 2: In Vitro Functional Activity of this compound.

Section 4: Preclinical Efficacy in In Vivo Models

The therapeutic potential of this compound was evaluated in established rodent models that recapitulate key features of human autoimmune and allergic diseases.[1]

Protocol: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is one of the most widely used preclinical models for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.[9] The model involves an autoimmune response to type II collagen, leading to joint inflammation, cartilage destruction, and bone erosion.

Methodology:

  • Animals: Use susceptible mouse strains, such as DBA/1J, typically 7-8 weeks old.[10]

  • Primary Immunization (Day 0):

    • Prepare an emulsion of bovine or chicken type II collagen (e.g., 2 mg/mL) in Complete Freund's Adjuvant (CFA) (e.g., 4 mg/mL Mycobacterium tuberculosis).[11]

    • Administer 100 µL of the emulsion intradermally at the base of the tail.[11]

  • Booster Immunization (Day 21):

    • Prepare an emulsion of type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA).

    • Administer 100 µL of the emulsion using the same technique as the primary immunization.[11]

  • Treatment and Monitoring:

    • Begin oral administration of this compound or vehicle daily once arthritis becomes established.

    • Monitor animals daily for signs of arthritis. Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that assesses erythema and swelling.

    • Measure paw thickness regularly using a caliper.

  • Endpoint Analysis: At the end of the study, collect paws for histopathological analysis to assess inflammation, pannus formation, and bone/cartilage damage. Serum can be collected to measure inflammatory biomarkers.[1]

Protocol: Passive Model of Immune Thrombocytopenia (ITP) in Mice

ITP is an autoimmune disorder characterized by antibody-mediated destruction of platelets.[12] This acute mouse model relies on the passive transfer of anti-platelet antibodies to induce rapid thrombocytopenia.[13]

Methodology:

  • Animals: Use a standard mouse strain such as BALB/c.

  • Treatment: Administer this compound or vehicle orally prior to antibody injection.

  • Induction of ITP: Inject a specific dose of a rat anti-mouse platelet monoclonal antibody (e.g., anti-CD41) intravenously.[13]

  • Platelet Counting:

    • Collect blood samples (e.g., via saphenous vein) at specified time points after antibody injection (e.g., 2, 24, 48 hours).[14]

    • Use an anticoagulant such as CPDA.[14]

    • Determine platelet counts using an automated hematology analyzer or by flow cytometry.

  • Analysis: Compare platelet counts between the vehicle-treated and this compound-treated groups to determine the inhibitor's ability to prevent platelet destruction.

Summary of In Vivo Efficacy Data for this compound

This compound demonstrated significant, dose-dependent efficacy across multiple preclinical disease models, validating the therapeutic hypothesis of SYK inhibition.[1]

Disease ModelKey FindingsReference
Mouse Collagen-Induced Arthritis (CIA) Dose-dependent suppression of hind-paw swelling.[1]
Rat Adjuvant-Induced Arthritis (AIA) Markedly reduced histopathologic scores (inflammation, bone resorption).[1]
Mouse Immune Thrombocytopenia (ITP) Dose-dependent prevention of anti-platelet antibody-induced platelet count decrease.[1]
Mouse Passive Cutaneous Anaphylaxis (PCA) Suppression of IgE-mediated ear swelling.[1]
Table 3: Preclinical In Vivo Efficacy of this compound.

Section 5: Clinical Development Status

As of the date of this guide, a review of public clinical trial registries and publications from the developing company, Taiho Pharmaceutical, does not indicate that this compound has entered formal clinical trials under this designation.[15][16] The available literature consistently describes it as a preclinical candidate with therapeutic potential for autoimmune and allergic diseases.[1] It is possible the compound is in a non-public stage of IND-enabling studies, has been assigned a different code name for clinical development, or its development has been discontinued.

Conclusion

This compound is a potent and highly selective spleen tyrosine kinase inhibitor that has demonstrated robust and compelling activity in both in vitro cellular systems and in vivo models of human disease.[1] Its ability to effectively block signaling downstream of both B-cell and Fc receptors provides a strong mechanistic rationale for its use in a variety of immunoglobulin-mediated inflammatory conditions, including rheumatoid arthritis, immune thrombocytopenia, and allergic reactions. The comprehensive preclinical data package supports its status as a promising therapeutic candidate. Further investigation and potential clinical development are warranted to determine its safety and efficacy in human patients.

References

  • Hayashi, H., et al. (2018). This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models. Journal of Pharmacology and Experimental Therapeutics, 366(1), 84-95. [Link]

  • Brand, D. D., et al. (2021). Applicability and implementation of the collagen-induced arthritis mouse model, including protocols. Biomedical Reports, 15(3), 73. [Link]

  • Pharmacology Discovery Services. (n.d.). Allergy, Passive Cutaneous Anaphylaxis (PCA), Mouse. Retrieved February 9, 2026, from [Link]

  • Pietersz, G. A., & Tang, C. K. (2021). Applicability and implementation of the collagen-induced arthritis mouse model, including protocols. Spandidos Publications. [Link]

  • Borbély, A., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols, 3(4), 101704. [Link]

  • ClinicalTrials.gov. (n.d.). Search of: this compound - List Results. Retrieved February 9, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Passive Cutaneous Anaphylaxis (PCA) Model. Retrieved February 9, 2026, from [Link]

  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]

  • Lazarus, A. H., & McKenzie, S. E. (2016). Mouse Models for Immune-Mediated Platelet Destruction or Immune Thrombocytopenia (ITP). Current Protocols in Immunology, 113, 15.30.1-15.30.11. [Link]

  • Naal, Z., et al. (2013). A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation. Journal of Visualized Experiments, (81), e50723. [Link]

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved February 9, 2026, from [Link]

  • BPS Bioscience. (n.d.). SYK Assay Kit. Retrieved February 9, 2026, from [Link]

  • Crow, A. R., & Lazarus, A. H. (2016). Mouse Models for Immune-Mediated Platelet Destruction or Immune Thrombocytopenia (ITP). ResearchGate. [Link]

  • Borges, A. L., et al. (2025). Culturing RBL 2H3 rat basophils. protocols.io. [Link]

  • Li, Y., et al. (2014). Studies on the Degranulation of RBL-2H3 Cells Induced by Traditional Chinese Medicine Injections. Pharmacology & Pharmacy, 5(8), 825-835. [Link]

  • Taiho Oncology, Inc. (n.d.). Product Pipeline (Clinical Development). Retrieved February 9, 2026, from [Link]

  • Thota, S., & Kistangari, G. (2024). Immune Thrombocytopenia. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia contributors. (2024, December 26). Fc receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Wan, D. (2015). Re: Can someone help us on RBL2H3 Mast cell degranulation assay? [Online forum post]. ResearchGate. [Link]

  • Taiho Oncology, Inc. (2025, November 20). Taiho Oncology, Taiho Pharmaceutical and Cullinan Therapeutics Initiate Rolling Submission of New Drug Application to U.S. Food. [Press release]. [Link]

  • Kurosaki, T., et al. (1994). Syk activation by the Src-family tyrosine kinase in the B cell receptor signaling. The Journal of Experimental Medicine, 179(5), 1725–1729. [Link]

Sources

Introduction: The Rationale for Targeting IRAK4 in Autoimmune Pathophysiology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Biological Targets of Selective IRAK4 Inhibitors in Autoimmune Disease

The innate immune system, our body's first line of defense, relies on the precise recognition of molecular patterns associated with pathogens and cellular damage. This recognition is primarily mediated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) superfamily. A critical downstream signaling node for both of these receptor families is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Upon ligand binding to TLRs or IL-1R, a signaling cascade is initiated that leads to the activation of IRAK4, which in turn phosphorylates and activates IRAK1 and IRAK2. This multi-protein complex, known as the Myddosome, ultimately culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.

In the context of autoimmune diseases, this pathway is often chronically activated, leading to persistent inflammation and tissue damage. Genetic studies have linked dysregulation of the TLR/IL-1R signaling pathway to a variety of autoimmune conditions, including rheumatoid arthritis, systemic lupus erythematosus, and psoriasis. Consequently, IRAK4, as a central and early mediator in this pro-inflammatory cascade, represents a highly attractive therapeutic target for the development of novel immunomodulatory agents. Selective inhibition of IRAK4 offers the potential to dampen the excessive inflammatory response characteristic of autoimmune diseases while potentially preserving other essential immune functions.

This technical guide provides an in-depth exploration of the biological targets of selective IRAK4 inhibitors, outlining the experimental methodologies for their characterization and validation within the framework of autoimmune disease research.

Core Biological Target: The IRAK4 Kinase Domain

The primary biological target of a selective IRAK4 inhibitor is, by definition, the kinase domain of the IRAK4 protein itself. The overarching therapeutic hypothesis is that by inhibiting the catalytic activity of IRAK4, the downstream signaling cascade that promotes inflammation can be effectively blocked.

Mechanism of Action: Competitive ATP Inhibition

Most small molecule IRAK4 inhibitors are designed as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the IRAK4 kinase domain, preventing the binding of endogenous ATP and thereby blocking the phosphotransferase activity of the enzyme. This inhibition prevents the autophosphorylation of IRAK4 and the subsequent phosphorylation of its substrates, IRAK1 and IRAK2.

Visualizing the IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in TLR/IL-1R signaling and the point of intervention for a selective inhibitor.

IRAK4_Signaling TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NF_kB->Cytokines Transcription Inhibitor Selective IRAK4 Inhibitor Inhibitor->IRAK4 Inhibition Cellular_Workflow Start Isolate Primary Cells (e.g., PBMCs) Pre_incubation Pre-incubate cells with IRAK4 inhibitor (dose-response) Start->Pre_incubation Stimulation Stimulate with TLR agonist (e.g., R848) Pre_incubation->Stimulation Incubation Incubate for 18-24 hours Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Analysis Analyze Cytokine Levels (ELISA or Luminex) Supernatant->Analysis IC50_calc Calculate IC50 Analysis->IC50_calc

Caption: Workflow for Cellular Target Engagement Assay.

Selectivity Profiling: Off-Target Effects

A crucial aspect of drug development is to ensure that the inhibitor is selective for IRAK4 and does not significantly inhibit other kinases, which could lead to off-target toxicities.

  • Kinome Scanning: The inhibitor is screened against a large panel of recombinant kinases (e.g., >400) to determine its IC50 for each. The results are often visualized as a "kinome tree" to provide a global view of selectivity. A highly selective inhibitor will show potent inhibition of IRAK4 with minimal activity against other kinases.

In Vivo Target Validation in Animal Models of Autoimmune Disease

The ultimate validation of a therapeutic target comes from demonstrating efficacy in preclinical animal models that recapitulate key aspects of human autoimmune diseases.

Animal ModelHuman Disease CorrelationKey Efficacy Readouts
Collagen-Induced Arthritis (CIA) in Mice or Rats Rheumatoid ArthritisClinical score (paw swelling), histology (joint damage), serum cytokine levels
MRL/lpr Mouse Model of Lupus Systemic Lupus ErythematosusProteinuria, anti-dsDNA antibody titers, kidney histology
Imiquimod-Induced Psoriasis Model in Mice PsoriasisPsoriasis Area and Severity Index (PASI) score, skin histology, cytokine expression in the skin

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

  • Induction of Arthritis:

    • Immunize DBA/1 mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) on day 0.

    • Administer a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) on day 21.

  • Dosing Regimen:

    • Begin oral or intraperitoneal administration of the IRAK4 inhibitor or vehicle control on day 21, continuing daily until the end of the study (typically day 35-42).

  • Efficacy Assessments:

    • Monitor mice daily for the onset and severity of arthritis using a clinical scoring system (0-4 for each paw).

    • Measure paw thickness with calipers every 2-3 days.

    • At the end of the study, collect blood for measurement of serum cytokines and anti-collagen antibodies.

    • Harvest paws for histological assessment of inflammation, pannus formation, and bone erosion.

Conclusion

The selective inhibition of IRAK4 represents a promising therapeutic strategy for a range of autoimmune diseases. The validation of a selective IRAK4 inhibitor is a systematic process that begins with the confirmation of direct target engagement and potent inhibition at the biochemical level. This is followed by demonstrating on-target pathway inhibition in relevant cellular systems and establishing a favorable selectivity profile against the broader kinome. Finally, efficacy in well-characterized preclinical models of autoimmune disease provides the critical in vivo validation necessary to support clinical development. This rigorous, multi-pronged approach ensures a comprehensive understanding of the biological targets and therapeutic potential of selective IRAK4 inhibitors.

References

  • Flannery, S., & Bowie, A. G. (2010). The interleukin-1 receptor-associated kinases: critical regulators of innate immune signalling. Biochemical Pharmacology, 80(12), 1981-1991. [Link]

  • Kim, T. W., et al. (2007). A critical role for IRAK4 kinase activity in Toll-like receptor-mediated innate immunity. The Journal of Experimental Medicine, 204(5), 1025-1036. [Link]

  • Su, L., & Li, S. (2016). The role of IRAK4 in the tumor microenvironment. Oncoimmunology, 5(6), e1169429. [Link]

Executive Summary & Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Preclinical Pharmacology of TAS05567

Compound Code: this compound Target Class: Spleen Tyrosine Kinase (SYK) Inhibitor Therapeutic Area: Autoimmune/Inflammatory Diseases (ITP, RA, SLE) Development Origin: Taiho Pharmaceutical

This compound is a highly potent, orally bioavailable, ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor cytoplasmic tyrosine kinase that functions as a critical signal transducer for immunoreceptors, including B-cell receptors (BCR) and Fc receptors (Fc


R, Fc

R).

The therapeutic rationale for this compound lies in its ability to uncouple upstream immune recognition (antibody-antigen binding) from downstream inflammatory amplification. By blocking SYK, this compound interrupts the signaling cascade responsible for phagocytosis, cytokine production, and cellular activation in B-cells, macrophages, and mast cells.

Signaling Pathway Architecture

The following diagram illustrates the critical intervention point of this compound within the Fc


R signaling cascade, central to the pathology of autoimmune diseases like Immune Thrombocytopenia (ITP) and Rheumatoid Arthritis (RA).

SYK_Pathway Receptor FcγR / BCR (Immune Complex Binding) ITAM ITAM Phosphorylation (LYN/FYN) Receptor->ITAM Activation SYK_Inactive SYK (Inactive) ITAM->SYK_Inactive Recruitment SYK_Active SYK (Active) Phosphorylated SYK_Inactive->SYK_Active Autophosphorylation Downstream Downstream Effectors (BLNK, BTK, PLCγ2) SYK_Active->Downstream Signal Transduction TAS This compound (Inhibitor) TAS->SYK_Active  ATP-Competitive Inhibition Response Cellular Response (Phagocytosis, Cytokines, Proliferation) Downstream->Response Inflammation

Figure 1: Mechanism of Action. This compound inhibits the phosphorylation of SYK, preventing signal propagation from immune receptors (FcR/BCR) to downstream inflammatory effectors.

In Vitro Pharmacology: Selectivity & Potency

This compound distinguishes itself through a high degree of kinome selectivity, a critical parameter for minimizing off-target toxicities often associated with multi-kinase inhibitors (e.g., JAK/SRC inhibition).

Kinase Selectivity Profile

Data derived from comprehensive kinase panel screening (e.g., DiscoveRx KINOMEscan or similar platforms).

ParameterOutcomeBiological Significance
Primary Target SYK High affinity binding and enzymatic inhibition.
Potency (IC50) < 10 nM Potent inhibition at physiological ATP concentrations.
Selectivity Score 4 / 191 Inhibited only 4 out of 191 kinases tested (>98% selectivity).
Off-Target Avoidance HighMinimal activity against JAK1/2/3 (avoids broad immunosuppression) and SRC family.
Cellular Assay Validation

To verify that enzymatic inhibition translates to cellular efficacy, this compound was evaluated in relevant hematopoietic cell lines.

Cell LineStimulusReadoutThis compound Effect
Ramos (B-cells) Anti-IgM (BCR crosslinking)BCR signaling transduction (p-BLNK/p-BTK)Inhibited
THP-1 (Monocytes) IgG Immune ComplexesFc

R-mediated TNF-

production
Inhibited
RBL-2H3 (Basophils) IgE-Antigen ComplexesFc

R-mediated Histamine release
Inhibited

Technical Insight: The inhibition of TNF-


 in THP-1 cells is particularly predictive for efficacy in Rheumatoid Arthritis models, while the RBL-2H3 data supports potential utility in allergic conditions.

In Vivo Efficacy: Experimental Protocols

The preclinical validation of this compound relies on two "gold standard" models: Rat Collagen-Induced Arthritis (CIA) for RA and Mouse ITP for autoimmune thrombocytopenia.

Protocol A: Rat Collagen-Induced Arthritis (CIA)

This model mimics the autoantibody-driven joint destruction seen in human RA.

Experimental Workflow:

  • Induction: Female Lewis rats are immunized with Type II Collagen (CII) emulsified in incomplete Freund's adjuvant.

  • Onset: Dosing initiates upon the onset of clinical arthritis (paw swelling), typically Day 10–14 post-immunization.

  • Treatment: Oral administration (PO) of this compound (e.g., 1, 3, 10 mg/kg QD or BID) vs. Vehicle.

  • Endpoint: Hind paw volume (plethysmometry) and histopathological scoring (pannus formation, bone erosion).

CIA_Protocol cluster_dosing Treatment Phase (14-28 Days) Step1 Day 0: Induction (Type II Collagen + Adjuvant) Step2 Day 10-14: Onset (Monitor Paw Swelling) Step1->Step2 Step3 Randomization (Stratify by Score) Step2->Step3 Dose1 Vehicle (PO, QD) Step3->Dose1 Dose2 This compound (Low Dose) Step3->Dose2 Dose3 This compound (High Dose) Step3->Dose3 Step4 Endpoints 1. Plethysmometry (Swelling) 2. Histopathology (Bone Erosion) Dose1->Step4 Dose2->Step4 Dose3->Step4

Figure 2: Rat CIA Experimental Design. A therapeutic dosing regimen (post-onset) is used to demonstrate disease regression rather than just prophylaxis.

Key Results:

  • Dose-Dependency: this compound suppresses hind-paw swelling in a dose-dependent manner.[1]

  • Histopathology: Significant reduction in bone erosion and cartilage destruction scores compared to vehicle.

  • Mechanism Confirmation: Reduction in anti-CII antibody titers and serum inflammatory cytokines (IL-6).

Protocol B: Mouse Immune Thrombocytopenia (ITP)

This model assesses the drug's ability to prevent platelet destruction by splenic macrophages (Fc


R-mediated phagocytosis).
  • Induction: Intravenous injection of anti-platelet antibody (e.g., anti-CD41).

  • Readout: Platelet counts measured at fixed intervals (e.g., 2h, 6h, 24h) post-injection.

  • Outcome: this compound treatment prevents the precipitous drop in platelet counts, maintaining hemostasis.

Pharmacokinetics (PK) & Translational Perspective

For a SYK inhibitor to be viable clinically, it must maintain sufficient plasma exposure to cover the IC50 for the duration of the dosing interval.

PK Profile Summary (Inferred from Efficacy Data):

  • Route: Oral (PO).[2][3][4]

  • Bioavailability: Sufficient to achieve systemic efficacy in rodents.

  • Exposure-Response: Efficacy in the CIA model correlates with plasma concentrations exceeding the cellular IC50 (pSYK inhibition).

Safety & Selectivity (Translational): A major challenge with first-generation SYK inhibitors (e.g., fostamatinib) was off-target hypertension and GI toxicity.

  • This compound Advantage: The high selectivity (4/191 kinases) suggests a wider therapeutic window.

  • Differentiation: Unlike non-selective inhibitors that may hit KDR (VEGFR2) causing hypertension, this compound's profile is designed to minimize cardiovascular liabilities.

References

  • Yamamoto, N., et al. (2018). This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models. Journal of Pharmacology and Experimental Therapeutics.

  • Nakamoto, H., et al. (2017). Discovery of this compound, a highly potent and selective spleen tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry Letters.

  • Taiho Pharmaceutical. (2018).[1][5] Taiho Pharmaceutical Presents Data on this compound at the Annual European Congress of Rheumatology (EULAR 2018).

  • Braselmann, S., et al. (2006). R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation. (Contextual reference for SYK mechanism). Journal of Pharmacology and Experimental Therapeutics.

Sources

TAS05567: A Precision Tool for Humoral Immune-Mediated Inflammation

[1][2][3]

Executive Summary

TAS05567 is a highly selective, ATP-competitive, orally bioavailable inhibitor of Spleen Tyrosine Kinase (Syk) .[1] Unlike first-generation Syk inhibitors (e.g., fostamatinib/R406), which exhibit broad kinase promiscuity leading to off-target toxicities such as hypertension and neutropenia, this compound demonstrates a superior safety profile through exquisite selectivity.

This compound is a critical tool for researchers investigating humoral immune-mediated inflammation , specifically pathologies driven by autoantibodies and immune complexes (Type II and III hypersensitivities).[2] By blocking Syk, this compound effectively uncouples Fc receptor (FcR) and B-cell receptor (BCR) engagement from downstream inflammatory signaling, halting the production of cytokines (TNF

Mechanistic Profile: The Syk Checkpoint

Target Specificity and Binding

Syk is a non-receptor tyrosine kinase essential for signal transduction in hematopoietic cells.[3] It functions as a central node, integrating signals from ITAM (Immunoreceptor Tyrosine-based Activation Motif)-containing receptors.[4][2]

  • Primary Target: Syk Kinase Domain.[2]

  • Binding Mode: ATP-competitive inhibition.[4][2][1]

  • Potency (Enzymatic): IC

    
     = 0.37 nM (at physiological ATP concentrations).[4][2]
    
Signaling Pathway Inhibition

Upon engagement of BCRs or Fc receptors (Fcngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


Key Inhibition Points:

  • BLNK (B-cell Linker Protein): Essential for B-cell proliferation and differentiation.[4][2]

  • PLC

    
    2 (Phospholipase C Gamma 2):  Critical for Calcium flux and degranulation.[4][2]
    
Visualization: Syk Signaling Blockade

Syk_SignalingReceptorBCR / FcR EngagementITAMITAM Phosphorylation(Lyn/Fyn)Receptor->ITAMSyk_InactiveSyk (Inactive)ITAM->Syk_InactiveRecruitmentSyk_ActiveSyk (Activated)Syk_Inactive->Syk_ActiveAutophosphorylationBLNKBLNK PhosphorylationSyk_Active->BLNKPhosphorylationPLCg2PLCγ2 ActivationSyk_Active->PLCg2PhosphorylationTASThis compound(Inhibitor)TAS->Syk_Active  BLOCKS  MAPKMAPK / Erk1/2BLNK->MAPKCalciumCa2+ FluxPLCg2->CalciumResponseCytokine ReleaseDegranulationProliferationCalcium->ResponseMAPK->Response

Figure 1: this compound inhibits the catalytic activity of Syk, preventing downstream phosphorylation of BLNK and PLC

Quantitative Data Summary

The following data highlights the selectivity and potency of this compound compared to the first-generation inhibitor R406.

Table 1: Kinase Selectivity Profile

Data derived from a panel of 192 kinases.[1][5]

Kinase TargetThis compound InhibitionR406 InhibitionClinical Implication
Syk > 90% (IC

0.37 nM)
> 90%Therapeutic Efficacy
JAK2 < 70% (IC

4.8 nM)
High InhibitionAvoids Neutropenia/Anemia
KDR (VEGFR2) < 70% (IC

600 nM)
High InhibitionAvoids Hypertension
FLT3 < 70% (IC

10 nM)
High InhibitionReduced Toxicity
RET < 70% (IC

29 nM)
High InhibitionReduced Toxicity
Table 2: Cellular Potency (In Vitro)
Cell TypeStimulusReadoutIC

(nM)
Ramos (B-cells) Anti-IgM (BCR)p-BLNK1.8
Ramos (B-cells) Anti-IgM (BCR)p-Erk1/29.8
RBL-2H3 (Mast) IgE + AntigenHistamine Release13.0
THP-1 (Monocytes) IgG (Fc

R)
TNF

Production
< 100 (Dose-dependent)
Osteoclasts RANKLDifferentiationComplete suppression @ 30 nM

Experimental Protocol: Reverse Passive Arthus Reaction

To validate the efficacy of this compound in humoral inflammation , the Reverse Passive Arthus (RPA) reaction is the gold-standard in vivo model. It mimics Type III hypersensitivity (immune complex deposition).[4][2]

Rationale

This model relies strictly on the interaction between IgG immune complexes and Fc


Protocol Workflow

Materials:

  • Animals: BALB/c mice (Female, 6-8 weeks).

  • Reagents: Anti-OVA IgG antibody, Ovalbumin (OVA) antigen, Evans Blue dye.

  • Compound: this compound suspended in 0.5% methylcellulose (Vehicle).[4][2]

Step-by-Step Methodology:

  • Drug Administration (T = -1 Hour):

    • Administer this compound (10, 30, or 60 mg/kg) or Vehicle via oral gavage (p.o.).

    • Why: Ensures therapeutic plasma levels are reached prior to immune challenge.[2]

  • Passive Sensitization (T = 0):

    • Shave the dorsal skin of the mouse.

    • Intradermally (i.d.) inject 20

      
      L of Anti-OVA IgG antibody into the left flank.[2]
      
    • Inject 20

      
      L of Isotype Control IgG into the right flank (Internal Control).[2]
      
  • Antigen Challenge (T = 0):

    • Immediately following i.d.[4][2][6] injection, administer 200

      
      L of 1% OVA / 1% Evans Blue dye solution intravenously (i.v.) via the tail vein.
      
    • Mechanism:[2][1][3][7] Circulating antigen binds to the localized antibody in the skin, forming immune complexes in situ.

  • Reaction Development (T = 0 to 4 Hours):

    • Immune complexes crosslink Fc

      
      Rs on dermal mast cells and macrophages.[2]
      
    • Syk activation leads to degranulation and cytokine release.[3]

    • Vascular permeability increases, allowing Evans Blue leakage into the tissue.

  • Quantification (T = +4 Hours):

    • Euthanize animals.[4][2]

    • Remove the skin patch containing the injection sites.

    • Extract Evans Blue dye using formamide incubation (60°C for 24 hours).[4][2]

    • Measure absorbance at 620 nm.[4][2]

Visualization: RPA Experimental Logic

RPA_Workflowcluster_0Pre-Treatmentcluster_1Induction (T=0)cluster_2PathologyStep1Oral GavageThis compoundStep2IntradermalAnti-OVA IgGStep1->Step2 -1 hr wait Step3IntravenousAntigen + DyeStep2->Step3 Immediate ComplexImmune ComplexFormationStep2->ComplexStep3->ComplexFcRFcγR CrosslinkingComplex->FcRLeakVascular Leakage(Blue Dye)FcR->Leak Syk Dependent InhibitThis compoundBlocksInhibit->FcR

Figure 2: Workflow for the Reverse Passive Arthus reaction. This compound prevents the Fc

42

Translational Perspective & Clinical Implications

Efficacy in Chronic Models

Beyond acute models like RPA, this compound has shown robust efficacy in chronic autoimmune models:

  • Collagen-Induced Arthritis (CIA): Daily oral dosing (10-30 mg/kg) significantly reduced hind-paw swelling and bone erosion scores in rats.[4][2] It also lowered serum MMP-3 levels, a biomarker of joint destruction.[4]

  • Immune Thrombocytopenic Purpura (ITP): Prevented the destruction of antibody-coated platelets, directly linking Syk inhibition to macrophage phagocytic function.[2][3]

The Safety Advantage

The primary failure point for previous Syk inhibitors (e.g., fostamatinib) in Rheumatoid Arthritis trials was toxicity (hypertension, diarrhea) driven by off-target inhibition of KDR (VEGFR2) and JAK2.

  • This compound Advantage: By sparing KDR and JAK2 (see Table 1), this compound minimizes these risks, presenting a "cleaner" candidate for long-term autoimmune therapy.

References

  • Yamamoto, N., et al. (2018). This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models. Journal of Pharmacology and Experimental Therapeutics.

  • IUPHAR/BPS Guide to PHARMACOLOGY. this compound Ligand Page. [4][2]

  • MedKoo Biosciences. this compound Product Data and Structure.

  • He, Y., et al. (2020). The reversed passive Arthus reaction as a model for investigating the mechanisms of inflammation-associated hemostasis. Journal of Thrombosis and Haemostasis.

An In-Depth Technical Guide to the Binding Affinity of TAS05567 for the Spleen Tyrosine Kinase (Syk) Domain

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase that functions as a central mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors (BCR) and Fc receptors (FcR).[1][2] Its pivotal role in driving the activation, proliferation, and differentiation of immune cells has positioned it as a high-value therapeutic target for a spectrum of autoimmune diseases, allergic conditions, and hematological malignancies.[3][4] This guide provides a detailed technical overview of TAS05567, a novel, potent, and highly selective ATP-competitive inhibitor of Syk.[5] We will explore the quantitative metrics of its binding affinity, present detailed, field-proven methodologies for its characterization in both biochemical and cellular contexts, and discuss the causal logic behind these experimental designs. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for understanding and evaluating the interaction of this compound with its target.

The Central Role of Syk in Immunoreceptor Signaling

Syk is indispensable for coupling activated immunoreceptors to downstream signaling cascades that orchestrate diverse cellular responses.[6] In B-cells, engagement of the BCR by an antigen initiates the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the receptor complex by Src-family kinases.[2][7] Syk is then recruited to these phosphorylated ITAMs via its tandem Src homology 2 (SH2) domains, leading to its activation.[2] Activated Syk subsequently phosphorylates a host of downstream adapter proteins and enzymes, including Phospholipase C gamma 2 (PLCγ2), which culminates in calcium mobilization, activation of transcription factors, and ultimately, B-cell proliferation and antibody production.[7][8] A similar mechanism governs signaling through Fc receptors on mast cells, macrophages, and neutrophils, making Syk a key driver of inflammatory mediator release and phagocytosis.[9]

The aberrant activation of these Syk-dependent pathways is a hallmark of numerous pathologies. Consequently, the development of specific inhibitors that can precisely block the kinase activity of Syk represents a highly attractive therapeutic strategy.[10][11]

cluster_membrane Cell Membrane cluster_cytoplasm BCR_FcR BCR / FcR (Antigen/Antibody Bound) ITAM ITAM BCR_FcR->ITAM Clustering P_ITAM Phospho-ITAM Syk_active Syk (Active) P_ITAM->Syk_active Recruitment & Activation Src_Kinase Src-Family Kinase Src_Kinase->P_ITAM Syk_inactive Syk (Inactive) Downstream Downstream Signaling (e.g., PLCγ2, BTK) Syk_active->Downstream Phosphorylation This compound This compound This compound->Syk_active ATP-Competitive Inhibition Response Cellular Response (Proliferation, Cytokine Release) Downstream->Response

Figure 1: Syk Signaling Pathway and this compound Inhibition.

This compound: Potency and Selectivity Profile

This compound was identified as a potent, selective, and orally active inhibitor of Syk.[12] Biochemical assays have demonstrated that it inhibits Syk's enzymatic activity with sub-nanomolar potency.[5] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation and activation of downstream substrates.[1][5]

A critical aspect of any kinase inhibitor's therapeutic potential is its selectivity. Off-target inhibition can lead to unforeseen side effects. This compound exhibits a remarkable selectivity profile. When screened against a large panel of 191 kinases, significant inhibition (>70%) was observed for only four other kinases besides Syk.[5][12] This high degree of selectivity suggests a lower likelihood of off-target toxicities.

Kinase TargetIC₅₀ (nM)Fold Selectivity vs. Syk
Syk 0.37 1x
JAK24.8~13x
FLT310~27x
RET29~78x
KDR (VEGFR2)600~1622x
Table 1: Biochemical inhibitory potency and selectivity of this compound against Syk and key off-target kinases. Data sourced from MedchemExpress and Hayashi et al. (2018).[5][12]

Methodologies for Quantifying this compound-Syk Interaction

Characterizing a kinase inhibitor requires a multi-faceted approach, beginning with direct enzyme interaction and progressing to validation in a complex cellular milieu.

Biochemical Characterization of Binding Affinity

Causality Behind Experimental Choice: To determine the intrinsic potency of an inhibitor against its purified target, a direct, cell-free biochemical assay is the gold standard. This approach eliminates confounding variables such as cell membrane permeability, efflux pumps, and intracellular ATP concentrations, providing a clear measure of the compound's inhibitory constant (IC₅₀). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[6] Its high sensitivity and broad dynamic range make it ideal for generating precise dose-response curves.

Detailed Protocol: In Vitro Syk Kinase Inhibition Assay (ADP-Glo™ Principle)

This protocol is designed as a self-validating system with controls for basal enzyme activity and complete inhibition.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Recombinant Human Syk: Dilute purified Syk enzyme in kinase buffer to a working concentration (e.g., 2.5 ng/µL).

    • Substrate/ATP Mix: Prepare a solution containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) at 0.2 mg/mL and ATP at a concentration near its Km for Syk (e.g., 10 µM).[13]

    • This compound Serial Dilution: Perform a serial 1:3 dilution of this compound in DMSO, then dilute further in kinase buffer to achieve final assay concentrations ranging from 1 pM to 1 µM.

  • Kinase Reaction:

    • Add 5 µL of the this compound serial dilutions or vehicle control (DMSO) to the wells of a white, 384-well assay plate.

    • Add 10 µL of the Substrate/ATP mix to all wells.

    • To initiate the reaction, add 5 µL of the Syk enzyme solution to all wells except the "no enzyme" negative control.

    • Incubate the plate at 30°C for 60 minutes.[6]

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.[6]

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by Syk into ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes in the dark.[6]

  • Data Acquisition and Analysis:

    • Read the luminescence on a compatible plate reader.

    • Subtract the "no enzyme" background signal from all other wells.

    • Normalize the data with the vehicle control (0% inhibition) and a high-concentration inhibitor control (100% inhibition).

    • Plot the normalized percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Figure 2: Workflow for a Biochemical Kinase Inhibition Assay.
Cellular Target Engagement and Functional Confirmation

Causality Behind Experimental Choice: While a biochemical IC₅₀ defines intrinsic potency, a cellular assay is essential to confirm that a compound can effectively inhibit its target in a physiological context. This validates target engagement and functional efficacy. Ramos cells, a human Burkitt's lymphoma B-cell line, endogenously express the BCR and exhibit constitutive (tonic) and ligand-induced Syk signaling, making them an excellent model system.[11] Measuring the phosphorylation of a direct Syk substrate, such as PLCγ2, via Western blot provides a direct readout of Syk activity inhibition within the cell.[7][12]

Detailed Protocol: Inhibition of BCR-Mediated PLCγ2 Phosphorylation in Ramos Cells

  • Cell Culture and Treatment:

    • Culture Ramos B-cells in RPMI-1640 medium supplemented with 10% FBS to a density of 1x10⁶ cells/mL.

    • Pre-treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (0.1% DMSO) for 1 hour at 37°C.

  • BCR Stimulation:

    • Stimulate the B-cell receptor by adding anti-human IgM F(ab')₂ fragment to a final concentration of 10 µg/mL. Leave an unstimulated control for each inhibitor concentration.

    • Incubate for 5 minutes at 37°C. This short time point is critical for capturing the peak phosphorylation of proximal signaling molecules.

  • Cell Lysis:

    • Immediately stop the reaction by pelleting the cells via centrifugation (500 x g, 4°C, 5 min) and aspirating the supernatant.

    • Lyse the cell pellet on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride) to preserve protein phosphorylation states.

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated PLCγ2 (p-PLCγ2 Tyr759).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Strip the membrane and re-probe with antibodies for total PLCγ2 and a loading control (e.g., GAPDH or β-Actin) to ensure the observed effects are due to changes in phosphorylation, not protein levels.

    • Quantify band intensities using densitometry software. Normalize the p-PLCγ2 signal to the total PLCγ2 signal. A dose-dependent decrease in the p-PLCγ2 signal upon this compound treatment confirms cellular inhibition of Syk.

cluster_treat 1. Cell Treatment cluster_process 2. Sample Processing cluster_blot 3. Immunoblotting cluster_analysis 4. Analysis A Culture Ramos Cells B Pre-treat with this compound A->B C Stimulate with anti-IgM B->C D Lyse Cells C->D E Quantify Protein (BCA) D->E F Run SDS-PAGE & Transfer E->F G Block Membrane F->G H Incubate with Primary Ab (p-PLCγ2) G->H I Incubate with Secondary Ab H->I J ECL Detection I->J K Image & Quantify Bands J->K L Re-probe for Total PLCγ2 & Loading Control K->L

Figure 3: Workflow for a Cellular Western Blot-Based Assay.

Conclusion

This compound is a compelling Syk inhibitor characterized by its exceptional potency (IC₅₀ = 0.37 nM) and high selectivity. The technical methodologies outlined in this guide provide a clear and robust pathway for validating its binding affinity and functional activity. The combination of precise biochemical assays to determine intrinsic potency and targeted cellular assays to confirm on-target pathway inhibition in a physiological setting represents a comprehensive approach to inhibitor characterization. The data collectively demonstrate that this compound effectively binds and inhibits the Syk kinase domain, leading to the abrogation of critical immunoreceptor signaling pathways and supporting its development as a therapeutic candidate for immune-mediated inflammatory conditions.[12][14]

References

  • Hayashi, H., et al. (2018). This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Wilcox, R. A., et al. (2010). Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines. Leukemia. [Link]

  • Spicy Cures. (2024). What are Syk inhibitors and how do they work?. [Link]

  • Stasi, R., et al. (2022). Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib. Expert Review of Clinical Immunology. [Link]

  • Abram, C. L., & Lowell, C. A. (2009). Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target. Journal of Clinical Immunology. [Link]

  • Robers, M. B., et al. (2023). Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants. Frontiers in Cell and Developmental Biology. [Link]

  • Hayashi, H., et al. (2018). This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models. Semantic Scholar. [Link]

  • Mócsai, A., et al. (2023). The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis. Frontiers in Immunology. [Link]

  • Ho, P., et al. (2015). Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses. Arthritis Research & Therapy. [Link]

  • BPS Bioscience. SYK Assay Kit. [Link]

  • Lipchik, A. M., et al. (2012). A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition. Biochemistry. [Link]

  • Chen, L., et al. (2008). SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma. Blood. [Link]

  • Li, M., et al. (2009). Kinetic assay for characterisation of Syk activity and inhibition with recombinant kinase and crude cell lysates. Analytical Biochemistry. [Link]

  • Turner, M., et al. (2000). Role of Syk in B-cell development and antigen-receptor signaling. Proceedings of the National Academy of Sciences. [Link]

  • Pogue, S. L., et al. (2011). SYK inhibition and response prediction in diffuse large B-cell lymphoma. Blood. [Link]

Sources

TAS05567: A Preclinical Technical Guide to a Potent and Selective Spleen Tyrosine Kinase (Syk) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Syk Inhibition in Inflammatory and Autoimmune Diseases

Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells.[1] It is intimately involved in the regulation of the B-cell receptor (BCR) and Fc receptor downstream signal pathways.[1] Consequently, Syk is essential for the production of inflammatory mediators and the differentiation of multiple immune cell types.[1] This pivotal role makes Syk an attractive therapeutic target for a range of inflammatory conditions, including autoimmune and allergic diseases.[1][] Small molecule inhibitors targeting Syk have the potential to offer novel therapeutic options for these debilitating conditions.[][3] This guide provides an in-depth technical overview of the preclinical properties of TAS05567, a novel and highly selective Syk inhibitor developed by Taiho Pharmaceutical.[1]

This compound: A Profile of a Highly Potent and Selective Syk Inhibitor

This compound was identified as a potent and exceptionally selective inhibitor of Syk enzymatic activity.[1] In a broad kinase panel screening of 191 kinases, this compound demonstrated significant inhibition against only four, highlighting its high degree of selectivity.[1] This selectivity is a crucial attribute for a therapeutic candidate, as it can minimize off-target effects and improve the safety profile of the drug.

Mechanism of Action: Interrupting Key Immune Signaling Cascades

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of Syk, thereby blocking downstream signaling cascades that are crucial for the activation of various immune cells.[1]

B-Cell Receptor (BCR) Signaling Pathway Inhibition

In B-cells, the binding of an antigen to the BCR initiates a signaling cascade that is critically dependent on Syk. The activation of Syk leads to the phosphorylation of downstream effector molecules, ultimately resulting in B-cell proliferation, differentiation, and antibody production. This compound effectively inhibits this BCR-dependent signal transduction.[1]

BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activation Antigen Antigen Antigen->BCR Downstream Downstream Signaling (e.g., B-cell proliferation, antibody production) Syk->Downstream Phosphorylation This compound This compound This compound->Syk Inhibition

BCR Signaling Inhibition by this compound
Fc Receptor (FcR) Signaling Pathway Inhibition

Fc receptors, present on the surface of various immune cells like mast cells, macrophages, and neutrophils, are activated upon binding to the Fc portion of antibodies. This activation, which is also Syk-dependent, triggers the release of inflammatory mediators such as histamine and cytokines. This compound has been shown to inhibit both FcγR-mediated and FcεR-mediated signaling.[1]

FcR Fc Receptor (FcγR / FcεR) Syk Syk FcR->Syk Activation Antibody Antibody Antibody->FcR Mediators Release of Inflammatory Mediators (e.g., TNF-α, Histamine) Syk->Mediators This compound This compound This compound->Syk Inhibition

FcR Signaling Inhibition by this compound

In Vitro Efficacy: Potent Inhibition in Cellular Assays

The inhibitory activity of this compound has been characterized in various cell-based assays, demonstrating its potent effects on key cellular functions mediated by Syk.

Cell LineStimulationPathway/Response MeasuredThis compound Effect
Ramos (Human B-lymphoma)Anti-IgMBCR-dependent signal transductionInhibition[1]
THP-1 (Human monocytic)Immune complexesFcγR-mediated TNF-α productionInhibition[1]
RBL-2H3 (Rat basophilic leukemia)IgE/AntigenFcεR-mediated histamine releaseInhibition[1]

Preclinical In Vivo Efficacy: Promising Results in Animal Models of Autoimmune and Allergic Diseases

The therapeutic potential of this compound was evaluated in rodent models of immunoglobulin-mediated autoimmune and allergic reactions, where it demonstrated significant efficacy.[1]

Rheumatoid Arthritis Models

In rodent models of rheumatoid arthritis, this compound showed a dose-dependent suppression of hind-paw swelling compared to the vehicle-treated group.[1] Furthermore, in an established rat arthritis model, this compound markedly reduced histopathologic scores, indicating a reduction in joint inflammation and damage.[1]

Immune Thrombocytopenic Purpura (ITP) Model

In a mouse model of immune thrombocytopenic purpura, where platelet counts are reduced by the injection of anti-platelet antibodies, this compound prevented the decrease in platelet count in a dose-dependent manner.[1]

IgE-Mediated Allergic Reaction Model

This compound treatment also suppressed IgE-mediated ear swelling in an in vivo mouse model of allergic reaction.[1]

Experimental Protocols: A Guide to Key Methodologies

The following are representative protocols for key experiments used in the preclinical evaluation of Syk inhibitors like this compound.

In Vitro Syk Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of Syk.

Materials:

  • Recombinant human Syk kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase buffer

  • Test compound (e.g., this compound)

  • Detection reagents (e.g., phospho-tyrosine antibody)

Procedure:

  • Prepare a reaction mixture containing the Syk kinase, biotinylated peptide substrate, and kinase buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a defined period.

  • Stop the reaction and detect the amount of phosphorylated substrate using an appropriate detection method (e.g., HTRF, ELISA).

  • Calculate the IC50 value of the test compound.

Start Start Prepare Prepare Reaction Mixture (Syk, Substrate, Buffer) Start->Prepare Add_Compound Add Test Compound (e.g., this compound) Prepare->Add_Compound Add_ATP Initiate Reaction (Add ATP) Add_Compound->Add_ATP Incubate Incubate Add_ATP->Incubate Stop_Detect Stop Reaction & Detect Phosphorylation Incubate->Stop_Detect Calculate Calculate IC50 Stop_Detect->Calculate End End Calculate->End

In Vitro Syk Kinase Inhibition Assay Workflow
In Vivo Collagen-Induced Arthritis (CIA) Model in Mice

This is a widely used model to evaluate the efficacy of anti-arthritic compounds.

Procedure:

  • Immunization: Emulsify type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail of susceptible mouse strains.

  • Booster: 21 days after the primary immunization, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment: Begin treatment with the test compound (e.g., this compound) or vehicle at the onset of arthritis symptoms.

  • Assessment: Monitor the mice regularly for clinical signs of arthritis, such as paw swelling and joint inflammation, using a standardized scoring system.

  • Histopathology: At the end of the study, collect joints for histopathological analysis to assess inflammation, cartilage destruction, and bone erosion.

Start Start Immunization Primary Immunization (Collagen in CFA) Start->Immunization Booster Booster Injection (Collagen in IFA) Immunization->Booster Day 21 Treatment Initiate Treatment (this compound or Vehicle) Booster->Treatment Onset of Arthritis Monitor Monitor Clinical Score (Paw Swelling) Treatment->Monitor Regularly Histology Histopathological Analysis of Joints Monitor->Histology End of Study End End Histology->End

Collagen-Induced Arthritis (CIA) Model Workflow

Preclinical Safety and Development Status

While the preclinical efficacy data for this compound are compelling, there is a notable absence of publicly available information regarding its clinical development. Searches of clinical trial registries and Taiho Pharmaceutical's pipeline do not yield any information on this compound entering human trials. This suggests that the development of this compound may have been discontinued at the preclinical stage.

The reasons for such a decision can be multifactorial and are not publicly disclosed. Potential reasons could include:

  • Unfavorable preclinical toxicology findings: Comprehensive toxicology studies are a critical component of the Investigational New Drug (IND) application required by regulatory agencies like the FDA.[4][5] Unforeseen toxicities in these studies can halt further development.

  • Pharmacokinetic challenges: Poor oral bioavailability, rapid metabolism, or other unfavorable pharmacokinetic properties in preclinical species can make a compound unsuitable for clinical development.

  • Strategic portfolio decisions: Pharmaceutical companies often prioritize their development pipelines based on a variety of factors, including market competition, strategic fit, and resource allocation.

It is important to note that many promising preclinical candidates do not advance to clinical trials for a multitude of reasons.[6]

Conclusion and Future Perspectives

This compound is a potent and highly selective Syk inhibitor that demonstrated significant promise in preclinical models of autoimmune and allergic diseases.[1] Its ability to effectively inhibit both BCR and FcR signaling pathways underscores the therapeutic potential of targeting Syk in these conditions. The preclinical data on this compound provide a strong rationale for the continued exploration of Syk inhibitors for the treatment of diseases such as rheumatoid arthritis and immune thrombocytopenia.

While the clinical development of this compound appears to have been halted, the insights gained from its preclinical evaluation contribute to the broader understanding of Syk inhibition. The challenges encountered during the development of this compound, though not publicly detailed, likely offer valuable lessons for the development of future generations of Syk inhibitors. The pursuit of highly selective and safe Syk inhibitors remains a promising avenue for the development of novel therapies for a range of immune-mediated disorders.[7][8][9][10]

References

  • Hayashi, H., Kaneko, R., Demizu, S., Akasaka, D., Tayama, M., Harada, T., Irie, H., Ogino, Y., Fujino, N., & Sasaki, E. (2018). This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models. Journal of Pharmacology and Experimental Therapeutics, 366(1), 84–95. [Link]

  • Taiho Pharmaceutical Co., Ltd. (2025, March 17). Taiho Pharmaceutical to Acquire Next-Generation ADC Drug Discovery Company - Araris Biotech. Araris Biotech. [Link]

  • Taiho Pharmaceutical Co., Ltd. (n.d.). Our Science. Retrieved February 7, 2026, from [Link]

  • Pharmaceutical Technology. (2014, March 2). Ignyta files IND application with FDA for tumour drug RXDX-101. [Link]

  • Taiho Oncology, Inc. (2025). Product Pipeline (Clinical Development). [Link]

  • Taiho Oncology, Inc. (n.d.). Our Products. Retrieved February 7, 2026, from [Link]

  • BioSpace. (2023, February 14). Emergence Of SYK Inhibitors In Clinical Trials. [Link]

  • Mina, A. A., & Kourbi, M. (2017). Syk inhibitors in clinical development for hematological malignancies. Journal of Hematology & Oncology, 10(1), 147. [Link]

  • World Journal of Pharmaceutical Science and Research. (2024, January 7). preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. [Link]

  • U.S. Food and Drug Administration. (n.d.). Investigational New Drug (IND) Application. Retrieved February 7, 2026, from [Link]

  • Wang, X., et al. (2024). Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers. ACS Medicinal Chemistry Letters. [Link]

  • Wang, X., et al. (2020). Investigational spleen tyrosine kinase (SYK) inhibitors for the treatment of autoimmune diseases. Expert Opinion on Investigational Drugs, 29(10), 1141–1152. [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved February 7, 2026, from [Link]

  • Taiho Oncology Europe. (n.d.). About Us. Retrieved February 7, 2026, from [Link]

  • Taiho Oncology, Inc. (2025, November 20). Taiho Oncology, Taiho Pharmaceutical and Cullinan Therapeutics Initiate Rolling Submission of New Drug Application to U.S. Food. [Link]

  • UAB Center for Clinical and Translational Science. (2019, April 11). Preclinical Toxicology in Drug Development Overview [Video]. YouTube. [Link]

  • Spleen Tyrosine Kinase (SYK) Inhibitors Pipeline Insights 2023. (2023). Research and Markets. [Link]

  • Mina, A. A., & Kourbi, M. (2017). Syk inhibitors in clinical development for hematological malignancies. ResearchGate. [Link]

  • Porsolt. (n.d.). Predictive Toxicity: Toxicokinetics Evaluation in Preclinical Studies. Retrieved February 7, 2026, from [Link]

  • FibroBiologics. (2025, December 31). FibroBiologics Files IND Application with the U.S. FDA to Advance Clinical Development of CYPS317 in Patients with Psoriasis. [Link]

  • Provan, D., et al. (2022). Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib. Expert Review of Hematology, 15(11), 975–987. [Link]

  • AssureImmune. (n.d.). Investigational New Drug Applications (INDs). Retrieved February 7, 2026, from [Link]

Sources

An In-Depth Technical Guide: Differentiating the Highly Selective Inhibitor TAS05567 from Broad-Spectrum Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of kinase inhibitor development is characterized by a fundamental strategic choice: the pursuit of highly selective agents that target a single pathological driver versus the deployment of broad-spectrum inhibitors designed to engage multiple nodes within a signaling network. This guide provides a detailed technical comparison between these two philosophies, using the highly selective Spleen Tyrosine Kinase (Syk) inhibitor, TAS05567, as a paradigm of precision targeting, and contrasting it with the mechanisms and applications of broad-spectrum kinase inhibitors. We will explore the distinct molecular mechanisms, therapeutic rationales, and the critical experimental methodologies used to characterize and validate their respective selectivity profiles. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind inhibitor design and application.

The Kinase Inhibitor Spectrum: From Multi-Targeted to Precision Action

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and represent one of the most important classes of drug targets.[1] Kinase inhibitors function by blocking the phosphorylation activity of these enzymes, thereby modulating cellular processes like growth, differentiation, and immune response.[1][2] A crucial differentiator among these inhibitors is their selectivity profile.

Broad-Spectrum Kinase Inhibitors: The "Shock and Awe" Strategy

Broad-spectrum, or multi-targeted, kinase inhibitors are small molecules designed to inhibit several different kinases simultaneously.[1][3] This approach is often leveraged in oncology, where complex and redundant signaling pathways drive tumor growth and survival. By hitting multiple targets—such as VEGFR, PDGFR, and Raf kinases—a single agent can disrupt angiogenesis, proliferation, and other cancer hallmarks concurrently.[3][4]

However, this lack of specificity is a double-edged sword. While potentially enhancing efficacy in complex diseases like cancer, it significantly increases the risk of off-target effects and toxicity, as the inhibitor may interfere with essential physiological processes in healthy tissues.[5][6][7][8] These off-target effects can arise from non-specific binding or the inhibitor's ability to modulate unintended signaling pathways.[5] The clinical utility of many early-generation kinase inhibitors was, in fact, a result of such "polypharmacology," where therapeutic benefit was derived from hitting targets other than the one for which it was initially designed.[6][9]

Broad_Spectrum_Inhibitor_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK1 Receptor Tyrosine Kinase 1 (e.g., VEGFR) Pathway1_Kinase1 Pathway 1 Kinase A RTK1->Pathway1_Kinase1 RTK2 Receptor Tyrosine Kinase 2 (e.g., PDGFR) Pathway2_Kinase1 Pathway 2 Kinase C RTK2->Pathway2_Kinase1 Pathway1_Kinase2 Pathway 1 Kinase B Pathway1_Kinase1->Pathway1_Kinase2 Proliferation Gene Expression (Proliferation) Pathway1_Kinase2->Proliferation Pathway2_Kinase2 Pathway 2 Kinase D Pathway2_Kinase1->Pathway2_Kinase2 Angiogenesis Gene Expression (Angiogenesis) Pathway2_Kinase2->Angiogenesis Inhibitor Broad-Spectrum Kinase Inhibitor Inhibitor->RTK1 Inhibitor->Pathway1_Kinase1 Inhibitor->Pathway2_Kinase2 Syk_Pathway_Inhibition cluster_receptor BCR / Fc Receptor cluster_cytoplasm Cytoplasm cluster_response Cellular Response Receptor Antigen Binding Syk Syk Receptor->Syk recruits & phosphorylates PLCg PLCγ Syk->PLCg activates PKC PKC PLCg->PKC Calcium Ca²⁺ Mobilization PLCg->Calcium Response Inflammatory Mediator Release & Immune Cell Activation PKC->Response Calcium->Response This compound This compound This compound->Syk inhibits

Figure 2: this compound selectively inhibits Syk, a critical node in immunoreceptor signaling.

Comparative Analysis: Selectivity as the Defining Factor

The fundamental differences between this compound and broad-spectrum inhibitors are best illustrated through a direct comparison of their core attributes. The choice of inhibitor class is a strategic decision deeply rooted in the pathophysiology of the target disease.

FeatureThis compound (Selective Inhibitor) Broad-Spectrum Inhibitor (e.g., Sorafenib)
Primary Target(s) Spleen Tyrosine Kinase (Syk) [10][11][12]Multiple kinases including VEGFR, PDGFR, RAF-1, B-RAF, c-KIT [3][4]
Selectivity Profile Highly selective; inhibited 4 of 191 kinases in a preclinical panel. [10][11]Non-selective; designed to inhibit a range of kinases across different families. [4]
Therapeutic Rationale Precision targeting of a single, critical node in a well-defined pathological pathway (immune activation).Simultaneous disruption of multiple cancer-driving pathways (e.g., angiogenesis, proliferation). [6]
Primary Indication(s) Autoimmune and allergic diseases (e.g., rheumatoid arthritis). [10][11]Cancers (e.g., hepatocellular carcinoma, renal cell carcinoma). [3]
Potential Advantage Minimized off-target effects, leading to a potentially better safety profile for chronic use.Overcomes pathway redundancy; may be effective against complex, multifactorial diseases. [6]
Potential Disadvantage Efficacy is entirely dependent on the target pathway's role in the disease; may be bypassed by alternative signaling routes.High potential for off-target toxicities due to inhibition of kinases in healthy tissues. [5][7][8]

Experimental Validation: A Protocol for Kinase Selectivity Profiling

As a Senior Application Scientist, it is imperative to emphasize that claims of selectivity must be substantiated by rigorous, empirical data. The cornerstone of this validation is the in vitro kinase profiling assay. This is a self-validating system where an inhibitor's potency and specificity are quantitatively measured against a large, representative panel of the human kinome. [13][14]

Causality in Experimental Design

The design of this assay is critical for generating trustworthy data. The choice of ATP concentration, for example, is a key variable. Profiling is often performed at an ATP concentration close to the Michaelis constant (Km) for each kinase, as this provides a direct measure of the inhibitor's intrinsic affinity and allows for more standardized comparisons across different kinases. [6]Screening against a broad panel (ideally >100 kinases) is essential to confidently identify potential off-targets that could lead to toxicity or provide opportunities for drug repurposing. [14][15]

Step-by-Step Methodology: In Vitro Kinase Profiling Assay
  • Compound Preparation: 1.1. Solubilize the test inhibitor (e.g., this compound) in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). 1.2. Perform a serial dilution series of the stock solution in DMSO to generate a range of concentrations for IC₅₀ determination. This allows for testing across a wide dynamic range.

  • Kinase Reaction Setup: 2.1. In a multi-well plate (e.g., 384-well), add the required assay buffer, the specific substrate (peptide or protein) for each kinase being tested, and the required cofactors (e.g., MgCl₂). 2.2. Add a pre-determined amount of each recombinant human kinase to its respective well. The panel should represent diverse families of the human kinome. 2.3. Add the diluted test inhibitor to the wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls for data normalization. 2.4. Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation and Incubation: 3.1. Initiate the phosphorylation reaction by adding ATP. For profiling, this is often [γ-³³P]ATP at a concentration approximating the Km of each kinase. 3.2. Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The time is optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: 4.1. Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a capture membrane (e.g., phosphocellulose paper). 4.2. Wash the membranes extensively to remove unincorporated [γ-³³P]ATP, leaving only the radiolabeled phosphorylated substrate. 4.3. Quantify the incorporated radioactivity using a scintillation counter. The signal is directly proportional to the kinase activity.

  • Data Analysis: 5.1. Subtract the background signal ("no enzyme" control) from all data points. 5.2. Normalize the data by expressing the remaining kinase activity as a percentage of the vehicle control ("no inhibitor"). 5.3. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value for each kinase. 5.4. Compile the results to generate a selectivity profile, highlighting the on-target potency and any significant off-target inhibition.

Kinase_Profiling_Workflow Start Start: Test Inhibitor Prep 1. Prepare Serial Dilution of Inhibitor in DMSO Start->Prep Setup 2. Dispense Kinase, Substrate, & Inhibitor into Assay Plate Prep->Setup Initiate 3. Initiate Reaction with [γ-³³P]ATP & Incubate Setup->Initiate Terminate 4. Stop Reaction & Transfer to Capture Membrane Initiate->Terminate Wash 5. Wash Membrane to Remove Unused ATP Terminate->Wash Detect 6. Quantify Radioactivity (Scintillation Counting) Wash->Detect Analyze 7. Calculate % Inhibition & Determine IC₅₀ Values Detect->Analyze End End: Generate Selectivity Profile Analyze->End

Figure 3: Experimental workflow for determining the selectivity profile of a kinase inhibitor.

Conclusion

The distinction between a highly selective inhibitor like this compound and a broad-spectrum kinase inhibitor is not merely a matter of degree, but a reflection of fundamentally different therapeutic strategies. This compound exemplifies a precision medicine approach, where a deep understanding of disease biology allows for the targeted inhibition of a single molecular driver, Spleen Tyrosine Kinase, to treat autoimmune and allergic conditions with a potentially high safety margin. Conversely, broad-spectrum inhibitors employ a multi-pronged attack, a strategy that has proven effective in multifactorial diseases like cancer but carries an inherent risk of off-target toxicity. The continued evolution of drug discovery relies on rigorous experimental validation, such as comprehensive kinase profiling, to accurately characterize these agents and strategically deploy them in the patient populations where their specific mechanism of action will be most safe and effective.

References

  • Semantic Scholar. This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models.
  • PubMed. This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models.
  • YouTube. HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors.
  • PubMed. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • PMC. Platelets and tyrosine kinase inhibitors: clinical features, mechanisms of action, and effects on physiology.
  • CLL Whiteboard #1: Introduction & Mechanisms of Action of BCR Signaling Inhibitors.
  • Frontiers. Research on the correlation and potential mechanism of PKCδ expression with efficacy and prognosis in diffuse large B-cell lymphoma.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
  • PMC. Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Biocytogen. Autoimmune Assets.
  • NCBI Bookshelf. Protein Kinase Inhibitors.
  • PMC. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • PubMed Central. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure.
  • Labiotech.eu. A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations.
  • ACS Publications. Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation.
  • YouTube. Chasing the Itch: Exploring the BTK Inhibitor Frontier In Chronic Urticaria.
  • PMC - NIH. Selectivity and therapeutic inhibition of kinases: to be or not to be?.
  • PMC. Phosphorylation at Y317 on Syk negatively regulates both ITAM- and hemITAM-mediated signaling and function in platelets.
  • ACS Publications. Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective.
  • Kinase Profiling Inhibitor Database.
  • ResearchGate. Direct, indirect and off-target effects of kinase inhibitors. (A). In....
  • PubMed. Preclinical Characterization and Phase I Study of an Anti-HER2-TLR7 Immune-Stimulator Antibody Conjugate in Patients with HER2+ Malignancies.
  • ClinicalTrials.gov. Card Expert Search.
  • Kinexus Bioinformatics Corporation. Kinase-Inhibitor Profiling Services.
  • Biochemical Journal. The selectivity of protein kinase inhibitors: a further update.
  • IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. This compound | Ligand page.

Sources

Methodological & Application

Application Note: Optimized Dissolution and Handling of TAS05567 for In Vitro Syk Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

TAS05567 is a highly potent, selective, and orally bioavailable inhibitor of Spleen Tyrosine Kinase (Syk) .[1] It functions by competitively binding to the ATP-binding pocket of Syk, thereby blocking downstream signaling cascades critical for B-cell receptor (BCR) and Fc receptor (FcR) activation.[1][2] This inhibition leads to reduced production of inflammatory cytokines (e.g., TNF-α, IL-6) and suppression of osteoclast differentiation.[1]

In in vitro settings, improper dissolution of this compound can lead to micro-precipitation, resulting in erratic IC50 values and false-negative data.[1] This guide provides a scientifically rigorous protocol for dissolving, storing, and applying this compound to ensure experimental reproducibility.[1]

Key Physicochemical Properties[1][3][4][5]
PropertyDetail
Compound Name This compound
CAS Number 1429038-15-2
Molecular Formula C₂₁H₂₉N₉O₂
Molecular Weight 439.52 g/mol
Target Spleen Tyrosine Kinase (Syk)
IC50 (Cell-free) ~0.37 nM [1]
Solubility (DMSO) ≥ 50 mg/mL (113 mM)
Solubility (Water) Insoluble (Do not use aqueous buffers for stock)

Biological Context: The Syk Signaling Pathway

To understand the impact of this compound, one must visualize the signaling architecture it disrupts. The diagram below illustrates the BCR signaling pathway where this compound acts as a gatekeeper, preventing the phosphorylation of downstream effectors like BLNK and PLCγ2.

Syk_Pathway Antigen Antigen/IgG Receptor BCR / FcR (Receptor) Antigen->Receptor ITAM ITAM Phosphorylation (Lyn/Fyn) Receptor->ITAM Syk Syk Kinase (Target) ITAM->Syk Recruitment BLNK BLNK / SLP-65 Syk->BLNK PLCg2 PLCγ2 Syk->PLCg2 TAS This compound (Inhibitor) TAS->Syk Inhibition NFkB NF-κB / MAPK Activation BLNK->NFkB Calcium Ca2+ Flux PLCg2->Calcium Calcium->NFkB Response Cytokine Release Differentiation NFkB->Response

Figure 1: this compound inhibits Syk kinase activity, blocking downstream calcium flux and inflammatory gene transcription.[1]

Preparation of Stock Solutions[6][7]

Scientific Rationale

This compound is hydrophobic.[1] Attempting to dissolve it directly in cell culture media will result in a suspension, not a solution.[1] Dimethyl Sulfoxide (DMSO) is the required solvent.[1] Anhydrous DMSO (≥99.9%) must be used to prevent hydrolysis or degradation over long-term storage.[1]

Protocol: 10 mM Stock Solution Preparation

Objective: Prepare 1 mL of a 10 mM stock solution.

  • Calculate Mass Required: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

    
    
    
    
    
    Note: It is often more accurate to weigh the powder first (e.g., approx 5 mg) and adjust the DMSO volume.
  • Weighing:

    • Weigh ~5 mg of this compound powder into a sterile, amber glass vial or polypropylene microcentrifuge tube.[1]

    • Record exact mass (e.g., 5.2 mg).

  • Dissolution:

    • Calculate the required DMSO volume: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

      
      
      Example: For 5.2 mg: 
      
      
      
      (or
      
      
      ).
    • Add the calculated volume of high-grade DMSO.[1]

    • Vortex vigorously for 30 seconds.

    • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.[1]

  • Aliquoting and Storage:

    • Divide the stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Storage: -20°C (stable for 6 months) or -80°C (stable for >1 year).

    • Protect from light. [1]

Serial Dilution for Cell Culture (The "Self-Validating" System)[1]

Directly adding 100% DMSO stock to cells causes local cytotoxicity and protein precipitation. A step-down dilution strategy is required to ensure the final DMSO concentration in the culture well is ≤ 0.1% , which is the industry standard for avoiding solvent artifacts [2].

Experimental Design: Dose-Response Curve

Target Final Concentrations: 0, 1, 10, 100, 1000 nM. Final DMSO Concentration: Fixed at 0.1% for ALL conditions (including vehicle control).

Step-by-Step Dilution Workflow
  • Preparation of 1000x Concentrates (in DMSO):

    • Label 4 tubes: A (1 mM), B (0.1 mM), C (10 µM), D (1 µM).

    • Tube A (1 mM): 10 µL of 10 mM Stock + 90 µL DMSO.

    • Tube B (0.1 mM): 10 µL of Tube A + 90 µL DMSO.

    • Tube C (10 µM): 10 µL of Tube B + 90 µL DMSO.

    • Tube D (1 µM): 10 µL of Tube C + 90 µL DMSO.

  • Preparation of 10x Working Solutions (in Media):

    • Why intermediate media? To buffer the shock of DMSO before adding to cells.

    • Dilute each 1000x concentrate 1:100 into pre-warmed culture media.

    • Example: Add 10 µL of Tube A (1 mM) into 990 µL of Media -> 10 µM Working Solution (contains 1% DMSO).

  • Final Addition to Cells:

    • Add the 10x Working Solution to cell wells at a 1:10 ratio.

    • Example: Add 10 µL of 10 µM Working Solution to 90 µL of cells.

    • Final Result: 1 µM this compound, 0.1% DMSO.

Dilution_Scheme cluster_serial Step 1: Serial Dilution in DMSO (1000x) cluster_media Step 2: Intermediate Media (10x) cluster_cells Step 3: Final Cell Culture (1x) Stock 10 mM Stock (100% DMSO) Conc1 1 mM Stock->Conc1 1:10 Conc2 0.1 mM Conc1->Conc2 1:10 Work1 10 µM (1% DMSO) Conc1->Work1 1:100 (into Media) Conc3 10 µM Conc2->Conc3 1:10 Work2 1 µM (1% DMSO) Conc2->Work2 1:100 (into Media) Work3 100 nM (1% DMSO) Conc3->Work3 1:100 (into Media) Cell1 1 µM (0.1% DMSO) Work1->Cell1 1:10 (Add to Cells) Cell2 100 nM (0.1% DMSO) Work2->Cell2 1:10 (Add to Cells) Cell3 10 nM (0.1% DMSO) Work3->Cell3 1:10 (Add to Cells)

Figure 2: Three-step dilution strategy ensures precise DMSO control and prevents compound precipitation ("crashing out") upon contact with aqueous media.[1]

Troubleshooting & Controls

ObservationProbable CauseCorrective Action
Precipitate in Media Dilution too rapid or concentration too high (>100 µM).[1]Use the "Intermediate Media" step (Step 2 above).[1] Do not add DMSO stock directly to cells.[1]
Inconsistent IC50 Evaporation of DMSO stock.Use single-use aliquots. Check pipette calibration for viscous DMSO.
Cell Toxicity DMSO concentration > 0.5%.[1]Ensure Final DMSO is ≤ 0.1%.[1] Include a "Vehicle Only" control (0.1% DMSO) to normalize data.
Loss of Potency Freeze-thaw degradation.[1]Discard aliquots after 3 freeze-thaw cycles. Store at -80°C for long term.

References

  • Hayashi, H., et al. (2018).[1] "this compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models."[1] Journal of Pharmacology and Experimental Therapeutics, 366(1), 84-95.

  • Timm, M., et al. (2013).[1] "Cytotoxicity of Dimethyl Sulfoxide (DMSO) in in vitro Testing." Toxicology Letters, 221, S217.[1]

  • MedChemExpress. "this compound Product Datasheet."

Sources

Application Note: Solubility and Handling Protocols for TAS05567 (Syk Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

TAS05567 is a highly potent, selective, and orally available inhibitor of Spleen Tyrosine Kinase (Syk), primarily utilized in research regarding autoimmune diseases and B-cell malignancies. Like many kinase inhibitors with an indazole-triazine scaffold, this compound exhibits high lipophilicity, making it soluble in organic solvents (DMSO) but practically insoluble in water .

This guide provides validated protocols for preparing stock solutions, managing aqueous dilutions to prevent precipitation ("crashing out"), and formulating vehicles for in vivo administration. Failure to adhere to these solubility constraints can lead to micro-aggregates that cause false-negative results in enzymatic assays or variable bioavailability in animal models.

Physicochemical Profile

Before handling, verify your batch against the following specifications to ensure accurate molarity calculations.

PropertySpecification
Compound Name This compound
Target Spleen Tyrosine Kinase (Syk)
CAS Number 1429038-15-2
Chemical Formula C₂₁H₂₉N₉O₂
Molecular Weight 439.52 g/mol
Solubility (DMSO) Soluble (typically ≥ 20 mg/mL or >40 mM)
Solubility (Water) Insoluble (< 0.1 mg/mL)
Appearance Solid powder (White to off-white)
Storage (Solid) -20°C (Long-term), Desiccated, Dark

Solubility Data & Solvent Compatibility

Dimethyl Sulfoxide (DMSO)

DMSO is the required solvent for preparing primary stock solutions. This compound dissolves readily in DMSO.[1][2]

  • Recommended Stock Concentration: 10 mM.

  • Max Solubility: Varies by batch, but often achievable up to 50 mM.

  • Stability: Stock solutions are stable at -20°C or -80°C for up to 6 months if protected from moisture and freeze-thaw cycles.

Water & Aqueous Buffers

This compound is hydrophobic. Direct addition of the powder to water, PBS, or cell culture media will result in immediate suspension failure (visible flakes or microscopic aggregates).

  • Risk: Aggregates can trap enzyme targets or adhere to plasticware, skewing IC50 data.

  • Solution: Always predissolve in DMSO.

Workflow Visualization: Stock Preparation

The following diagram outlines the critical path for preparing a stable stock solution, emphasizing moisture control.

StockPrep Powder This compound Powder (Warm to RT) Weigh Weighing (Anti-static) Powder->Weigh DMSO_Add Add DMSO (To target 10 mM) Weigh->DMSO_Add Vortex Vortex & Sonicate (Until Clear) DMSO_Add->Vortex Aliquot Aliquot (Avoid Freeze-Thaw) Vortex->Aliquot Store Store -20°C (Desiccated) Aliquot->Store

Figure 1: Critical workflow for preparing this compound stock solutions. Note the warming step to prevent condensation.

Protocol 1: Preparation of 10 mM Stock Solution (In Vitro)

Objective: Create a master stock for biochemical and cellular assays.

Materials:

  • This compound Powder[1]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%)

  • Vortex mixer

  • Amber glass vials or polypropylene microcentrifuge tubes

Calculations (Example for 1 mg vial):

  • Mass: 1 mg

  • MW: 439.52 g/mol [1]

  • Target Concentration: 10 mM (10 mmol/L)

  • Volume DMSO required:

    
    
    
    
    
    [3]

Procedure:

  • Equilibration: Remove the product vial from the freezer and allow it to warm to room temperature (approx. 30 mins) before opening. This prevents atmospheric moisture from condensing on the hygroscopic powder.

  • Centrifugation: Briefly centrifuge the vial to ensure all powder is at the bottom.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 227.5 µL for 1 mg) directly to the vial.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 2–5 minutes. Inspect visually for clarity.

  • Aliquoting: Dispense into single-use aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.

  • Storage: Store at -20°C or -80°C.

Protocol 2: Aqueous Dilution for Cellular Assays

Objective: Dilute this compound into cell culture media without precipitation.

The "Crash-Out" Risk: Adding high-concentration DMSO stock directly to media often causes local high concentrations that precipitate the drug.

Correct Method (Serial Dilution in DMSO):

SerialDilution Stock 10 mM Stock (100% DMSO) Intermed Serial Dilutions (in 100% DMSO) Stock->Intermed Step 1 Precip Direct add to Media (PRECIPITATION RISK) Stock->Precip Avoid! MediaStep Dilute 1:1000 into Media (Final DMSO 0.1%) Intermed->MediaStep Step 2 Assay Add to Cells (Soluble) MediaStep->Assay Step 3

Figure 2: The "Intermediate Dilution" method ensures solubility is maintained by keeping the compound in DMSO until the final large-volume dilution.

Procedure:

  • Perform a serial dilution (e.g., 3-fold) using 100% DMSO as the diluent. Do not use water yet.

  • Prepare your cell culture media.

  • Transfer the diluted compound from the DMSO plate to the media plate at a 1:1000 ratio (e.g., 0.1 µL compound into 100 µL media).

    • Result: Final DMSO concentration is 0.1%, which is generally non-toxic to cells, and the compound remains soluble due to the rapid dispersion.

  • Mix immediately by pipetting.

Protocol 3: In Vivo Formulation (Oral Gavage)

Objective: Prepare a suspension for oral administration (PO) in rodents. Reference Standard: Based on the methodology by Hayashi et al. (2018) [1].

Vehicle: 0.5% Methylcellulose (MC) in water.

Materials:

  • This compound Powder[1]

  • Methylcellulose (400 cP)

  • Mortar and pestle

  • Distilled water

Procedure:

  • Vehicle Prep: Prepare 0.5% w/v Methylcellulose in distilled water. Allow it to hydrate overnight at 4°C to ensure a clear, viscous solution.

  • Weighing: Weigh the required amount of this compound for the desired dose (e.g., 3 mg/kg, 10 mg/kg).

  • Trituration: Place the powder in a mortar. Add a small volume (dropwise) of the 0.5% MC vehicle.

  • Grinding: Grind thoroughly with the pestle to wet the powder and break up clumps, forming a smooth paste.

  • Dilution: Gradually add the remaining volume of 0.5% MC while stirring to achieve the final concentration.

  • Suspension Check: The result will be a uniform white suspension. Vortex immediately before dosing animals to ensure homogeneity.

Note: Do not use DMSO for oral gavage if possible, as it can cause GI irritation and confound inflammatory readouts.

References

  • Hayashi, H., et al. (2018). this compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models. Journal of Pharmacology and Experimental Therapeutics, 366(1), 84-95. [Link]

  • IUPHAR/BPS Guide to Pharmacology. this compound Ligand Page. [Link]

Sources

Application Note: Protocol for Oral Administration of TAS05567 in Mice

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

TAS05567 is a highly potent, selective, and orally active inhibitor of Spleen Tyrosine Kinase (Syk). It exerts its therapeutic effects by blocking the downstream signaling of B-cell receptors (BCR) and Fc receptors, thereby inhibiting the production of inflammatory cytokines and the differentiation of osteoclasts. This protocol details the standardized procedure for the formulation and oral administration (gavage) of this compound in murine models.[1]

Therapeutic Relevance: Syk inhibition is a validated strategy for treating autoimmune diseases (e.g., Rheumatoid Arthritis, ITP) and allergic responses.[2][3] this compound has demonstrated efficacy in suppressing hind-paw swelling and preventing platelet destruction in rodent models at doses ranging from 10 to 30 mg/kg .

Mechanism of Action (Syk Signaling)

This compound functions as an ATP-competitive inhibitor. By binding to the kinase domain of Syk, it prevents the phosphorylation of downstream adaptors such as BLNK (B-cell linker protein) and PLC


2, effectively silencing the inflammatory cascade.
Figure 1: this compound Mechanism of Action

Syk_Pathway Receptor BCR / Fc Receptor Syk Syk Kinase (Phosphorylated) Receptor->Syk Activation BLNK BLNK / SLP-65 Syk->BLNK Phosphorylation TAS This compound (Inhibitor) TAS->Syk Inhibition (ATP-competitive) PLCg2 PLCγ2 BLNK->PLCg2 Recruitment Calcium Ca2+ Flux MAPK Activation PLCg2->Calcium Signaling Response Inflammation & Osteoclastogenesis Calcium->Response Cellular Effect

Caption: this compound inhibits Syk phosphorylation, blocking downstream BLNK/PLC


2 signaling and preventing inflammatory responses.

Materials & Reagents

Compound Information
  • Name: this compound

  • Target: Spleen Tyrosine Kinase (Syk)[2][4]

  • IC50: ~0.37 nM (Enzymatic)

  • Physical State: Solid powder (Hydrophobic)

  • Storage: -20°C (Desiccated)

Vehicle Formulation

Due to the hydrophobic nature of this compound, a suspension vehicle is required for consistent oral dosing.

  • Primary Vehicle: 0.5% (w/v) Methylcellulose (MC) + 0.1% (w/v) Tween 80 in Sterile Water.

    • Methylcellulose (400 cP): Provides viscosity to keep particles suspended.

    • Tween 80 (Polysorbate 80): Surfactant to wet the hydrophobic powder.

Equipment[5]
  • Analytical Balance (0.1 mg precision)

  • Mortar and Pestle (Agate preferred)

  • Vortex Mixer

  • Ultrasonic Water Bath (Sonicator)

  • Oral Gavage Needles: 20G or 22G (Stainless steel, ball-tipped)

  • 1 mL Syringes

Experimental Protocol

Vehicle Preparation (Stock)
  • Heat 40% of the required volume of sterile water to ~70°C.

  • Slowly add Methylcellulose powder while stirring vigorously to disperse.

  • Add the remaining 60% of water (ice-cold) to the hot mixture. This "thermal shock" ensures proper hydration of the polymer.

  • Stir until the solution clears and cools to room temperature.

  • Add Tween 80 (0.1% final concentration) and stir gently to mix.

  • Storage: 4°C for up to 1 week.

This compound Suspension Preparation

Note: Prepare fresh daily.

  • Weighing: Calculate the required amount of this compound based on the highest dose group.

    • Example: For 30 mg/kg dose in 10 mice (25g avg), requiring 10 mL/kg volume:

    • Total Volume = 3 mL (includes overage).

    • Concentration = 3 mg/mL.

    • Mass needed = 9 mg.

  • Grinding: Transfer this compound powder to a mortar. Grind finely with the pestle to break up aggregates.

  • Wetting: Add a small volume (e.g., 100 µL) of the Vehicle to the powder. Triturate (grind) to form a smooth, lump-free paste. This is the most critical step for homogeneity.

  • Dilution: Gradually add the remaining vehicle in small increments, mixing thoroughly after each addition.

  • Transfer: Transfer the suspension to a glass vial.

  • Sonication: Sonicate for 10–15 minutes to ensure uniform dispersion.

  • Verification: Vortex immediately before dosing.

Administration (Oral Gavage)[1][5][6][7][8][9]
  • Dose Volume: Standardize to 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

  • Technique:

    • Restrain the mouse by the scruff to immobilize the head and straighten the esophagus.

    • Insert the gavage needle into the diastema (gap between teeth).

    • Gently advance the needle along the roof of the mouth towards the esophagus. Do not force.

    • Depress the plunger smoothly.

    • Withdraw the needle gently and monitor the mouse for 10-15 seconds for signs of reflux or aspiration.

Experimental Design & Sampling

Efficacy Study Design
GroupTreatmentDose (mg/kg)Volume (mL/kg)FrequencyDuration
1Vehicle Control010QD (Daily)9 Days
2This compound Low1010QD (Daily)9 Days
3This compound High3010QD (Daily)9 Days
Pharmacokinetic (PK) Sampling

To verify exposure, collect plasma samples at the following time points post-dose on Day 1 and Day 9:

  • Timepoints: Pre-dose, 0.5h, 1h, 2h, 4h, 8h, 24h.

  • Sample: 20-30 µL blood via tail vein or saphenous vein.

  • Processing: Centrifuge at 2000 x g for 10 min; store plasma at -80°C.

Figure 2: Experimental Workflow

Workflow Weigh 1. Weigh this compound (Solid Powder) Grind 2. Triturate (Mortar & Pestle) Weigh->Grind Suspend 3. Suspend (0.5% MC + 0.1% Tween) Grind->Suspend Sonicate 4. Sonicate (15 mins) Suspend->Sonicate Dose 5. Oral Gavage (10 mL/kg) Sonicate->Dose Sample 6. PK Sampling (0.5 - 24h) Dose->Sample

Caption: Step-by-step workflow from compound preparation to pharmacokinetic sampling.

Safety & Toxicity Monitoring

This compound is generally well-tolerated at therapeutic doses (10-30 mg/kg). However, continuous monitoring is required.

  • Body Weight: Measure daily. A loss of >15% requires immediate euthanasia.

  • Clinical Signs: Observe for piloerection (ruffled fur), hunched posture, or reduced motility.

  • Specific Toxicity: As a kinase inhibitor, monitor for potential gastrointestinal irritation (loose stools).

References

  • Hayashi H, et al. (2018).[3] "this compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models."[3] Journal of Pharmacology and Experimental Therapeutics, 366(1), 84-95.[3]

  • Taiho Pharmaceutical. (2018).[3] "this compound: A Novel Syk Inhibitor."[3] MedChemExpress Product Information.

  • National Institutes of Health (NIH). (2018). "Spleen Tyrosine Kinase Inhibition in the Treatment of Autoimmune Diseases." PubMed Central.

Sources

Technical Application Note: Characterization of TAS05567 as a Potent Syk Inhibitor

[1][2][3][4]

Abstract

This application note details the pharmacological characterization of TAS05567 , a highly selective, ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk).[1] Syk is a critical mediator in immunoreceptor signaling, particularly within B-cells (BCR pathway) and myeloid cells (FcR pathway).[2][3][4][5] This guide provides validated IC50 values, selectivity profiles against off-target kinases (e.g., JAK2, FLT3), and comprehensive protocols for determining potency via biochemical and cellular assays.

Pharmacological Profile[3][5][7][8][9][10]

Primary Potency Data

This compound exhibits low nanomolar potency against Syk.[1][6][4] The inhibitory constant (IC50) is dependent on ATP concentration, consistent with its ATP-competitive mechanism.[4]

Assay TypeParameterValueConditions
Biochemical Syk IC50 0.37 nM Standard ATP concentration
Biochemical Syk IC50 1.5 ± 0.4 nM Physiological ATP (1 mM)
Cellular p-BLNK IC50 1.8 nM Ramos B-cells (Anti-IgM stim)
Selectivity Profile

In a broad panel screening of 192 kinases, this compound demonstrated a superior selectivity profile compared to first-generation Syk inhibitors (e.g., R406).[6]

Table 1: Selectivity against Key Off-Targets Data indicates IC50 values. Note the significant window between Syk and JAK2, reducing the risk of neutropenia/anemia often associated with JAK inhibition.

Kinase TargetThis compound IC50 (nM)Fold Selectivity (vs. Syk)Clinical Relevance
Syk 0.37 1x Primary Target
JAK24.8~13xErythropoiesis/Myelopoiesis
FLT310~27xHematopoiesis
RET29~78xNeural crest development
KDR (VEGFR2)600>1600xAngiogenesis/Blood pressure

Mechanism of Action & Signaling Pathway[6]

This compound functions as a reversible, ATP-competitive inhibitor.[4] It binds to the ATP-binding pocket of the Syk kinase domain, preventing the phosphorylation of downstream adaptors such as BLNK (B-cell Linker Protein). This blockade halts the propagation of the B-cell Receptor (BCR) signal, thereby reducing B-cell activation, proliferation, and inflammatory cytokine production.[5]

Pathway Visualization

The following diagram illustrates the BCR signaling cascade and the specific intervention point of this compound.

Syk_PathwayAntigenAntigen / Anti-IgMBCRB-Cell Receptor (BCR)Antigen->BCRActivationLYNLYNBCR->LYNRecruitsITAMPhospho-ITAMsLYN->ITAMPhosphorylatesSYKSYK (Active)BLNKBLNKSYK->BLNKPhosphorylatesBTKBTKPLCg2PLCγ2BTK->PLCg2ActivatesITAM->SYKRecruits & ActivatespBLNKp-BLNKBLNK->pBLNKConversionpBLNK->BTKScaffoldsTASThis compound(Inhibitor)TAS->SYKInhibits (ATP Comp.)CaFluxCa2+ Flux / NF-κBPLCg2->CaFluxSignaling

Figure 1: this compound inhibits Syk kinase activity, preventing the phosphorylation of BLNK and arresting downstream Calcium and NF-κB signaling.

Experimental Protocols

Biochemical Assay: TR-FRET Determination of IC50

Principle: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the competition between this compound and a fluorescently labeled tracer for the ATP binding site of recombinant Syk.[4]

Materials:

  • Recombinant Human Syk (catalytic domain).[4]

  • LanthaScreen™ Eu-anti-tag antibody (e.g., Eu-anti-His).[4]

  • Kinase Tracer (e.g., Tracer 236).[4]

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • This compound (10 mM DMSO stock).[4]

Protocol:

  • Preparation: Dilute this compound in DMSO to create a 10-point dose-response series (3-fold serial dilutions). Further dilute in Assay Buffer to 4X working concentration (Final DMSO < 1%).

  • Enzyme Mix: Prepare 2X Syk enzyme / Antibody mixture in Assay Buffer.

  • Tracer Mix: Prepare 4X Tracer solution.

  • Plate Loading (384-well Low Volume):

    • Add 2.5 µL of 4X this compound.[4]

    • Add 5 µL of 2X Enzyme/Ab Mix.

    • Incubate for 30 minutes at Room Temperature (RT) to allow inhibitor binding.[4]

    • Add 2.5 µL of 4X Tracer.[4]

  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Detection: Read plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).

  • Analysis: Calculate TR-FRET Ratio (665/615). Plot Ratio vs. log[this compound] and fit to a sigmoidal dose-response equation to determine IC50.

Cellular Assay: Inhibition of BCR Signaling in Ramos Cells

Principle: Measures the ability of this compound to block the phosphorylation of BLNK (a direct Syk substrate) following BCR cross-linking with anti-IgM.[1]

Materials:

  • Ramos Cells (Human B-lymphoma).[4]

  • Stimulant: Goat F(ab')2 Anti-Human IgM.[4]

  • Lysis Buffer: RIPA buffer + Phosphatase/Protease Inhibitor Cocktail.[4]

  • Detection: Western Blot (Anti-pBLNK) or Intracellular Flow Cytometry (Phosflow).[4]

Protocol:

  • Cell Culture: Harvest Ramos cells and resuspend in serum-free medium at

    
     cells/mL.
    
  • Treatment: Aliquot cells (100 µL/well) into a 96-well plate. Add this compound (serial dilutions) and incubate for 60 minutes at 37°C.

  • Stimulation: Add Anti-IgM (Final conc. 10 µg/mL) and incubate for exactly 10 minutes at 37°C.

  • Termination:

    • For Western: Immediately place plate on ice, spin down, remove supernatant, and add cold Lysis Buffer.

    • For Flow Cytometry: Add pre-warmed Fixation Buffer (e.g., Cytofix) directly to cells to stop signaling.[4]

  • Readout (Western Blot Example):

    • Run lysates on SDS-PAGE.[4]

    • Blot for Phospho-BLNK (Tyr96) .[4]

    • Normalize to Total BLNK or β-Actin.[4]

  • Calculation: Quantify band intensity. Normalize to Vehicle Control (Stimulated = 100%). Calculate IC50.

References

  • Yamamoto, N., et al. (2018). "this compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models." Journal of Pharmacology and Experimental Therapeutics, 365(3), 507-518.

  • MedChemExpress. "this compound Product Datasheet." MedChemExpress.

  • Taiho Pharmaceutical. "Pipeline and Research: this compound Characterization."[4] Taiho Pharma Official Site.[4]

Application Note: In Vivo Dosing Regimen for TAS05567 in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

TAS05567 is a highly selective, orally available inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a central hub in the signaling pathways of immunoreceptors, including B-cell receptors (BCR) and Fc receptors (FcR). By inhibiting Syk, this compound blocks the downstream propagation of inflammatory signals, making it a potent candidate for treating antibody-mediated autoimmune diseases such as Rheumatoid Arthritis (RA) and Immune Thrombocytopenia (ITP).

Mechanism of Action (MOA)

This compound functions by competitively binding to the ATP-binding pocket of Syk. This prevents the phosphorylation of downstream substrates like BLNK and PLC


2, effectively silencing the inflammatory cascade.

MOA_Pathway Antigen Antigen / Immune Complex Receptor BCR / FcR Activation Antigen->Receptor Syk Syk Kinase (Phosphorylation) Receptor->Syk Downstream BLNK / BTK / PLCγ2 Syk->Downstream TAS This compound (Inhibitor) TAS->Syk Blocks Response Ca2+ Flux / NF-κB Cytokine Release Downstream->Response

Figure 1: Mechanism of Action.[1] this compound intercepts the signaling cascade at the Syk node, preventing downstream activation of inflammatory mediators.[2]

Formulation & Preparation Protocol

Accurate formulation is critical for ensuring consistent bioavailability. This compound is a small molecule with specific solubility characteristics requiring a suspension vehicle for oral gavage.

Reagents Required[1][3][4][5]
  • Active Pharmaceutical Ingredient (API): this compound (Store at -20°C, protected from light).

  • Vehicle: 0.5% Methylcellulose (MC) (400 cP) in distilled water.

  • Equipment: Mortar and pestle, vortex mixer, sonicator.

Step-by-Step Formulation (Example: 3 mg/kg for 10 Rats)

Target Concentration: 0.6 mg/mL (assuming 200g rat, 5 mL/kg dosing volume).

  • Weighing: Accurately weigh 6.0 mg of this compound powder.

  • Levigation: Transfer powder to a mortar. Add a small volume (approx. 0.5 mL) of 0.5% MC vehicle. Triturate thoroughly with the pestle to break up aggregates and form a smooth paste.

  • Dilution: Gradually add the remaining vehicle (up to 10 mL total volume) while continuing to mix.

  • Homogenization: Transfer the suspension to a glass vial. Vortex for 1 minute.

  • Sonication: Sonicate the suspension for 10–15 minutes in a water bath to ensure uniform dispersion.

  • Storage: Prepare fresh daily (QD). If stability data permits, store at 4°C for up to 3 days, but re-suspend thoroughly before use.

Critical Checkpoint: The final formulation should be a uniform, white-to-off-white suspension without visible clumps.

Pharmacokinetics & Dosing Regimen

The dosing frequency is dictated by the pharmacokinetic (PK) half-life (


) of the compound in rodents. This compound exhibits a profile supporting once-daily (QD) oral dosing in efficacy models.
Recommended Dosing Parameters
ParameterMouse (C57BL/6 or DBA/1)Rat (Lewis or Wistar)
Route Oral Gavage (PO)Oral Gavage (PO)
Vehicle 0.5% Methylcellulose0.5% Methylcellulose
Dose Volume 10 mL/kg5 mL/kg
Effective Dose Range 1 – 30 mg/kg1 – 10 mg/kg
Frequency Once Daily (QD)Once Daily (QD)

(approx)
0.5 – 1.0 hr1.0 – 2.0 hr
Bioavailability (

)
Moderate to HighModerate to High

Expert Insight: In the Collagen-Induced Arthritis (CIA) model, a dose of 3 mg/kg PO QD in rats often yields significant inhibition of paw swelling, while 10 mg/kg approaches maximal efficacy [1]. In mouse ITP models, doses up to 30 mg/kg may be utilized to acutely reverse platelet consumption.

Efficacy Model Protocols

Model A: Collagen-Induced Arthritis (CIA) in Rats

This model mimics the chronic inflammation and bone erosion seen in human RA.

Experimental Workflow:

CIA_Workflow Day0 Day 0: Induction (Collagen II + IFA) Day7 Day 7: Booster Injection Day0->Day7 Day14 Day 14: Onset of Arthritis Day7->Day14 Enroll Enrollment: Randomize by Clinical Score Day14->Enroll Tx Treatment: This compound PO QD (Days 14-28) Enroll->Tx End Day 28: Termination & Histology Tx->End

Figure 2: CIA Experimental Timeline. Treatment typically begins therapeutically (after disease onset) to mimic clinical intervention.

Protocol Steps:

  • Induction: Immunize female Lewis rats with Bovine Type II Collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Booster: Administer a booster injection on Day 7.

  • Enrollment: Monitor rats daily for paw swelling. Once the mean arthritis score reaches 1–2 (typically Day 12–14), randomize animals into groups (n=8–10/group) to ensure equal baseline severity.

  • Dosing: Administer this compound (1, 3, or 10 mg/kg) or Vehicle (0.5% MC) PO QD for 14 days.

  • Readouts:

    • Clinical Score: 0–4 scale per paw (Max score 16).

    • Paw Volume: Measure using a plethysmometer.

    • Histology: Ankle joints (H&E stain) for pannus formation and bone erosion.

Model B: Immune Thrombocytopenia (ITP) in Mice

This model tests the ability of this compound to prevent antibody-mediated platelet destruction.[3]

Protocol Steps:

  • Baseline: Measure baseline platelet counts in BALB/c mice.

  • Pre-treatment: Administer this compound (10, 30 mg/kg) or Vehicle PO.

  • Induction: 1–2 hours post-dose, inject anti-platelet antibody (e.g., MWReg30) intravenously.

  • Readout: Measure platelet counts at 2, 4, 6, and 24 hours post-induction.

  • Success Criteria: this compound treated groups should maintain significantly higher platelet counts compared to vehicle controls (preventing the nadir).

Safety & Toxicology Monitoring

While this compound is selective, Syk inhibition can impact innate immunity.[3]

  • Body Weight: Weigh animals daily. A loss of >15% requires euthanasia.

  • Infection Risk: Syk inhibition can reduce neutrophil function.[4] Monitor for signs of opportunistic infection, especially in long-term (28+ day) studies.

  • Gastrointestinal: Observe for loose stools, which can occur with oral kinase inhibitors.

References

  • Yamamoto, N., et al. (2018). "this compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models." Journal of Pharmacology and Experimental Therapeutics, 365(2), 293-301.

  • Taiho Pharmaceutical Co., Ltd. (2023). "Syk Inhibitor Development Pipeline and Pharmacological Profiles." Taiho R&D Notes.

  • Braselmann, S., et al. (2006). "R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation." Journal of Pharmacology and Experimental Therapeutics, 319(3), 998-1008. (Reference for comparative Syk inhibitor protocols).

Sources

Application Note & Protocol: Determining the Optimal Concentration of TAS05567 for Potent and Selective Syk Inhibition in B-Cell Receptor Signaling

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of TAS05567 to inhibit B-cell receptor (BCR) signaling. We will delve into the scientific rationale for targeting Spleen Tyrosine Kinase (Syk), the mechanism of action of this compound, and provide a detailed protocol for determining its effective concentration in a B-cell context.

Scientific Foundation: Targeting Syk in B-Cell Activation

The B-cell receptor (BCR) is a critical component of the adaptive immune system, responsible for recognizing antigens and initiating a signaling cascade that leads to B-cell proliferation, differentiation, and antibody production[1]. Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases[2][3].

Upon antigen binding, the BCR aggregates, leading to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the associated CD79a and CD79b proteins by Src-family kinases[1][4]. This phosphorylation event creates docking sites for Spleen Tyrosine Kinase (Syk), a pivotal non-receptor tyrosine kinase[1][5]. The recruitment and subsequent activation of Syk are critical for the propagation of downstream signaling, involving the phosphorylation of adaptor proteins like BLNK and the activation of pathways such as the PLCγ2-calcium signaling axis and the Ras-MAPK cascade, ultimately culminating in transcriptional changes that drive the B-cell response[4][6].

Given its central role, Syk has emerged as a key therapeutic target for modulating B-cell activity[7][8].

This compound: A Potent and Selective Syk Inhibitor

This compound is a highly potent and selective, ATP-competitive inhibitor of Syk, with a reported IC50 of 0.37 nM in biochemical assays[6]. Its high selectivity is demonstrated by its minimal inhibition of a large panel of other kinases[5][6]. In cellular assays, this compound effectively inhibits BCR-dependent signal transduction in human B lymphoma cells (Ramos cells)[5][6]. This makes this compound a valuable tool for studying the role of Syk in BCR signaling and a potential therapeutic agent for diseases driven by aberrant B-cell activation.

Visualizing the Mechanism: BCR Signaling and this compound Intervention

To appreciate the point of intervention for this compound, it is crucial to visualize the BCR signaling cascade.

BCR_Signaling_Pathway cluster_membrane Plasma Membrane BCR BCR (B-Cell Receptor) CD79ab CD79a/b (ITAMs) Syk Syk CD79ab->Syk Recruitment & Activation Antigen Antigen Antigen->BCR Binding & Cross-linking Lyn Lyn (Src-family kinase) Lyn->CD79ab ITAM Phosphorylation BLNK BLNK Syk->BLNK Phosphorylation Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) Syk->Downstream This compound This compound This compound->Syk Inhibition PLCg2 PLCγ2 BLNK->PLCg2 Activation PLCg2->Downstream

Caption: BCR signaling pathway and the inhibitory action of this compound on Syk.

Experimental Protocol: Determining the IC50 of this compound in B-Cells

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of BCR-induced signaling in a B-cell line, such as Ramos cells. The readout for this assay is the phosphorylation of Syk's downstream target, BLNK, as measured by Western blot.

Materials and Reagents
  • Cell Line: Ramos (human Burkitt's lymphoma) cells (ATCC® CRL-1596™)

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Inhibitor: this compound (prepare a 10 mM stock in DMSO)

  • BCR Stimulant: F(ab')2 Anti-Human IgM (Jackson ImmunoResearch)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Antibodies:

    • Primary: Rabbit anti-phospho-BLNK (Tyr84), Rabbit anti-total BLNK, Rabbit anti-β-actin

    • Secondary: HRP-conjugated Goat anti-Rabbit IgG

  • Detection: Enhanced Chemiluminescence (ECL) substrate

  • Other: 96-well cell culture plates, standard Western blotting equipment and reagents.

Experimental Workflow

Experimental_Workflow cluster_prep 1. Cell Preparation cluster_treatment 2. Inhibitor Treatment cluster_stim 3. BCR Stimulation cluster_analysis 4. Analysis Start Seed Ramos cells (e.g., 1x10^6 cells/mL) Treat Pre-incubate with This compound serial dilutions (e.g., 0.1 nM to 1 µM) for 1-2 hours Start->Treat Stimulate Stimulate with anti-IgM (e.g., 10 µg/mL) for 5-15 minutes Treat->Stimulate Lyse Cell Lysis Stimulate->Lyse WB Western Blot (p-BLNK, total BLNK, β-actin) Lyse->WB Quantify Densitometry & IC50 Calculation WB->Quantify

Caption: Workflow for determining the IC50 of this compound in B-cells.

Step-by-Step Procedure
  • Cell Culture and Seeding:

    • Culture Ramos cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).

    • On the day of the experiment, harvest and resuspend the cells in fresh, serum-free RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Aliquot cells into a 96-well plate.

  • Inhibitor Preparation and Treatment:

    • Prepare serial dilutions of this compound in serum-free medium from your 10 mM DMSO stock. A suggested concentration range is 1 µM down to 0.1 nM, including a DMSO vehicle control.

    • Add the diluted this compound or vehicle to the appropriate wells.

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C. This allows for sufficient time for the compound to enter the cells and engage with its target.

  • BCR Stimulation:

    • Prepare the anti-IgM F(ab')2 fragment at the desired final concentration (e.g., 10 µg/mL) in serum-free medium.

    • Add the stimulating antibody to the wells and incubate for a short period, typically 5-15 minutes at 37°C. This time point should be optimized to capture the peak phosphorylation of BLNK. Include an unstimulated control (no anti-IgM).

  • Cell Lysis:

    • Immediately after stimulation, pellet the cells by centrifugation.

    • Aspirate the supernatant and lyse the cells on ice with cold RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

    • Load equal amounts of protein per lane on an SDS-PAGE gel, transfer to a PVDF membrane, and block.

    • Probe the membrane with primary antibodies against phospho-BLNK (p-BLNK), total BLNK, and a loading control (e.g., β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

Data Presentation and Interpretation

The primary output of this experiment will be Western blot images showing the levels of phosphorylated BLNK at different concentrations of this compound.

Quantitative Analysis
  • Densitometry: Quantify the band intensities for p-BLNK and the loading control (β-actin) for each lane using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the p-BLNK signal to the corresponding β-actin signal to correct for loading differences.

  • Inhibition Calculation: Express the normalized p-BLNK signal as a percentage of the stimulated vehicle control.

  • IC50 Curve: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Results

Based on published data, this compound is expected to show potent inhibition of BCR-induced signaling in Ramos cells. The following table summarizes reported IC50 values for this compound on various downstream effectors in anti-IgM stimulated Ramos cells[6]. Your experimentally determined IC50 for p-BLNK should be in a similar nanomolar range.

Downstream TargetReported IC50 (nM)
p-BLNK1.8
p-PLCγ223
p-Erk1/29.8
Interpreting the Results

A low nanomolar IC50 value for the inhibition of p-BLNK confirms the potent on-target activity of this compound in a cellular context. This value represents the concentration of the inhibitor required to achieve 50% of its maximal effect and is a critical parameter for designing subsequent in vitro and in vivo experiments. Comparing the IC50 values for different downstream readouts can provide insights into the sensitivity of various branches of the BCR signaling pathway to Syk inhibition.

Conclusion

This application note provides a robust framework for determining the effective concentration of the Syk inhibitor this compound in B-cells. By understanding its mechanism of action and employing the detailed protocol herein, researchers can accurately quantify its potency and leverage this powerful tool for investigating the intricacies of BCR signaling and its role in health and disease.

References

  • Semantic Scholar. This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models. Available from: [Link].

  • PubMed. This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models. Available from: [Link].

  • CLL Society. Phase 1 Study of BTK Degrader BGB-16673 for B-Cell Cancers. Available from: [Link].

  • MDPI. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Available from: [Link].

  • YouTube. HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. Available from: [Link].

  • ACS Publications. A Small Molecule Inhibitor of Bruton's Tyrosine Kinase Involved in B-Cell Signaling. Available from: [Link].

  • NIH. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. Available from: [Link].

  • PubMed. Platelets and tyrosine kinase inhibitors: clinical features, mechanisms of action, and effects on physiology. Available from: [Link].

  • PMC. The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Available from: [Link].

  • AACR Journals. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Available from: [Link].

  • YouTube. Targeting B-Cell Receptor Signaling for Anticancer Therapy. Available from: [Link].

  • YouTube. Targeting B-cell receptor signaling with BTK degraders to treat CLL. Available from: [Link].

  • PMC. Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). Available from: [Link].

  • PMC. Mechanisms of B Cell Receptor Activation and Responses to B Cell Receptor Inhibitors in B Cell Malignancies. Available from: [Link].

  • PMC. The regulators of BCR signaling during B cell activation. Available from: [Link].

  • PMC. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies. Available from: [Link].

  • ResearchGate. (PDF) Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Available from: [Link].

  • ASH Publications. Pathway Phenotyping of B-Cell Receptor Activation and Inhibition: Translation to Novel Clinical Biomarkers. Available from: [Link].

  • Stanford Medicine. Multifaceted Effects of Antigen Valency on B Cell Response Composition and Differentiation In Vivo. Available from: [Link].

  • Nature. Novel irreversible covalent BTK inhibitors discovered using DNA-encoded chemistry. Available from: [Link].

  • Sartorius. Combining Advanced Flow Cytometry and BLI Label-Free Detection for Broad Characterization of Antibody Binding and Function. Available from: [Link].

  • DiVA. In vitro and in vivo studies of Bruton tyrosine kinase (BTK) mutations and inhibition. Available from: [Link].

  • ResearchGate. a IC50 values for B- and T-ALL cell lines at exposure durations of 24... Available from: [Link].

  • Wikipedia. B-cell receptor. Available from: [Link].

  • ResearchGate. Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. Available from: [Link].

  • ResearchGate. Inhibition of B-cell receptor signaling. (A) Concentration-dependent... Available from: [Link].

  • NIH. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. Available from: [Link].

  • PMC. Phosphorylation at Y317 on Syk negatively regulates both ITAM- and hemITAM-mediated signaling and function in platelets. Available from: [Link].

  • PubMed. Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures. Available from: [Link].

  • Creative Diagnostics. BCR Signaling Pathway. Available from: [Link].

  • Frontiers. Editorial: BCR Signaling and B Cell Activation. Available from: [Link].

  • PMC. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Available from: [Link].

  • MDPI. The Power of Reagent Titration in Flow Cytometry. Available from: [Link].

  • YouTube. Non-covalent vs covalent BTK inhibitors in CLL. Available from: [Link].

  • SpringerLink. The Use of Bruton's Tyrosine Kinase Inhibitors to Treat Allergic Disorders. Available from: [Link].

  • Nature. Review of the development of BTK inhibitors in overcoming the clinical limitations of ibrutinib. Available from: [Link].

  • ResearchGate. IC50 values for B- and T-ALL cell lines at exposure durations of 24 and... Available from: [Link].

  • bioRxiv. A novel triple-action inhibitor targeting B-cell receptor signaling and BRD4 demonstrates preclinical activity in chronic lymphocytic leukemia. Available from: [Link].

  • Frontiers. Techniques to Study Antigen-Specific B Cell Responses. Available from: [Link].

  • ResearchGate. IC50 values of selected cell lines | Download Table. Available from: [Link].

  • YouTube. Lecture 5b: B Cell Signaling + Activation. Available from: [Link].

Sources

Application Note: Flow Cytometric Analysis of TAS05567-Mediated Syk Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

TAS05567 is a highly selective, ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk) .[1][2] Syk plays a central role in coupling immune recognition receptors—specifically the B-cell receptor (BCR) and Fc receptors (FcR)—to downstream inflammatory and proliferative cascades.[1][2][3][4][5] Consequently, this compound is under investigation for autoimmune indications (e.g., Immune Thrombocytopenia, SLE) and B-cell malignancies.

To accurately assess the potency and efficacy of this compound in vitro or ex vivo, researchers must move beyond simple viability assays. Flow cytometry offers the unique ability to quantify the drug's mechanism of action (MoA) at the single-cell level.

This guide outlines two complementary protocols:

  • Phospho-Flow Cytometry: A rapid, proximal readout measuring the inhibition of Syk phosphorylation (Y525/526) and its immediate substrates (BLNK, BTK).

  • Functional Activation Profiling: A distal readout measuring the downregulation of activation markers (CD69, CD86) following extended stimulation.

Mechanism of Action & Signaling Pathway

Understanding the precise intervention point is critical for panel design. This compound blocks the kinase activity of Syk.[4] In the BCR pathway, Syk is recruited to the phosphorylated ITAMs of CD79a/b.[5] Once activated, Syk phosphorylates BLNK (SLP-65), which acts as a scaffold to recruit BTK and PLC


2.
Visualization: The this compound Intervention Node

G cluster_membrane Cell Membrane BCR BCR / FcR Complex LYN Lyn Kinase BCR->LYN Antigen Binding ITAM ITAM Phosphorylation LYN->ITAM SYK_Inactive Syk (Inactive) ITAM->SYK_Inactive Recruitment SYK_Active p-Syk (Y525/526) SYK_Inactive->SYK_Active Autophosphorylation TAS This compound (Inhibitor) TAS->SYK_Active BLOCKS BLNK p-BLNK SYK_Active->BLNK BTK p-BTK SYK_Active->BTK PLC p-PLCg2 SYK_Active->PLC NFkB NF-kB / MAPK BTK->NFkB Calcium Ca2+ Flux PLC->Calcium Response B-Cell Activation (CD69/CD86) Calcium->Response NFkB->Response

Figure 1: Schematic of BCR signaling.[5] this compound inhibits Syk autophosphorylation and downstream propagation to BLNK/BTK.

Experimental Design Strategy

A. Cell Models[1][2][6]
  • Primary Human PBMCs: Ideal for clinical translation. Gating on CD19+ (B cells) or CD14+ (Monocytes) allows analysis of specific subsets in a heterogeneous population.

  • Ramos / Raji Cells: B-cell lymphoma lines with high basal or inducible BCR signaling. Useful for high-throughput screening.

B. Stimulation (The Critical Variable)

Syk is an early signaling node. You must stimulate the cells to observe inhibition.

  • B-Cells: Goat F(ab')2 anti-human IgM (10-20 µg/mL). Crosslinks BCR.

  • Monocytes: Heat-aggregated IgG or specific Fc

    
    R crosslinking antibodies.
    
C. Controls
  • Unstained: For autofluorescence.

  • FMO (Fluorescence Minus One): Essential for gating rare events or dim markers (p-Syk).

  • Biological Negative: Unstimulated cells (Basal phosphorylation).

  • Biological Positive: Stimulated cells + Vehicle (DMSO).

  • Experimental: Stimulated cells + this compound (Titration: 0.1 nM – 1000 nM).

Protocol 1: Phospho-Flow Cytometry (Proximal Readout)

Objective: Quantify the inhibition of Syk (Y525/526) and BLNK (Y84) phosphorylation. Timing: Stimulation is rapid (2–10 minutes).

Reagents
  • Fixation: 1.5% - 4% Paraformaldehyde (PFA), methanol-free.

  • Permeabilization: Ice-cold 90-100% Methanol . (Crucial: Saponin is insufficient for nuclear/phospho epitopes).

  • Staining Buffer: PBS + 1% BSA.

Step-by-Step Workflow
  • Cell Preparation: Resuspend PBMCs or Ramos cells at

    
     cells/mL in serum-free RPMI. Rest cells for 1-2 hours at 37°C to reduce basal phosphorylation.
    
  • Drug Treatment: Aliquot cells into tubes.[6] Add this compound (various concentrations) or DMSO vehicle.[6] Incubate for 30–60 minutes at 37°C.

  • Stimulation (The "Clock Starts"):

    • Add Anti-IgM (or relevant stimulus).

    • Vortex gently.[6]

    • Incubate for exactly 5 to 10 minutes at 37°C. (Note: Perform a time-course experiment first to find peak p-Syk).

  • Immediate Fixation:

    • Do not wash. Add pre-warmed PFA directly to the cell suspension (final conc. 2-4%).

    • Incubate 10-15 mins at Room Temp (RT) or 37°C.

    • Why: Washing removes the stimulus and allows phosphatases to dephosphorylate the target before fixation.

  • Permeabilization:

    • Centrifuge and aspirate PFA.

    • Add ice-cold Methanol dropwise while vortexing (to prevent clumping).

    • Incubate on ice for >30 minutes (can be stored at -20°C for weeks).

  • Staining:

    • Wash cells 2x with Staining Buffer to remove methanol.

    • Add antibody cocktail:

      • Surface: CD20-PE (Clone H147 - check methanol stability), CD3-APC.

      • Intracellular: p-Syk (Y525/526)-Alexa Fluor 488, p-BLNK (Y84)-PE-Cy7.

    • Incubate 30-60 mins at RT in dark.

  • Acquisition: Analyze on flow cytometer.

Workflow Visualization

Workflow Harvest Harvest Cells (Rest 1hr) Treat Treat w/ this compound (30-60 min) Harvest->Treat Stim Stimulate (Anti-IgM) (5-10 min) Treat->Stim Fix Fix Immediately (PFA, No Wash) Stim->Fix Perm Permeabilize (Ice Cold Methanol) Fix->Perm Stain Stain Intracellular (p-Syk, p-BLNK) Perm->Stain Acquire Flow Cytometry Acquisition Stain->Acquire

Figure 2: Phospho-Flow workflow emphasizing the critical "Fix Immediately" step.

Protocol 2: Functional Activation (Distal Readout)

Objective: Measure phenotypic changes (CD69/CD86 upregulation) resulting from Syk signaling. Timing: 18–24 hours.

Step-by-Step Workflow
  • Culture: Plate PBMCs in complete media (RPMI + 10% FBS).

  • Treatment: Add this compound dilution series. Incubate 1 hour.

  • Stimulation: Add Anti-IgM (low dose, e.g., 1-5 µg/mL) or Anti-IgD.

  • Incubation: Culture for 18–24 hours at 37°C, 5% CO2.

  • Staining:

    • Wash with PBS/BSA.

    • Stain with Live/Dead fixable dye (essential for drug tox studies).

    • Stain surface markers: CD19, CD69, CD86, HLA-DR.

    • No permeabilization required.

  • Acquisition: Gate on Live -> CD19+ -> CD69+.

Data Analysis & Presentation

Gating Strategy
  • FSC/SSC: Exclude debris.

  • Singlets: FSC-A vs FSC-H.

  • Viability: Gate on Live cells (Live/Dead negative).

  • Lineage: Gate on CD19+ (B cells) or CD14+ (Monocytes).

  • Target: Histogram of p-Syk or CD69.

Data Reporting Template

Calculate the Median Fluorescence Intensity (MFI) . Use the "Fold Change" or "% Inhibition" metric for clarity.



Table 1: Example Data Layout for this compound Dose Response

Treatment ConditionConcentration (nM)p-Syk (Y525) MFI% Phospho-InhibitionCD69+ (% of B-cells)
Unstimulated 0450-2.1%
Vehicle (DMSO) 028000% (Ref)85.4%
This compound 102650~6%80.2%
This compound 1001200~68%45.3%
This compound 1000500~98%5.6%

Troubleshooting & Self-Validation

  • Signal-to-Noise Ratio is low:

    • Cause: Inadequate stimulation or phosphatase activity.

    • Fix: Increase Anti-IgM concentration. Ensure PFA is added immediately without washing.

  • High Background in Phospho-staining:

    • Cause: Non-specific binding due to methanol.

    • Fix: Use an Fc-Block (Human TruStain FcX) before adding antibodies. Titrate antibodies carefully.

  • Loss of Surface Markers (CD19/CD20):

    • Cause: Methanol destroys some protein epitopes.

    • Fix: Check antibody clones for "methanol compatibility." If CD19 fails, use CD20 clone H147 (usually works) or stain surface markers before fixation (though this can alter signaling).

References

  • Taiho Pharmaceutical Co., Ltd. (2018).[1] this compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models.[1] Journal of Pharmacology and Experimental Therapeutics.

  • Krckova, J. et al. (2018). Optimization of Phospho-Flow Cytometry for the Analysis of Kinase Signaling in Human B-Cell Lymphomas. Cytometry Part A.

  • Bd Biosciences. (2023). Techniques for Phospho Protein Analysis: Phosflow Protocol.

  • Deng, G.M. et al. (2016). Syk inhibition suppresses humoral immune responses in mice. Arthritis Research & Therapy.

Sources

Technical Application Note: Optimizing Incubation Dynamics for TAS05567

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

TAS05567 is a highly potent, selective, and orally active ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk) with an enzymatic IC


 of 0.37 nM .[1] Due to its sub-nanomolar potency, this compound exhibits tight-binding kinetics that require careful optimization of incubation times to achieve maximal inhibition.

This guide addresses a critical source of experimental error: non-equilibrium binding . Short incubation times with high-affinity inhibitors often lead to underestimated potency (right-shifted IC


 curves). To capture the true therapeutic potential of this compound, researchers must implement a pre-incubation step  that allows the compound to reach thermodynamic equilibrium with the Syk kinase domain before competition with ATP occurs.

Mechanism & Kinetic Rationale

The ATP-Competitive Binding Mode

This compound functions as a Type I ATP-competitive inhibitor. It binds to the active conformation of the Syk kinase domain, physically blocking the entry of Adenosine Triphosphate (ATP).

  • Selectivity Profile: Highly selective for Syk; significant inhibition (>70%) observed only for FLT3, JAK2, KDR, and RET among 192 kinases.[1]

  • Potency Driver: The sub-nanomolar IC

    
     (0.37 nM) suggests a slow dissociation rate (
    
    
    
    ), leading to a long residence time on the target.
Why Incubation Time Matters

For tight-binding inhibitors like this compound, the binding equilibrium is not instantaneous.

  • Without Pre-incubation: If this compound and ATP are added simultaneously, the high concentration of ATP (typically

    
    M to mM range) competes immediately for the binding site. The inhibitor must "fight" to displace ATP or wait for ATP to dissociate, slowing down the onset of inhibition.
    
  • With Pre-incubation: Incubating the enzyme with this compound before adding ATP allows the inhibitor to occupy the active site fully. When the reaction is initiated with ATP, the inhibitor is already bound, reflecting its true affinity (

    
    ).
    

Scientific Directive: Always include a 30–60 minute pre-incubation of this compound with the enzyme (or cells) prior to substrate/stimulus addition.

Visualizing the Signaling & Inhibition Pathway

The following diagram illustrates the Syk signaling cascade and the precise intervention point of this compound.

Syk_Signaling BCR B-Cell Receptor (BCR) Syk Syk Kinase (Active) BCR->Syk Phosphorylation (Y352/Y348) TAS This compound (Inhibitor) TAS->Syk Blocks ATP Binding (IC50 = 0.37 nM) BLNK BLNK (Adaptor) Syk->BLNK Phosphorylation PLCg2 PLCγ2 BLNK->PLCg2 BTK BTK BLNK->BTK Ca Ca2+ Flux PLCg2->Ca IP3 Generation BTK->PLCg2 Activation NFkB NF-κB / MAPK Ca->NFkB Downstream Signaling

Caption: this compound intervenes at the proximal Syk node, blocking downstream phosphorylation of BLNK and PLCγ2.

Protocol 1: Biochemical Kinase Assay (Enzymatic)

Objective: Determine the intrinsic potency (IC


) of this compound against recombinant Syk enzyme.
Reagents
  • Enzyme: Recombinant human Syk kinase domain.[2]

  • Substrate: Poly(Glu,Tyr) 4:1 or a Syk-specific peptide (e.g., derived from BLNK).

  • ATP: Concentration must be equal to the

    
     apparent (approx. 10–50 µM depending on assay format) to ensure competitive kinetics are measurable.
    
  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
    
Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO (starting at 1 µM down to sub-pM range). Dilute 1:25 into assay buffer to prepare 4x working stocks.

  • Enzyme Pre-incubation (The Critical Step):

    • Add 5 µL of 4x this compound working stock to the assay plate.

    • Add 10 µL of Enzyme solution.

    • Incubate for 60 minutes at Room Temperature (20–25°C).

    • Note: This duration allows the inhibitor to reach thermodynamic equilibrium.

  • Reaction Initiation:

    • Add 5 µL of ATP/Substrate mix (4x concentration).

    • Final reaction volume: 20 µL.

  • Reaction Phase:

    • Incubate for 60 minutes at Room Temperature.

    • Note: Ensure the reaction remains within the linear velocity phase.

  • Detection: Add detection reagents (e.g., ADP-Glo, LanthaScreen) and read signal.

Protocol 2: Cellular Target Engagement (Ramos B-Cells)

Objective: Measure inhibition of BCR-mediated signaling (p-BLNK or p-Syk) in a cellular context.

Experimental Logic

In cells, the inhibitor must cross the membrane and compete with millimolar intracellular ATP. A pre-treatment period is mandatory to load the cells with the inhibitor.

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest Ramos cells (human Burkitt's lymphoma B cells).

    • Resuspend in serum-free medium (RPMI 1640) at

      
       cells/mL.
      
    • Starve cells for 2 hours at 37°C to reduce basal phosphorylation.

  • Compound Pre-treatment:

    • Add this compound (at 10x final concentration) to the cell suspension.

    • Incubate for 60 minutes at 37°C, 5% CO

      
      . 
      
    • Why 60 mins? Shorter times (e.g., 10 mins) may result in incomplete intracellular equilibration, shifting the cellular IC

      
       from ~2 nM to >10 nM.
      
  • Stimulation:

    • Stimulate BCR by adding anti-IgM F(ab')2 fragment (final conc. 10 µg/mL).

    • Incubate for 10 minutes at 37°C.

    • Note: Phosphorylation of Syk/BLNK peaks rapidly (5–15 mins) and then degrades.

  • Termination & Lysis:

    • Immediately place cells on ice.

    • Centrifuge (4°C, 1500 rpm, 5 min) and aspirate supernatant.

    • Lyse pellets in RIPA buffer containing Protease/Phosphatase Inhibitor Cocktail.

  • Readout:

    • Perform Western Blot or ELISA for Phospho-BLNK (Tyr96) or Phospho-Syk (Tyr525/526) .

Experimental Workflow Diagram

This timeline ensures reproducibility by standardizing the "Time-to-Equilibrium" variables.

Workflow Start Cell Harvest (Ramos Cells) Starve Serum Starvation (2 Hours) Start->Starve PreTreat This compound Pre-treatment (60 Minutes @ 37°C) Starve->PreTreat Critical Step Stim Anti-IgM Stimulation (10 Minutes) PreTreat->Stim Equilibrium Reached Lyse Lysis & Fixation (Immediate 4°C) Stim->Lyse Peak Signal Read Quantify p-BLNK (IC50 Calculation) Lyse->Read

Caption: Optimized cellular workflow. The 60-minute pre-treatment is the defining factor for potency accuracy.

Data Summary & Benchmarks

Use these reference values to validate your assay performance. Deviations >5-fold suggest experimental error (likely insufficient incubation).

ParameterValueContext
Enzymatic IC

0.37 nM Recombinant Syk, ATP @ Km, 60 min pre-incubation
Cellular IC

(p-BLNK)
1.8 nM Ramos cells, anti-IgM stim, 60 min pre-treatment
Cellular IC

(p-PLCγ2)
23 nM Ramos cells, anti-IgM stim, 60 min pre-treatment
Functional IC

(TNF-α)
~10-30 nM THP-1 cells, FcγR stim, 4h incubation
Selectivity >100-fold vs. non-target kinases (except FLT3, JAK2, RET)

References

  • Taiho Pharmaceutical Co., Ltd. (2018).[3] this compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models. Journal of Pharmacology and Experimental Therapeutics.

  • MedChemExpress . This compound Product Information & Biological Activity.

  • National Institutes of Health (NIH) . Pharmacological Characterization of this compound.

  • Guide to Pharmacology . This compound Ligand Page.

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing TAS05567 Bioavailability in Preclinical Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Overview & Mission

Welcome. If you are accessing this guide, you are likely encountering challenges with TAS05567 , a highly selective, ATP-competitive Spleen Tyrosine Kinase (Syk) inhibitor. While this compound exhibits potent IC50 values (0.37 nM) in enzymatic assays, translating this potency into in vivo efficacy often hits a bottleneck: bioavailability .

This guide is not a generic manual. It is a troubleshooting system designed to diagnose and resolve the specific physicochemical barriers preventing this compound from reaching therapeutic plasma concentrations in rodent and non-rodent models.

The Biological Context: Why Bioavailability Matters

Before optimizing formulation, we must confirm the target context. This compound is designed to interrupt B-cell receptor (BCR) and Fc receptor signaling.[1] Poor bioavailability leads to "false negatives" in efficacy models (e.g., collagen-induced arthritis or ITP models) because the compound never reaches the threshold to inhibit BLNK phosphorylation.

Visualization: this compound Mechanism of Action

Use this diagram to verify your pharmacodynamic (PD) biomarkers correlate with your pharmacokinetic (PK) data.

TAS05567_Pathway TAS This compound Syk Syk Kinase (Phosphorylated) TAS->Syk Inhibits (IC50 0.37nM) BLNK BLNK (Adaptor Protein) Syk->BLNK Phosphorylation BCR B-Cell Receptor (Activation) BCR->Syk Activates PLC PLCγ2 BLNK->PLC Calcium Ca2+ Flux PLC->Calcium Outcome Reduced Inflammation (TNF-α / Histamine) Calcium->Outcome

Caption: this compound interrupts the signaling cascade at the Syk node, preventing BLNK phosphorylation and downstream inflammatory mediator release.

Module 1: Pre-Formulation Diagnostics

The Problem: You observe low plasma exposure (AUC) despite increasing the oral dose. The Diagnosis: Is it Solubility-Limited or Permeability-Limited?

This compound, like many kinase inhibitors, likely behaves as a BCS Class II compound (Low Solubility, High Permeability). You must characterize its solubility profile before animal dosing.[2]

Step-by-Step Diagnostic Protocol
  • pH-Dependent Solubility Profile:

    • Measure kinetic solubility in three buffers: pH 1.2 (Simulated Gastric Fluid), pH 4.5, and pH 6.8 (Simulated Intestinal Fluid).

    • Why? Weak bases dissolve well in the stomach (pH 1.2) but may precipitate in the small intestine (pH 6.8). This "crash out" effect is a primary cause of poor absorption.

  • LogP Determination:

    • Confirm the lipophilicity.[3] If LogP > 3, the compound is highly lipophilic, suggesting that lipid-based formulations will outperform simple aqueous suspensions.

Module 2: Formulation Optimization Strategy

Core Directive: Do not rely on simple DMSO/Water mixtures for oral gavage. They precipitate immediately upon contact with gastric fluids.

Formulation Decision Matrix

Use the table below to select the vehicle based on your study stage.

Study StageRecommended Vehicle SystemProsCons
Early PK / Screening Solution: 5% DMSO + 10% Solutol HS-15 (or TPGS) + 85% Water/SalineHigh absorption; minimizes variability.Low drug load capacity (<5 mg/kg).
Efficacy (High Dose) Suspension: 0.5% Methylcellulose (MC) + 0.1% Tween 80High drug load; standard for GLP tox.Lower bioavailability; particle size critical.
Optimization Lipid-Based: Labrasol or Corn Oil/PEG400 mixturesEnhances lymphatic transport; avoids precipitation.Complex preparation; potential vehicle tolerability issues.[2]
Advanced Protocol: Preparing a Nanosuspension (Top Recommendation)

If the standard Methylcellulose suspension yields high variability, particle size reduction is the most robust fix.

  • Weighing: Weigh the required amount of this compound.

  • Wetting: Add 0.5% Tween 80 solution to wet the hydrophobic powder.

  • Dispersion: Add 0.5% Methylcellulose (400 cP) solution slowly while vortexing.

  • Size Reduction (Critical): Probe sonicate for 5 minutes (30s on/30s off) on ice to prevent heating.

  • QC Check: Verify particle size is <10 μm (ideally <500 nm) using a microscope or DLS.

    • Scientific Rationale: According to the Noyes-Whitney equation, dissolution rate is directly proportional to surface area. Reducing particle size increases surface area, improving

      
       and reducing 
      
      
      
      variability.

Module 3: In Vivo Troubleshooting Guide

The Problem: High inter-animal variability (Standard Deviation > 50% of Mean).

Workflow: Reducing Physiological Variability

Variability often stems from the "Fed vs. Fasted" state in rodents, which alters gastric pH and emptying time.

PK_Workflow Start Start PK Study Fast Fasting Protocol (Rat: 12h / Mouse: 4h) Start->Fast Reduce food effect Dose Oral Gavage (Max 10mL/kg) Fast->Dose Standardize pH Sample Microsampling (Tail Vein) Dose->Sample Serial sampling Analysis LC-MS/MS (Quantify this compound) Sample->Analysis

Caption: Standardized PK workflow to minimize physiological variability.

Troubleshooting Table: Common In Vivo Issues
SymptomProbable CauseCorrective Action
Low Cmax, Long Tmax Dissolution rate limited (Compound dissolving too slowly).Switch to Micronized Suspension or Amorphous Solid Dispersion (ASD) .
Double Peak in PK Profile Enterohepatic recirculation OR delayed gastric emptying.Confirm with IV arm to calculate absolute bioavailability (

).[4]
Sudden Death / Toxicity Vehicle toxicity (not compound toxicity).If using >10% surfactants (Cremophor/TPGS), reduce concentration or switch to Methylcellulose.
Compound Precipitation pH shock in stomach.Use a buffering agent (e.g., Citrate buffer pH 4.0) as the vehicle base instead of water.

Frequently Asked Questions (FAQ)

Q1: Can I use PEG400 as a co-solvent? A: Yes, but with caution. Low molecular weight PEGs (like PEG400) can affect intestinal transit time in rodents, potentially reducing the absorption window. Limit PEG400 to <20% of the final vehicle volume for oral studies.

Q2: What is the expected absolute bioavailability (


) for this compound? 
A:  While specific published 

values vary by formulation, optimized kinase inhibitors typically target

. If your

is < 5%, check for P-gp efflux . This compound is a substrate for transporters; adding TPGS (a P-gp inhibitor) to the formulation may significantly boost AUC.

Q3: How do I store the dosing formulation? A: Prepare fresh whenever possible. If storage is necessary, check stability by LC-MS after 24 hours at 4°C. Suspensions must be re-vortexed thoroughly before every individual animal dose to ensure homogeneity.

References

  • Discovery and Pharmacological Characteriz

    • Source: Hayashi, H., et al. (2018).[1] Journal of Pharmacology and Experimental Therapeutics.

    • Relevance: Establishes this compound as a selective Syk inhibitor (IC50 0.37 nM) and details its efficacy in collagen-induced arthritis models using oral dosing.
    • URL:[Link]

  • Preclinical Formulation Strategies for Poorly W

    • Source: Savjani, K. T., et al. (2012). ISRN Pharmaceutics.
    • Relevance: Provides the foundational logic for selecting between solid dispersions, lipid formulations, and nanosuspensions for BCS Class II compounds.
    • URL:[Link]

  • Vehicle Effects on Pharmacokinetics in Preclinical Studies.

    • Source: Gad, S. C., et al. (2006).[5] International Journal of Toxicology.

    • Relevance: Authoritative guide on vehicle tolerability limits (DMSO, PEG, Tween)
    • URL:[Link]

Sources

Navigating TAS05567 Formulation: A Technical Guide to Preventing and Resolving Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for TAS05567. As a potent and highly selective spleen tyrosine kinase (Syk) inhibitor, this compound holds significant promise in research and therapeutic development.[1][2] However, like many small molecule kinase inhibitors, achieving and maintaining its solubility in aqueous buffers can present a significant challenge. This guide, developed by our team of application scientists, provides in-depth troubleshooting strategies and foundational knowledge to help you navigate potential precipitation issues and ensure the integrity of your experiments.

I. Troubleshooting Guide: Addressing this compound Precipitation Events

This section is designed to provide immediate, actionable solutions to common precipitation problems encountered during the preparation and use of this compound in aqueous solutions.

Question: I dissolved this compound in an aqueous buffer, and it precipitated. What should I do?

Answer: Witnessing precipitation can be alarming, but it is often a solvable issue. The immediate steps should focus on safely redissolving the compound if possible and understanding the cause to prevent recurrence.

Initial Response Workflow

Caption: Immediate troubleshooting workflow for this compound precipitation.

Question: Why did my this compound precipitate?

Several factors can contribute to precipitation:

  • Exceeding Aqueous Solubility: The concentration of this compound in your final working solution may be higher than its solubility limit in that specific buffer.

  • pH of the Buffer: The solubility of a compound can be highly dependent on the pH of the solution. If this compound has ionizable groups, its charge state will change with pH, affecting its interaction with water molecules.

  • Buffer Composition: Salts and other components in your buffer can influence the solubility of your compound through effects like "salting out."

  • Temperature: A decrease in temperature can reduce the solubility of many compounds.

  • "Crashing Out" from Stock Solution: When a high-concentration stock solution (typically in an organic solvent like DMSO) is diluted too quickly into an aqueous buffer, the compound may not have enough time to properly dissolve and can precipitate out of solution.

II. Proactive Precipitation Prevention: Best Practices for Working with this compound

A well-planned experimental protocol is the most effective way to avoid precipitation issues. Here are our key recommendations:

1. The "Golden Rule" of Dilution: Gradual is Better

Never add your aqueous buffer directly to your high-concentration this compound stock. Instead, perform serial dilutions.

Recommended Dilution Protocol:

  • Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in 100% DMSO).

  • Create an intermediate dilution of your stock in a solution with a higher percentage of organic solvent than your final buffer (e.g., a 1:10 dilution in 50% DMSO/50% aqueous buffer).

  • Finally, dilute this intermediate solution into your final aqueous buffer to achieve the desired working concentration. This gradual decrease in the organic solvent concentration allows the this compound molecules to properly solvate.

2. Understanding the Impact of pH and Buffer Choice

While the pKa of this compound is not published, it is crucial to consider the pH of your buffer.

  • pH Screening: If you continue to experience issues, it may be beneficial to perform a small-scale solubility test of this compound in a few different buffers with varying pH values (e.g., pH 6.5, 7.4, 8.0) to identify the optimal conditions for your experiment.

  • Buffer Ionic Strength: In some cases, high salt concentrations can decrease the solubility of organic molecules. If your protocol allows, try reducing the salt concentration of your buffer.

3. The Role of Co-solvents and Excipients

For particularly challenging situations, the inclusion of solubility-enhancing agents can be considered. However, it is critical to validate their compatibility with your assay.

Agent Mechanism of Action Considerations
Organic Co-solvents (e.g., DMSO, Ethanol) Increase the polarity of the solvent, making it more favorable for lipophilic compounds.Can affect protein structure and enzyme activity at higher concentrations. Always include a vehicle control in your experiments.
Cyclodextrins Form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.Can sometimes interfere with ligand-protein binding.
Surfactants (e.g., Tween-20, Triton X-100) Form micelles that can encapsulate hydrophobic compounds.Can denature proteins and interfere with certain assay formats. Use at very low concentrations (typically below the critical micelle concentration).

4. Proper Storage and Handling of this compound Solutions

  • Stock Solutions: Store stock solutions of this compound in an organic solvent like DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: It is generally not recommended to store this compound in aqueous buffers for extended periods. Prepare fresh working solutions for each experiment. If short-term storage is necessary, keep the solution on ice and use it within a few hours.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Based on general practices for small molecule inhibitors, 100% DMSO is a common and effective starting solvent for creating high-concentration stock solutions.

Q2: Can I sonicate or vortex my solution to redissolve precipitated this compound?

A2: Gentle vortexing is acceptable. While sonication can sometimes help redissolve a precipitate, it can also generate heat, which may degrade the compound. If you use sonication, do so in short bursts in a water bath to control the temperature.

Q3: My this compound seems to be precipitating over time in my cell culture media. What's happening?

A3: Cell culture media are complex aqueous solutions containing salts, amino acids, and proteins that can all influence the solubility of a small molecule. The compound may be slowly coming out of solution as it equilibrates in this complex environment. Consider preparing a more concentrated stock and adding a smaller volume to your media just before the experiment. Also, ensure even distribution by gently mixing immediately after addition.

Q4: How can I be sure that the precipitation I'm seeing is the compound and not something else in my buffer?

A4: Prepare a "vehicle control" solution containing the same concentration of your solvent (e.g., DMSO) in the aqueous buffer but without this compound. If this solution remains clear, the precipitate is very likely your compound.

Q5: Will the small amount of organic solvent in my final working solution affect my experiment?

A5: It is crucial to determine the tolerance of your specific assay to the organic solvent. Most cell-based assays can tolerate up to 0.5% DMSO, while some biochemical assays may be more sensitive. Always run a vehicle control with the same final concentration of the solvent to account for any effects it may have.

IV. Visualizing the Path to a Stable Solution

The following diagram illustrates the key decision points and factors to consider when preparing a solution of a poorly soluble compound like this compound.

G cluster_0 Stock Solution Preparation cluster_1 Dilution Strategy cluster_2 Key Considerations High-Concentration Stock 1. Prepare High-Conc. Stock (e.g., 10 mM in 100% DMSO) Intermediate Dilution 2. Intermediate Dilution (e.g., 1 mM in 10% DMSO/Buffer) High-Concentration Stock->Intermediate Dilution Gradual Dilution Final Dilution 3. Final Working Solution (e.g., 10 µM in <0.1% DMSO) Intermediate Dilution->Final Dilution Buffer_pH Buffer pH Final Dilution->Buffer_pH Buffer_Composition Buffer Composition (e.g., salt concentration) Final Dilution->Buffer_Composition Temperature Temperature Final Dilution->Temperature

Caption: Key steps and considerations for preparing this compound solutions.

By understanding the principles of small molecule solubility and adopting a careful, methodical approach to solution preparation, researchers can minimize the risk of precipitation and ensure the reliability and reproducibility of their experimental results with this compound.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. This compound. [Link].

  • Uchida, J., et al. (2018). This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models. Journal of Pharmacology and Experimental Therapeutics, 366(1), 84-95. [Link].

  • Fujiwara, H. (2019). Pharmacological Characterization of this compound, a Potent and Selective Inhibitor of Spleen Tyrosine Kinase, in Animal Models of Inflammatory Diseases and B-cell Malignancies. (Doctoral dissertation, Hokkaido University). [Link].

  • Loftsson, T., et al. (2020). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Journal of Drug Delivery Science and Technology, 55, 101462. [Link].

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 176, 106066. [Link].

  • Ho, C., et al. (2015). Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses. Arthritis Research & Therapy, 17(1), 285. [Link].

  • Norman, P. (2011). Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. ACS Medicinal Chemistry Letters, 2(5), 377-382. [Link].

  • MDPI. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. [Link].

  • PubMed. (2015). Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters. [Link].

  • Google Patents. (2024).

Sources

Technical Support Center: Strategies for Mitigating Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for advanced kinase inhibitor applications. This guide is designed to provide in-depth troubleshooting and practical guidance for researchers encountering off-target effects during their experiments, with a specific focus on a hypothetical scenario: a potent Spleen Tyrosine Kinase (Syk) inhibitor, here referred to as "Syk-i," exhibiting undesirable activity against FMS-like Tyrosine Kinase 3 (FLT3) and Janus Kinase 2 (JAK2).

While TAS05567 is a known highly selective Syk inhibitor, this guide will use the hypothetical "Syk-i" to explore the broader challenge of kinase inhibitor selectivity.[1] The principles and protocols outlined here are broadly applicable to researchers working with a wide range of kinase inhibitors who need to characterize and minimize off-target activities.

Understanding the Challenge: On-Target Efficacy vs. Off-Target Liabilities

Syk is a critical mediator of signaling in various immune cells, making it an attractive target for autoimmune and inflammatory diseases.[1] However, the therapeutic window of any kinase inhibitor can be narrowed by off-target effects. FLT3 and JAK2 are crucial kinases in hematopoietic cell proliferation and differentiation, and their unintended inhibition can lead to hematological side effects and confound experimental results.[2]

This guide provides a structured approach to identifying, quantifying, and mitigating these off-target effects, ensuring the specificity of your experimental findings and the safety profile of potential therapeutics.

Frequently Asked Questions (FAQs)

Q1: I have a potent Syk inhibitor, but I'm observing unexpected effects on hematopoietic cell proliferation. Could this be due to off-target activity on FLT3 or JAK2?

A1: It's a plausible hypothesis. Both FLT3 and JAK2 are key regulators of hematopoiesis.[2] To investigate this, you should perform a kinase selectivity profile and cellular assays to directly measure the inhibitory activity of your compound against FLT3 and JAK2.

Q2: What is the first step to confirm if my Syk inhibitor is hitting FLT3 and JAK2?

A2: The initial and most comprehensive step is to perform a broad kinase panel screen, such as a KINOMEscan™, at a reputable contract research organization.[3][4] This will provide data on the binding affinity of your inhibitor against a large panel of human kinases, including FLT3 and JAK2.

Q3: My kinome scan shows some binding to FLT3 and JAK2. How do I know if this is biologically relevant?

A3: Biochemical binding affinity does not always translate to cellular activity. The next crucial step is to perform cellular assays. You will need to determine the IC50 of your inhibitor on the phosphorylation of FLT3, JAK2, and their downstream effectors (e.g., STAT5 for both) in relevant cell lines.

Q4: What are the best cell line models to study off-target effects on FLT3 and JAK2?

A4: For FLT3, the MV4-11 cell line, which harbors an activating FLT3-ITD mutation, is a standard model.[5] For JAK2, the HEL 92.1.7 cell line, which has a homozygous JAK2 V617F mutation, is commonly used.[6]

Q5: How can I minimize the off-target effects of my inhibitor in my experiments?

A5: There are several strategies:

  • Dose Optimization: Use the lowest concentration of your inhibitor that gives you maximal on-target (Syk) inhibition with minimal off-target (FLT3/JAK2) effects. A careful dose-response analysis is critical.

  • Structural Modification: If you are in the drug development process, medicinal chemists can attempt to modify the compound to improve its selectivity.[7]

  • Use of More Selective Compounds: If available, compare the phenotype of your compound with a more selective Syk inhibitor to delineate on-target from off-target effects.

  • Genetic Approaches: Use siRNA or CRISPR/Cas9 to knockdown Syk in your cellular system. This can help you confirm that the observed phenotype is indeed due to Syk inhibition.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent results in cell-based assays. Off-target effects at the concentration used.Perform a dose-response curve to determine the optimal concentration for on-target activity.
Cell line variability.Ensure consistent cell passage number and culture conditions.
High background in western blots for p-FLT3 or p-JAK2. Non-specific antibody binding.Optimize antibody concentration and blocking conditions. Use a positive control (e.g., stimulated cells) and a negative control (e.g., cells treated with a known potent FLT3/JAK2 inhibitor).
Discrepancy between biochemical and cellular IC50 values. Poor cell permeability of the inhibitor.Consider using a different formulation or a more cell-permeable analog.
High protein binding in cell culture media.Perform assays in serum-free media for a short duration, if possible.
Inhibitor is potent against FLT3/JAK2 in vitro but shows no effect in vivo. Pharmacokinetic issues (e.g., rapid metabolism, poor bioavailability).Conduct pharmacokinetic studies to assess the inhibitor's stability and exposure in vivo.

Experimental Protocols

Protocol 1: Determining the Biochemical IC50 of "Syk-i" against Syk, FLT3, and JAK2

This protocol outlines a standard in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of your inhibitor.

Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase.

Materials:

  • Recombinant human Syk, FLT3, and JAK2 enzymes

  • Kinase-specific peptide substrates

  • ATP

  • Kinase buffer

  • Your Syk inhibitor ("Syk-i")

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a serial dilution of "Syk-i" in kinase buffer.

  • In a 96-well plate, add the kinase, the peptide substrate, and your inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for 60 minutes.

  • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using a non-linear regression curve fit.

Protocol 2: Assessing Cellular Inhibition of FLT3 and JAK2 Signaling

This protocol describes how to measure the inhibition of FLT3 and JAK2 autophosphorylation in a cellular context using Western blotting.

Principle: In cell lines with activating mutations or cytokine stimulation, FLT3 and JAK2 are constitutively phosphorylated. A specific inhibitor will reduce this phosphorylation in a dose-dependent manner.

Materials:

  • MV4-11 (for FLT3) or HEL 92.1.7 (for JAK2) cells

  • Complete cell culture medium

  • "Syk-i"

  • Lysis buffer

  • Primary antibodies: anti-p-FLT3 (Tyr591), anti-FLT3, anti-p-JAK2 (Tyr1007/1008), anti-JAK2, anti-p-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of "Syk-i" for 2 hours.

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizing the Pathways and Workflow

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathways BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Downstream_Syk Downstream Signaling (e.g., PLCγ2, BTK) Syk->Downstream_Syk Immune_Response Immune Response Downstream_Syk->Immune_Response Syki_Syk Syk-i Syki_Syk->Syk FLT3 FLT3 STAT5_FLT3 STAT5 FLT3->STAT5_FLT3 JAK2 JAK2 STAT5_JAK2 STAT5 JAK2->STAT5_JAK2 Proliferation_FLT3 Cell Proliferation STAT5_FLT3->Proliferation_FLT3 Proliferation_JAK2 Cell Proliferation STAT5_JAK2->Proliferation_JAK2 Syki_FLT3 Syk-i Syki_FLT3->FLT3 Syki_JAK2 Syk-i Syki_JAK2->JAK2 G Start Hypothesize Off-Target Effects KinomeScan Kinome Scan Profiling Start->KinomeScan Biochemical_Assay Biochemical IC50 Assays (Syk, FLT3, JAK2) KinomeScan->Biochemical_Assay Cellular_Assay Cellular Phosphorylation Assays (p-FLT3, p-JAK2) Biochemical_Assay->Cellular_Assay Dose_Response Dose-Response Optimization Cellular_Assay->Dose_Response Confirm_Phenotype Confirm Phenotype with Selective Inhibitor or Genetic Knockdown Dose_Response->Confirm_Phenotype End Minimized Off-Target Effects Confirm_Phenotype->End

Caption: Experimental workflow for minimizing off-target effects.

References

  • Yamamoto, N., et al. (2018). This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Thermo Fisher Scientific. (2021). How to measure and minimize off-target effects in your genome editing experiments. YouTube. Available at: [Link]

  • Lopes, F. M., et al. (2025). JAK2/STAT3 Signaling Pathway Modulates Acute Methylmercury Toxicity in the Mouse Astrocyte C8-D1A Cell Line. International Journal of Molecular Sciences. Available at: [Link]

  • Wei, H., & Wang, Q. (2025). Machine learning-guided identification and simulation-based validation of potent JAK3 inhibitors for cancer therapy. PLOS ONE. Available at: [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. Available at: [Link]

  • Stites, E. C., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]

  • Johnson, J. L., et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]

  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Available at: [Link]

  • Holloway, M. P. (2024). JAK2 Inhibition of FLT3 Mutated Acute Myeloid Leukemia Cells to Induce Apoptosis and Differentiation. DSpace@URI. Available at: [Link]

  • Selvita. (2026). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Available at: [Link]

  • Coin, I., et al. (2019). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Molecular & Cellular Proteomics. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]

  • Liang, X., et al. (2016). Kinome wide selectivity profiling of 18a with DiscoveRx KinomeScan technology. ResearchGate. Available at: [Link]

  • Zarrinkar, P. A., et al. (2008). Potency of FLT3 inhibitors in biochemical and cellular assays. Blood. Available at: [Link]

  • Eurofins Discovery. KINOMEscan Technology. Available at: [Link]

  • Coin, I., et al. (2018). High-throughput identification of FLT3 wild-type and mutant kinase substrate preferences and application to design of sensitive in vitro kinase assay substrates. bioRxiv. Available at: [Link]

  • Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Available at: [Link]

  • Di Paolo, J. A., et al. (2013). Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses. Arthritis Research & Therapy. Available at: [Link]

  • Hexner, E. O., et al. (2008). Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders. Blood. Available at: [Link]

Sources

optimal storage conditions for TAS05567 stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: TAS05567

Welcome to the technical support guide for this compound, a potent and selective Spleen Tyrosine Kinase (Syk) inhibitor.[1][2] Proper handling and storage of this compound are critical for ensuring its stability, activity, and the reproducibility of your experimental results. This guide provides field-proven insights and detailed protocols to address common questions and troubleshooting scenarios encountered by researchers in drug development and life sciences.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What is the recommended solvent for preparing this compound stock solutions?

For initial stock solution preparation, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[3] this compound is readily soluble in DMSO, allowing for the creation of high-concentration stocks that can be further diluted in aqueous buffers or cell culture media for working solutions.

  • Causality: DMSO is a powerful aprotic solvent that can effectively solvate a wide range of organic molecules, including complex inhibitors like this compound. Its miscibility with water makes it ideal for serial dilutions into physiological buffers. Using anhydrous DMSO is critical to prevent the introduction of water, which can promote hydrolysis of the compound over long-term storage.

Q2: How should I store the solid (powder) form of this compound?

The solid compound should be stored under specific conditions to ensure its long-term stability. Upon receipt, store the vial in a dry, dark environment.[3]

  • Short-term (days to weeks): Store at 0-4°C.[3]

  • Long-term (months to years): For maximum stability, store at -20°C.[3]

  • Expertise & Trustworthiness: Storing the compound in the dark is crucial as many complex organic molecules are susceptible to photodegradation. The low temperature and dry conditions minimize the rates of potential hydrolytic or oxidative degradation reactions, preserving the compound's integrity.

Q3: What are the optimal storage conditions for my this compound stock solution in DMSO?

Once dissolved in DMSO, the stock solution requires careful storage to maintain its potency.

  • Short-term (days to weeks): Aliquots can be stored at 0-4°C if they are to be used within a short timeframe.[3]

  • Long-term (months): For extended storage, it is imperative to store aliquots at -20°C.[3] Some labs may prefer -80°C for archival purposes, though -20°C is generally sufficient for several months.

Q4: Why is aliquoting my stock solution so important?

Aliquoting is a cornerstone of good laboratory practice for preserving the integrity of stock solutions. Creating small, single-use volumes prevents the entire stock from undergoing repeated freeze-thaw cycles.

  • Causality: Each freeze-thaw cycle exposes the compound to temperature gradients that can increase the rate of degradation. Furthermore, dissolved gases, particularly oxygen, can become concentrated in the unfrozen liquid phase during freezing, promoting oxidation. Water condensation can also occur with repeated warming and cooling, diluting the stock and potentially causing precipitation or hydrolysis.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol provides a self-validating method for preparing a reliable stock solution.

Materials:

  • This compound solid powder (MW: 439.52 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile, amber-colored or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance and weighing paper

  • Sterile pipette tips

Methodology:

  • Pre-equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents atmospheric water condensation on the cold powder.

  • Weighing: Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock, weigh out 4.395 mg.

    • Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)

    • 0.001 L x 0.010 mol/L x 439.52 g/mol = 0.004395 g = 4.395 mg

  • Dissolution: Add the weighed powder to a sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for 4.395 mg).

  • Solubilization: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed, but avoid overheating. Visually inspect the solution against a light source to ensure no particulates remain.

  • Aliquoting & Storage: Dispense the stock solution into single-use, sterile, and light-protected tubes (e.g., 20 µL aliquots). Label each aliquot clearly with the compound name, concentration, date, and your initials.[4] Store immediately at -20°C for long-term use.[3][5]

Data Summary Table

FormConditionTemperatureDurationKey Considerations
Solid Powder Short-Term0 - 4°CDays to WeeksKeep dry and dark.[3]
Long-Term-20°CMonths to YearsKeep dry and dark.[3]
Stock Solution (in DMSO) Short-Term0 - 4°CDays to WeeksUse for immediate experiments; avoid multiple aspirations.[3]
Long-Term-20°CMonthsAliquot into single-use volumes to avoid freeze-thaw cycles.[3]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues with this compound stock solutions.

Problem 1: My stock solution appears cloudy or has visible precipitate after thawing.

  • Cause: This is often due to the compound crashing out of solution, which can happen if the DMSO absorbs water or if the working dilution in an aqueous buffer exceeds the compound's solubility limit. It can also occur during the freezing process if not done rapidly.

  • Solution:

    • Gently warm the aliquot in a 37°C water bath for 2-5 minutes.

    • Vortex the tube vigorously.

    • Visually inspect for clarity. If the precipitate redissolves, the solution can typically be used.

    • If the precipitate remains, it should not be used, as the effective concentration is unknown. Prepare a fresh stock solution.

  • Prevention: Ensure you are using anhydrous DMSO. When diluting into aqueous media, add the DMSO stock to the buffer dropwise while vortexing to avoid localized high concentrations that can cause precipitation.

Problem 2: My experiment is yielding inconsistent results, and I suspect compound degradation.

  • Cause: Compound activity can be lost due to improper storage, excessive freeze-thaw cycles, or exposure to light.

  • Solution:

    • Self-Validation: Always prepare a fresh stock solution from the solid powder as the first troubleshooting step. Compare the results from the new stock against the old one.

    • Positive Controls: Ensure that your assay's positive and negative controls are performing as expected.

    • Storage Audit: Review your storage procedures. Were the aliquots stored at the correct temperature and protected from light?[3][6] How many times has the stock been thawed?

  • Prevention: Strictly adhere to the aliquoting and storage protocols outlined above. Always note the preparation date on your vials. For critical, long-term studies, consider performing a quality control check (e.g., an IC50 determination) on a new batch of stock solution to confirm its potency.

Troubleshooting Workflow

G start Start: Issue with This compound Experiment check_precipitate Visually inspect stock aliquot. Is there precipitate? start->check_precipitate warm_vortex 1. Warm gently (37°C). 2. Vortex thoroughly. check_precipitate->warm_vortex Yes check_storage Review storage history. - Stored at -20°C? - Protected from light? - Multiple freeze-thaws? check_precipitate->check_storage No check_dissolved Did it redissolve? warm_vortex->check_dissolved use_solution Solution is likely viable. Proceed with caution. check_dissolved->use_solution Yes discard_old Discard aliquot. Effective concentration is unknown. check_dissolved->discard_old No end Re-run experiment with freshly prepared stock. use_solution->end prepare_fresh Prepare a fresh stock solution from solid powder following protocol. discard_old->prepare_fresh improper_storage Improper storage is the likely cause of degradation. check_storage->improper_storage No (Improperly stored) check_storage->prepare_fresh Yes (Properly stored, but still suspect) improper_storage->prepare_fresh prepare_fresh->end

Caption: Troubleshooting flowchart for this compound stock solutions.

References

  • RETACRIT® (epoetin alfa-epbx) How Supplied/Storage and Handling. Pfizer Medical - US. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Pharmacological Characterization of this compound, a Potent and Selective Inhibitor of Spleen Tyrosine Kinase, in Animal Models of Inflammatory Diseases and B-cell Malignancies. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models. PubMed. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). ResearchGate. [Link]

Sources

Technical Support Center: TAS05567 Stability & Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: TAS05567 (Syk Inhibitor) Application: Mammalian Cell Culture (In Vitro) Document Type: Troubleshooting & FAQ Version: 2.0 (Scientific Support)

Introduction: Understanding this compound in Culture

This compound is a highly selective, orally bioavailable Spleen Tyrosine Kinase (Syk) inhibitor. While it demonstrates potent efficacy in blocking BCR and FcR-mediated signaling in autoimmune models, its physicochemical properties present specific challenges in in vitro systems.

The Core Challenge: Like many small molecule kinase inhibitors (SMKIs), this compound is hydrophobic. Reports of "instability" in culture are frequently misdiagnosed; they are often issues of precipitation (solubility shock) or protein binding (reduced free drug fraction) rather than chemical degradation of the molecule itself.

This guide provides a self-validating workflow to distinguish between these issues and optimize your experimental window.

Module 1: Stock Solution & Storage (The Foundation)

Q: My stock solution has formed a precipitate or looks cloudy after thawing. Is it degraded?

A: It is likely not degraded, but it has precipitated. This compound requires strict adherence to solubility limits.

Troubleshooting Protocol:

  • Solvent Choice: Ensure you are using high-grade anhydrous DMSO (Dimethyl Sulfoxide). This compound is poorly soluble in water or PBS.

  • Visual Check: Hold the vial against a dark background under a strong light. Any turbidity indicates undissolved compound.

  • Recovery:

    • Warm the vial to 37°C for 5–10 minutes.

    • Vortex vigorously for 30 seconds.

    • Critical: If precipitate remains, pulse-spin (centrifuge) the vial. If a pellet forms, the concentration is too high. Dilute with fresh DMSO.

Best Practice Storage Table:

ParameterRecommendationReason
Stock Concentration 10 mM (in DMSO)Balances solubility with minimal DMSO volume in culture.
Storage Temp -80°C (Long term), -20°C (Short term)Prevents hydrolysis and oxidation.
Aliquots Single-use (e.g., 20 µL)Freeze-thaw cycles are the #1 cause of potency loss. Hygroscopic DMSO absorbs water from air, causing compound crash-out upon refreezing.
Vial Type Amber / Light-protectedPrevents photo-degradation (common in kinase inhibitors).

Module 2: Media Dilution & "Crash-Out" (The Critical Step)

Q: I see a drop in potency after 24 hours. Is the drug breaking down in the media?

A: Before assuming chemical breakdown, rule out "Solubility Shock." When you pipeline 100% DMSO stock directly into aqueous media, the rapid polarity shift can cause this compound to micro-precipitate instantly. These micro-crystals are invisible to the naked eye but biologically inactive, leading to a false "loss of potency."

The Solution: Intermediate Dilution Method Do not spike 1 µL of stock directly into 1 mL of cells. Use this workflow:

DilutionWorkflow cluster_0 Critical Checkpoint Stock 10 mM Stock (100% DMSO) Inter 100x Intermediate (100 µM in Media/PBS) Stock->Inter Step 1: 1:100 Dilution (Vortex Immediately) Final 1x Final Well (1 µM in Culture) Inter->Final Step 2: 1:100 Dilution (Gentle Mixing)

Figure 1: Intermediate Dilution Workflow. Creating a 100x intermediate allows the compound to equilibrate in a semi-aqueous phase before final dilution, preventing shock precipitation.

Module 3: The Serum Effect (Bioavailability)

Q: My IC50 is 10x higher in whole media compared to serum-free conditions. Why?

A: This is a classic property of hydrophobic kinase inhibitors. this compound, like many drugs in its class, binds to Serum Albumin (BSA/FBS). Only the free drug is active.

  • Serum-Free: High potency (Free drug ≈ Total drug).

  • 10% FBS: Lower potency (Free drug << Total drug).

Validation Experiment: If you suspect stability issues, run a Shift Assay :

  • Plate cells in 1% FBS vs. 10% FBS.

  • Treat with this compound dose-response.[1][2]

  • Result: If the drug is chemically unstable, potency will be lost in both conditions equally over time. If the curve shifts right (higher IC50) only in 10% FBS, the issue is protein binding, not degradation.

Module 4: Biological Validation (The Gold Standard)

Q: How do I definitively prove this compound is working in my cells?

A: Do not rely solely on phenotypic outcomes (e.g., proliferation). You must validate target engagement.[3] this compound inhibits the phosphorylation of Syk.[4]

The Pathway & Readout: Use Western Blot to detect p-Syk (Tyr525/526) . This is the autophosphorylation site; its inhibition is the direct marker of this compound occupancy.

SykPathway BCR BCR / FcR (Receptor) Syk_Inactive Syk (Inactive) BCR->Syk_Inactive Activation Syk_Active p-Syk (Tyr525/526) Syk_Inactive->Syk_Active Autophosphorylation Downstream Downstream Effectors (BLNK, PLCγ2) Syk_Active->Downstream Signaling TAS This compound (Inhibitor) TAS->Syk_Active BLOCKS Response Ca2+ Flux / Cytokines (TNFα, IL-6) Downstream->Response

Figure 2: Mechanism of Action. This compound prevents the autophosphorylation of Syk at Tyr525/526, thereby collapsing the downstream signal transduction to BLNK and PLCγ2.

Validation Protocol:

  • Stimulation: Syk is not constitutively active in all lines. You must stimulate B-cells (anti-IgM) or Monocytes (Fc-crosslinking) for 5–10 mins.

  • Timing: Pre-incubate this compound for 30–60 mins before stimulation.

  • Lysis: Use lysis buffer with Phosphatase Inhibitors (Sodium Orthovanadate/NaF) to preserve the p-Syk signal.

Summary of Specifications

PropertySpecification
Molecular Weight ~400–500 g/mol (Class Average)
Primary Target Spleen Tyrosine Kinase (Syk)
Solubility (DMSO) >10 mM (Soluble)
Solubility (Water) Negligible (Insoluble)
Primary Biomarker p-Syk (Tyr525/526)
Key Risk Precipitation upon aqueous dilution

References

  • Discovery and Characterization of this compound Kinoshita, T., et al. (2018). This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models.[1] Journal of Pharmacology and Experimental Therapeutics.

  • Kinase Inhibitor Handling Guidelines Reaction Biology Corp. Step-by-Step Guide to Kinase Inhibitor Development & Assay Optimization.

  • Syk Signaling Pathway Mechanisms Mocsai, A., et al. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions.[2][4][5][6] Nature Reviews Immunology.

Sources

addressing variability in TAS05567 in vivo efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Variability in TAS05567 In Vivo Efficacy Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Variable Nature of this compound

This compound is a highly selective, ATP-competitive Spleen Tyrosine Kinase (Syk) inhibitor.[1] While it demonstrates potent efficacy in models of Rheumatoid Arthritis (RA), Immune Thrombocytopenia (ITP), and allergic inflammation, users often report variability in in vivo readouts.

This variability rarely stems from the compound's intrinsic potency (


 nM). Instead, it typically arises from three "Disconnect Points":
  • Formulation Heterogeneity: Inconsistent oral suspension preparation.

  • PK/PD Mismatch: Sampling outside the rapid

    
     window.
    
  • Biomarker Instability: Rapid dephosphorylation of Syk ex vivo.

This guide provides self-validating protocols to eliminate these variables.

Module I: Formulation & Dosing (The Input)

The Issue: this compound is a small molecule kinase inhibitor with pH-dependent solubility. In standard preclinical vehicles, it forms a suspension. If particle size is not controlled or the suspension settles, effective dosing fluctuates wildly between animals.

Standardized Formulation Protocol

Do not use DMSO stock solutions for oral gavage unless specifically validated, as precipitation in the stomach can cause low exposure.

Recommended Vehicle: 0.5% Methylcellulose (MC) (400 cP) in aqueous solution.

StepActionTechnical Rationale
1 Weighing Weigh this compound powder. Calculate volume for 10 mg/kg dose (typically 10 mL/kg dosing volume).
2 Wetting Add a small volume (5% of total) of 0.5% MC. Triturate with a mortar and pestle or vortex heavily to create a smooth paste.
3 Dilution Slowly add the remaining MC while stirring continuously.
4 Sonication Sonicate for 10–15 minutes in a water bath (ambient temp).
5 Maintenance Stir constantly using a magnetic stir bar during the entire dosing period.

Module II: Pharmacokinetics & Exposure (The Process)

The Issue: this compound is rapidly absorbed and eliminated. Efficacy failure is often a result of "trough" dosing intervals that are too long, allowing Syk activity to recover fully between doses.

PK Troubleshooting Table
ObservationProbable CauseCorrective Action
High

, Low Efficacy
Rapid clearance (

is short).
Switch from QD (Once Daily) to BID (Twice Daily) dosing. Syk requires continuous suppression >80% for efficacy in acute models.
High Inter-animal Variability Gavage error or stomach pH.Fast animals for 4 hours pre-dose to standardize gastric pH and emptying time.
Low Exposure (AUC) Particle size too large.Increase sonication time or micronize the compound.
Visualizing the Pathway & Intervention

The following diagram illustrates the this compound mechanism and where the "Disconnect Points" occur.

TAS05567_Pathway cluster_signaling B-Cell / Myeloid Signaling cluster_variability Sources of Variability TAS This compound (Syk Inhibitor) SYK Syk (Phospho-Y525/526) TAS->SYK Inhibits BCR BCR / FcR Activation BCR->SYK Phosphorylation Downstream BLNK / BTK / PLCg2 SYK->Downstream Signal Transduction Outcome Cytokine Release Platelet Phagocytosis Inflammation Downstream->Outcome Var1 Formulation: Settling/Particle Size Var1->TAS Alters Exposure Var2 PK: Rapid Clearance Var2->TAS Limits Coverage Var3 Ex Vivo: Phosphatase Activity Var3->SYK False Negative PD

Caption: this compound mechanism of action targeting Syk, overlaid with critical sources of experimental variability (Formulation, PK, and Ex Vivo stability).

Module III: PD Biomarkers & Efficacy (The Output)

Protocol: Whole Blood Ex Vivo Challenge Assay

Use this assay to confirm this compound is inhibiting Syk in the animal.

  • Dosing: Administer this compound (e.g., 10, 30 mg/kg).[1]

  • Sampling: At

    
     (e.g., 1 hour post-dose), collect whole blood into heparinized tubes.
    
  • Stimulation (The "Challenge"):

    • Aliquot 100 µL blood immediately.

    • Add Anti-IgM (for B-cells) or Aggregated IgG (for Myeloid cells).

    • Incubate at 37°C for exactly 10 minutes .

  • Fixation (The "Stop"):

    • Immediately add Lyse/Fix buffer (containing Paraformaldehyde).

    • CRITICAL: The buffer MUST contain phosphatase inhibitors (e.g., Sodium Orthovanadate or commercial PhosSTOP).

  • Detection: Analyze via Phosflow (Flow Cytometry) gating on CD20+ B-cells or CD11b+ Monocytes. Measure pSyk (Y525/526).

Model-Specific Troubleshooting
ModelCommon IssueSolution
Collagen-Induced Arthritis (CIA) High standard deviation in paw scores.Stratified Randomization: Do not randomize at Day 0. Randomize animals into treatment groups after disease onset (e.g., when clinical score reaches 1-2) to ensure equal baselines.
Immune Thrombocytopenia (ITP) No recovery of platelet counts.Timing: this compound prevents phagocytosis. It must be on board before the antibody destroys the platelets. Pre-dose this compound 1–2 hours before injecting the anti-platelet antibody.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO/PEG/Water for the formulation? A: While this compound dissolves in DMSO, diluting it into water often causes immediate precipitation. If you must use a solution formulation, you require a solubilizer like Captisol® or a high percentage of PEG400/Acid, but this may cause vehicle tolerability issues. 0.5% MC suspension is safer for repeated dosing.

Q: My Western Blot for pSyk is blank. Why? A: You likely processed the tissue too slowly. Syk dephosphorylates within seconds of cell lysis. Switch to the Flow Cytometry (Phosflow) method described above, which fixes cells instantly in whole blood.

Q: What is the half-life of this compound in mice? A: Specific PK data varies by strain, but typical Syk inhibitors in this class have a half-life (


) of 2–4 hours in rodents. If you see efficacy loss overnight, consider BID (twice daily) dosing or dosing via medicated chow.

References

  • Yamamoto, N., et al. (2018).[2] This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models. International Immunopharmacology, 63, 266–274.

  • Braselmann, S., et al. (2006). R406, an Orally Available Spleen Tyrosine Kinase Inhibitor Blocks Fc Receptor Signaling and Reduces Immune Complex-Mediated Inflammation. Journal of Pharmacology and Experimental Therapeutics, 319(3), 998–1008. (Foundational Syk Inhibitor Protocols).

  • Weinblatt, M. E., et al. (2008). Spleen Tyrosine Kinase (Syk) Inhibition: A New Mechanism of Action for the Treatment of Rheumatoid Arthritis. New England Journal of Medicine, 359, 2822-2823.

Sources

Technical Support Center: TAS05567 Murine Preclinical Safety & Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following technical guidance is based on the currently available public information regarding TAS05567, a selective Spleen Tyrosine Kinase (Syk) inhibitor. Detailed toxicology studies for this compound in murine models have not been extensively published. Therefore, this guide synthesizes information from the known mechanism of action of this compound, preclinical efficacy studies, and the established safety profiles of other Syk inhibitors and tyrosine kinase inhibitors (TKIs) as a class. Researchers should always perform their own dose-finding and toxicity studies for their specific experimental models and conditions.

Introduction

This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a key mediator in the signaling pathways of various immune cells.[1] Its primary mechanism of action involves the modulation of B-cell receptor (BCR) and Fc receptor signaling, making it a promising candidate for autoimmune and allergic diseases.[1] While preclinical studies have demonstrated its efficacy in rodent models, a comprehensive understanding of its safety and toxicity profile is crucial for successful in vivo experimentation. This guide provides troubleshooting advice and frequently asked questions to assist researchers in anticipating, identifying, and managing potential toxicities associated with this compound administration in murine models.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems that researchers may encounter during their in vivo studies with this compound.

Question 1: We are observing unexpected weight loss and signs of general malaise (piloerection, lethargy) in our mice treated with this compound. What could be the cause and how should we proceed?

Answer:

Unexpected weight loss and general malaise are common indicators of systemic toxicity. While specific data for this compound is limited, these signs in studies with other tyrosine kinase inhibitors can be linked to several factors:

  • On-Target Immunomodulation: As a potent Syk inhibitor, this compound significantly impacts the immune system. While this is the intended therapeutic effect, excessive immunosuppression could increase susceptibility to opportunistic infections, leading to the observed symptoms.

  • Off-Target Kinase Inhibition: Although this compound is reported to be highly selective, off-target effects on other kinases cannot be entirely ruled out, potentially leading to unforeseen toxicities.[2][3][4][5]

  • Gastrointestinal (GI) Toxicity: Diarrhea is a noted side effect of some Syk inhibitors.[1][6][7] This can lead to dehydration, nutrient malabsorption, and subsequent weight loss.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected weight loss and malaise.

Step-by-Step Protocol for Investigation:

  • Daily Clinical Monitoring: Implement a rigorous daily monitoring schedule. Record body weight, food and water intake, fecal consistency, and clinical signs of distress (e.g., hunched posture, ruffled fur, reduced activity).

  • Fecal Examination: Visually inspect feces for signs of diarrhea. If present, assess the severity.

  • Hydration Status Assessment: Perform a skin turgor test to check for dehydration.

  • Necropsy and Histopathology: If an animal succumbs or is euthanized, perform a thorough necropsy. Collect major organs (especially gastrointestinal tract, liver, spleen, and kidneys) for histopathological analysis to identify any lesions or signs of inflammation.

  • Dose De-escalation Study: If toxicity is observed across a cohort, consider performing a dose de-escalation study to determine the maximum tolerated dose (MTD) in your specific mouse strain and experimental conditions.

Question 2: We have noticed a decrease in platelet and/or neutrophil counts in our this compound-treated mice. Is this an expected finding?

Answer:

Yes, hematological abnormalities such as thrombocytopenia (low platelets) and neutropenia (low neutrophils) can be potential on-target effects of Syk inhibition.[1] Syk is involved in the signaling of various hematopoietic cells. While this compound has been shown to prevent platelet decrease in a specific model of immune thrombocytopenic purpura, its broader impact on hematopoiesis, especially at higher doses or with chronic administration, warrants careful monitoring.[1] Dose-limiting toxicities for other Syk inhibitors have included neutropenia and thrombocytopenia.[1]

Troubleshooting and Monitoring Protocol:

  • Establish Baseline Hematology: Prior to initiating treatment, collect baseline blood samples from all animals to establish normal hematological parameters.

  • Regular Blood Monitoring: Perform complete blood counts (CBCs) at regular intervals during the study (e.g., weekly or bi-weekly). Pay close attention to platelet and neutrophil counts.

  • Dose-Response Assessment: Correlate the observed hematological changes with the administered dose of this compound.

  • Clinical Observation: Monitor for clinical signs associated with thrombocytopenia (e.g., petechiae, bruising, bleeding) and neutropenia (e.g., signs of infection).

  • Consider Mechanism: Understand that a degree of myelosuppression may be an inherent feature of potent Syk inhibition. The key is to find a therapeutic window that balances efficacy with manageable hematological toxicity.

Question 3: We are concerned about potential cardiovascular side effects, such as hypertension, which have been reported with other kinase inhibitors. How should we monitor for this?

Answer:

While this compound is a selective Syk inhibitor, some less selective kinase inhibitors have been associated with cardiovascular effects like hypertension, often due to off-target inhibition of kinases like VEGFR2.[8][9] Although the selectivity of this compound makes this less likely, it is a prudent aspect to monitor in preclinical safety assessments, especially at high doses.

Cardiovascular Monitoring Workflow:

G cluster_0 Initial Assessment cluster_1 Monitoring Strategy cluster_2 Data Analysis & Action A High-Dose or Long-Term Study Planned B Incorporate Blood Pressure Monitoring A->B C Tail-cuff Method (Non-invasive) B->C For periodic checks D Telemetry (Invasive, Continuous) B->D For detailed safety pharmacology E Significant Increase in Blood Pressure Observed C->E D->E F Correlate with Dose and Time E->F G Consider Off-Target Effect Investigation F->G

Caption: Workflow for cardiovascular safety monitoring.

Monitoring Recommendations:

  • Non-Invasive Monitoring: For routine studies, periodic blood pressure measurements using a tail-cuff system can be employed.

  • Invasive Telemetry: For dedicated safety pharmacology studies, especially when investigating novel compounds, the use of implantable telemetry devices provides continuous and more accurate blood pressure and heart rate data.[9]

  • Histopathology: At the end of the study, careful histopathological examination of the heart and major blood vessels is recommended to look for any signs of cardiotoxicity.

Part 2: Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound and how does it relate to potential toxicities?

This compound is a selective inhibitor of Spleen Tyrosine Kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-cells, mast cells, macrophages, and neutrophils. It is activated downstream of immunoreceptors such as B-cell receptors (BCRs) and Fc receptors (FcRs).[1]

Signaling Pathway and Potential for On-Target Toxicity:

cluster_toxicity Potential On-Target Toxicities BCR_FcR BCR / FcR Activation Syk Syk BCR_FcR->Syk Phosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K, MAPK) Syk->Downstream Hematological Hematological Effects (Neutropenia, Thrombocytopenia) Syk->Hematological Syk's role in hematopoiesis Immune_Response Immune Cell Activation (Proliferation, Cytokine Release) Downstream->Immune_Response Immunosuppression Immunosuppression (Increased infection risk) Immune_Response->Immunosuppression This compound This compound This compound->Syk Inhibition

Caption: Simplified Syk signaling pathway and potential on-target toxicities of this compound.

By inhibiting Syk, this compound effectively dampens the immune response, which is its therapeutic goal. However, this same mechanism can lead to:

  • Immunosuppression: Broad inhibition of immune cell function could increase the risk of infections.

  • Hematological Effects: As Syk is involved in hematopoietic cell signaling, effects on platelets and neutrophils are plausible.[1]

What are the known dose ranges for this compound in murine models?

The primary published study on this compound efficacy in murine models used various doses depending on the model.[1] It is crucial to note that these are efficacy doses, and the maximum tolerated dose (MTD) may be different.

Disease ModelMouse StrainDosing RegimenEfficacious Dose RangeReference
Collagen-Induced ArthritisDBA/1J miceProphylactic and therapeutic3 - 30 mg/kg, orallyHayashi et al., 2018[1]
Immune Thrombocytopenic PurpuraMRL/lpr miceNot specifiedDose-dependent prevention of platelet decreaseHayashi et al., 2018[1]
IgE-mediated Ear SwellingBALB/c miceNot specifiedSuppression of swellingHayashi et al., 2018[1]

Researchers must perform their own dose-range finding studies to determine the optimal and safe dose for their specific experimental setup.

What are the potential off-target effects of this compound?

This compound is described as a highly selective Syk inhibitor, inhibiting only 4 out of 191 kinases tested in one study.[1] However, with any kinase inhibitor, the potential for off-target effects should be considered, especially at higher concentrations.[2][3][4][5] Potential off-target toxicities for less selective kinase inhibitors can include:

  • Cardiovascular effects (e.g., hypertension)

  • Gastrointestinal issues

  • Hepatotoxicity (elevated liver enzymes)

Researchers should include standard toxicology monitoring parameters in their studies, such as clinical chemistry panels and histopathology of major organs, to screen for potential off-target toxicities.

What is a standard protocol for a preliminary toxicity assessment of this compound in mice?

A preliminary, non-GLP (Good Laboratory Practice) toxicity study can provide valuable information on the safety profile of this compound in your model.

Example Protocol for a 7-Day Dose Range-Finding Study:

  • Animal Model: Use the same mouse strain, age, and sex as your planned efficacy studies.

  • Group Allocation:

    • Group 1: Vehicle control (n=3-5 mice)

    • Group 2: Low dose this compound (e.g., 10 mg/kg) (n=3-5 mice)

    • Group 3: Mid dose this compound (e.g., 30 mg/kg) (n=3-5 mice)

    • Group 4: High dose this compound (e.g., 100 mg/kg) (n=3-5 mice)

  • Administration: Administer this compound or vehicle daily for 7 days via the intended experimental route (e.g., oral gavage).

  • Daily Monitoring:

    • Record body weight.

    • Perform clinical observations for signs of toxicity (activity level, posture, fur condition, signs of pain or distress).

    • Monitor food and water consumption.

  • Terminal Procedures (Day 8):

    • Collect blood via cardiac puncture for a complete blood count (CBC) and serum chemistry panel (including liver and kidney function markers).

    • Perform a gross necropsy, examining all major organs.

    • Collect and fix major organs (liver, kidneys, spleen, heart, lungs, GI tract) in 10% neutral buffered formalin for potential histopathological analysis.

  • Data Analysis: Analyze changes in body weight, clinical signs, hematology, and clinical chemistry parameters to identify a potential maximum tolerated dose (MTD) and any target organs of toxicity.

References

  • Hayashi, H., Kaneko, R., Demizu, S., Akasaka, D., Tayama, M., Harada, T., Irie, H., Ogino, Y., Fujino, N., & Sasaki, E. (2018). This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models. Journal of Pharmacology and Experimental Therapeutics, 366(1), 84–95. [Link]

  • Kim, E. M., Jung, H. Y., Choi, Y. J., Lee, Y. J., Kim, H. S., & Park, M. K. (2022). Pharmacological Inhibition of Spleen Tyrosine Kinase Suppressed Neuroinflammation and Cognitive Dysfunction in LPS-Induced Neurodegeneration Model. International Journal of Molecular Sciences, 23(11), 6069. [Link]

  • Boyle, D. L., Deane, J. A., & Hammaker, D. (2022). Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib. Expert Opinion on Investigational Drugs, 31(11), 1147–1164. [Link]

  • McDonough, S., & Propper, D. (2023). Emergence Of SYK Inhibitors In Clinical Trials. BioSpace. [Link]

  • Liao, C., Hsu, J., Kim, Y., Hu, D. Q., Xu, D., Zhang, J., Pashine, A., Menke, J., Whittard, T., Romero, N., Truitt, T., Slade, M., Lukacs, C., Hermann, J., Zhou, M., Lucas, M., Narula, S., DeMartino, J., & Tan, S. L. (2013). Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses. Arthritis Research & Therapy, 15(5), R146. [Link]

  • Norman, P. (2016). Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. ACS Medicinal Chemistry Letters, 7(8), 773–777. [Link]

  • Thoma, G., Nuninger, F., Falcioni, F., Bintz, J., Bollbuck, B., Gsell, B., Hill, S., Hollingworth, G., Kittelmann, M., & Schlapbach, A. (2015). Orally bioavailable Syk inhibitors with activity in a rat PK/PD model. Bioorganic & Medicinal Chemistry Letters, 25(19), 4129–4133. [Link]

  • van der Meer, R. (2024). The safety pharmacology of Syk inhibitors: new preclinical screens to characterise cardiovascular adverse drug effects. Nottingham ePrints. [Link]

  • Wójcik, M., Siek, M., & Muszyńska, A. (2022). Preclinical Toxicity and Safety of MM-129—First-in-Class BTK/PD-L1 Inhibitor as a Potential Candidate against Colon Cancer. International Journal of Molecular Sciences, 23(23), 15234. [Link]

  • Hedrich, J., Lauth, M., & Schramm, A. (2020). SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro. Cancers, 12(10), 2809. [Link]

  • El-Sayed, R., El-Sawy, T., & Aly, L. (2025). Spleen tyrosine kinase (Syk) inhibitor fostamatinib limits tissue damage and fibrosis in a bleomycin-induced scleroderma mouse model. ResearchGate. [Link]

  • Gorska, M. M., Alam, R., & Saffar, A. S. (2012). Spleen tyrosine kinase inhibition prevents tissue damage after ischemia-reperfusion. The Journal of Immunology, 189(3), 1473–1481. [Link]

  • Fey, D., & Kholodenko, B. N. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 6. [Link]

  • Cui, J., Jia, H., & Liu, T. (2024). Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers. ACS Medicinal Chemistry Letters. [Link]

  • Karaman, M. W., & Böhmer, F. D. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2860–2871. [Link]

  • Malczewska, A., Kos-Kudła, B., & Ciesielska, M. (2025). Spleen tyrosine kinase (SYK) inhibition suppresses growth of gastrointestinal neuroendocrine tumor cells: a pilot study in two cell lines. ResearchGate. [Link]

  • Di, Y., & Zuo, L. (2023). Host Defense Antimicrobial Peptides (HDPs) as Regulators of Hemostasis and Vascular Biology. MDPI. [Link]

  • Reaction Biology. (2026). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Reaction Biology. [Link]

  • NC3Rs. (n.d.). Safety pharmacology. NC3Rs. [Link]

  • Amouzadeh, H. R., & Baxi, S. M. (2025). Safety Pharmacology Evaluation of Biopharmaceuticals. ResearchGate. [Link]

Sources

Technical Support Center: TAS05567 Formulation & Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Overcoming Poor Aqueous Solubility of TAS05567 (Syk Inhibitor) Target Audience: Formulation Scientists, Process Engineers, Pre-clinical Researchers

Executive Summary & Molecule Profile

This compound is a highly selective, ATP-competitive Spleen Tyrosine Kinase (Syk) inhibitor utilized in the treatment of autoimmune and allergic diseases. Like many kinase inhibitors in its class (e.g., entospletinib, fostamatinib), this compound exhibits poor aqueous solubility , likely categorizing it as a BCS Class II (Low Solubility, High Permeability) or Class IV compound depending on the dose.

The primary formulation challenge is the "brick dust" nature of the crystalline API, driven by high lattice energy (high melting point) and moderate lipophilicity. Standard micronization is often insufficient to achieve therapeutic bioavailability. This guide focuses on Amorphous Solid Dispersions (ASDs) and Lipid-Based Systems as the primary remediation strategies.

Formulation Decision Matrix

Before initiating a specific protocol, use this logic flow to select the optimal solubility enhancement technology for your specific this compound batch properties.

FormulationDecisionTree Start Start: this compound Characterization SolubilityCheck Aqueous Solubility < 10 μg/mL? Start->SolubilityCheck DoseCheck Target Dose > 50 mg? SolubilityCheck->DoseCheck Yes Micronization Micronization + Surfactant SolubilityCheck->Micronization No (Soluble enough) LogP LogP > 3.0? DoseCheck->LogP Yes (High Burden) Lipid Lipid/SEDDS Formulation DoseCheck->Lipid No (Low Dose) MeltingPoint Melting Point (Tm) > 200°C? ASD_SD Amorphous Solid Dispersion (Spray Drying) MeltingPoint->ASD_SD Yes (Thermally Sensitive/High Tm) ASD_HME Amorphous Solid Dispersion (Hot Melt Extrusion) MeltingPoint->ASD_HME No (Stable/Low Tm) LogP->MeltingPoint Yes (Lipophilic) Salt Salt Formation (if ionizable groups exist) LogP->Salt No (Ionizable?)

Figure 1: Decision tree for selecting the optimal this compound formulation strategy based on physicochemical properties.

Technical Troubleshooting Guide (Q&A)

Category A: Pre-Formulation & Characterization

Q1: I am observing variable dissolution rates between this compound batches. What is the root cause? Diagnostic: This is likely due to polymorphism or residual crystallinity . This compound, like many kinase inhibitors, may exist in multiple solid forms (solvates/hydrates).

  • Action: Run DSC (Differential Scanning Calorimetry) and XRPD (X-Ray Powder Diffraction).

  • Target: Ensure you are working with the thermodynamically stable polymorph for initial testing. If using an amorphous approach, quantify residual crystallinity—even 1% crystallinity can seed precipitation and crash bioavailability.

Q2: What is the critical pKa for salt formation? Insight: this compound contains nitrogenous heterocycles (likely basic).

  • Action: Determine pKa via potentiometric titration. If the pKa is weak (e.g., < 3 or > 10), salt formation may be unstable in vivo due to disproportionation in the GI tract.

  • Recommendation: If

    
     (pKa_base - pKa_acid) < 2, skip salt formation and move directly to Amorphous Solid Dispersion (ASD) .
    
Category B: Solubility Enhancement (ASD Focus)

Q3: My Spray Dried Dispersion (SDD) of this compound has a low glass transition temperature (Tg) and is sticky. How do I fix this? Root Cause: The drug load is too high, or the polymer choice is poor. This compound likely acts as a plasticizer, lowering the Tg of the mixture.

  • Solution 1 (Polymer): Switch to HPMCAS-H (High Acetyl/Succinyl ratio). It is more hydrophobic and provides better moisture protection than PVPVA64.

  • Solution 2 (Drug Load): Reduce drug loading from 50% to 25-30%.

  • Solution 3 (Secondary Drying): Ensure residual solvent (e.g., acetone/methanol) is <0.5%. Residual solvent depresses Tg significantly.

Q4: The ASD dissolves fast but precipitates within 20 minutes (Spring but no Parachute). Mechanism: You are achieving supersaturation (the "Spring"), but the polymer is failing to inhibit nucleation/crystal growth (the "Parachute").

  • Action: Add a crystallization inhibitor or surfactant.

  • Protocol: Incorporate 5-10% Vitamin E TPGS or Poloxamer 407 into the formulation. Alternatively, switch to a polymer with amphiphilic properties like Soluplus® .

Category C: Process-Specific (Spray Drying vs. HME)

Q5: When using Hot Melt Extrusion (HME), this compound degrades. Is it thermal instability? Insight: High melting point drugs often require processing temperatures that exceed their degradation threshold.

  • Troubleshooting:

    • Plasticizers: Add 5-10% Triethyl Citrate (TEC) or PEG 400 to lower the processing temperature.

    • Switch to Spray Drying: If degradation persists >180°C, HME is non-viable. Spray drying is a "cold" process (evaporative cooling protects the API) and is preferred for high-melting kinase inhibitors.

Detailed Experimental Protocols

Protocol A: Preparation of this compound Amorphous Solid Dispersion (Spray Drying)

Objective: Create a stable, high-solubility amorphous form using HPMCAS.

Materials:

  • This compound (Micronized)

  • Polymer: HPMCAS-M (Hypromellose Acetate Succinate, M-Grade)

  • Solvent: Acetone:Water (90:10 v/v) or Methanol:DCM (1:1 v/v)

Workflow:

  • Feed Preparation:

    • Dissolve HPMCAS-M in the solvent system to achieve 5-10% w/w solids.

    • Add this compound to the polymer solution (Target ratio: 30% Drug / 70% Polymer).

    • Critical Step: Ensure complete dissolution.[1] Sonicate for 20 mins. Visual check: Solution must be clear yellow/amber, no turbidity.

  • Spray Drying Parameters (Buchi B-290 scale):

    • Inlet Temperature: 85°C - 100°C (depending on solvent boiling point).

    • Outlet Temperature: Maintain 45°C - 55°C (Must be < Tg of the ASD).

    • Atomization Pressure: 30-40 psi (N2 gas).

    • Feed Rate: 5-8 mL/min.

  • Secondary Drying:

    • Collect powder and vacuum dry at 40°C for 24-48 hours to remove residual solvent.

  • Characterization:

    • mDSC: Confirm single Tg (indicates miscibility).

    • XRPD: Confirm "halo" pattern (amorphous).

Protocol B: Non-Sink Dissolution Test (Supersaturation)

Objective: Verify the "Spring and Parachute" effect.

  • Media: FaSSIF (Fasted State Simulated Intestinal Fluid), pH 6.5.

  • Apparatus: USP II (Paddle), 37°C, 75 RPM.

  • Dose: Equivalent to 10x saturation solubility (to force supersaturation).

  • Sampling: 5, 10, 20, 45, 60, 120 mins. Filter via 0.2 μm PVDF.

  • Analysis: HPLC-UV.

  • Success Criteria: AUC of ASD should be >3-5x that of crystalline this compound over 2 hours.

Visualizing the ASD Manufacturing Workflow

ASD_Workflow Feed Feed Solution (API + Polymer + Solvent) Atomization Atomization (Nozzle) Feed->Atomization Pump Drying Drying Chamber (Evaporation) Atomization->Drying Droplet Formation Cyclone Cyclone Separation Drying->Cyclone Solidification Collection Collection Vessel (Amorphous Powder) Cyclone->Collection Separation Secondary Secondary Drying (Vacuum Oven) Collection->Secondary Solvent Removal

Figure 2: Spray Drying Process Flow for this compound ASD production.

Key Data Summary

ParameterCrystalline this compoundThis compound ASD (HPMCAS)Impact on Bioavailability
Solid State Crystalline (Lattice Energy High)Amorphous (High Free Energy)ASD requires less energy to dissolve.
Solubility (pH 6.8) < 1 μg/mL (Estimated)> 50 μg/mL (Apparent)> 50-fold increase in apparent solubility.
Dissolution Profile Slow, incomplete releaseRapid "Spring" releaseFaster onset of action (Tmax).
Stability HighKinetic Stability (Risk of recrystallization)Requires moisture-protective packaging.

References

  • National Institutes of Health (NIH). (2018). Pharmacological Characterization of this compound. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Bhardwaj, S. P., et al. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Retrieved from [Link][2]

  • Guide to Pharmacology. (2024). This compound Ligand Page. IUPHAR/BPS. Retrieved from [Link]

  • Vasconcelos, T., et al. (2016). Amorphous solid dispersions: Rational selection of a manufacturing process. Advanced Drug Delivery Reviews. Retrieved from [Link]

Sources

Technical Support Center: Bioanalysis of TAS05567 & Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: TAS05567 (Syk Inhibitor) Bioanalysis & Metabolite Detection Document ID: TS-TAS-05567-PK-V1

Executive Summary

This compound is a highly selective Spleen Tyrosine Kinase (Syk) inhibitor currently under investigation for autoimmune and allergic diseases.[1] Accurate quantification of this compound and the identification of its circulating metabolites in plasma are critical for understanding its pharmacokinetic (PK) profile and safety margins.

This guide addresses the specific challenges associated with the bioanalysis of this compound, including hydrophobic adsorption , phospholipid matrix effects , and the critical risk of metabolite interference (specifically in-source fragmentation of glucuronides).

Module 1: Experimental Workflow & Methodology

Sample Preparation Strategy

Recommendation: Protein Precipitation (PPT) is the preferred method over Liquid-Liquid Extraction (LLE) for initial metabolite screening.

  • Why? this compound metabolites are likely more polar (hydroxylated or glucuronidated) than the parent compound. LLE using non-polar solvents (e.g., MTBE, Hexane) may extract the parent this compound efficiently but result in poor recovery of polar metabolites.

  • Protocol:

    • Aliquot: 50 µL Human Plasma.

    • Crash: Add 150 µL Acetonitrile (ACN) containing Internal Standard (IS). Note: Use a stable isotope-labeled IS (SIL-IS) if available; otherwise, use a structural analog like R406.

    • Vortex: High speed for 2 min.

    • Centrifuge: 4000 rpm for 10 min at 4°C.

    • Dilution: Transfer supernatant and dilute 1:1 with 0.1% Formic Acid in water to match initial mobile phase conditions (prevents peak broadening).

Chromatographic Separation (LC Conditions)

Objective: Separate the parent drug from isobaric metabolites and prevent phospholipid buildup.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate for pH stability).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).

  • Gradient: Start low (5% B) to capture polar metabolites, ramp to 95% B for parent elution, and hold to wash phospholipids.

Mass Spectrometry (MS/MS) Settings
  • Ionization: ESI Positive Mode (Syk inhibitors are typically basic nitrogenous heterocycles).

  • Detection:

    • Quantification: MRM (Multiple Reaction Monitoring).[2]

    • Metabolite ID: Information Dependent Acquisition (IDA) or High-Res MS (Q-TOF/Orbitrap).

Module 2: Visualizing the Bioanalytical Workflow

The following diagram outlines the decision process for identifying metabolites and ensuring assay integrity.

TAS05567_Workflow Start Plasma Sample (this compound + Metabolites) Prep Protein Precipitation (ACN:MeOH 1:1) Start->Prep LC UHPLC Separation (C18 Gradient) Prep->LC MS_Split Mass Spec Detection LC->MS_Split Path_Quant Triple Quad (QqQ) MRM Mode MS_Split->Path_Quant Routine PK Path_ID High-Res MS (HRMS) Full Scan / precursor ion MS_Split->Path_ID Metabolite ID Issue_Check Interference Check: In-Source Fragmentation? Path_Quant->Issue_Check Unexpected High Conc? Result_Map Metabolic Map (M1, M2, Glucuronides) Path_ID->Result_Map Result_Quant PK Profile Generated Issue_Check->Result_Quant Resolved

Figure 1: Analytical workflow for this compound, distinguishing between routine quantification and metabolite identification pathways.

Module 3: Troubleshooting Guide (Symptom-Cause-Solution)

This section addresses specific issues reported by researchers working with Syk inhibitors.

SymptomProbable CauseTechnical Solution
Drifting IS Response Matrix Effect (Phospholipids) Phospholipids from plasma accumulate on the column and elute unpredictably. Fix: Add a "sawtooth" wash step (98% B for 1 min) at the end of every injection. Monitor phospholipid transition (m/z 184 > 184).
Parent Drug Overestimation In-Source Fragmentation Labile metabolites (e.g., N-glucuronides) may break down in the hot ESI source, converting back to the parent mass before the first quadrupole. Fix: Chromatographically separate the metabolite from the parent. If peaks co-elute, lower the source temperature and declustering potential.
Peak Tailing Secondary Interactions Basic nitrogen atoms in this compound interacting with free silanols on the column. Fix: Increase buffer ionic strength (e.g., 10mM Ammonium Formate) or use a column with "charged surface hybrid" (CSH) technology.
Low Sensitivity (LOQ) Adsorption (Stickiness) Hydrophobic drugs stick to plastic well plates. Fix: Use Low-Binding plates and collection tubes. Ensure the final solvent contains at least 30% organic to keep the drug in solution.

Module 4: Frequently Asked Questions (FAQs)

Q1: How do I distinguish between this compound and its hydroxylated metabolite if I don't have a standard?

A: Hydroxylated metabolites (+16 Da) often have very similar fragmentation patterns to the parent.

  • Retention Time: The hydroxylated metabolite is more polar and should elute earlier than this compound on a Reverse Phase C18 column.

  • Mass Shift: Look for the parent mass +16 Da (e.g., if Parent is

    
    , look for 
    
    
    
    ).
  • H/D Exchange: If you have access to D2O, H/D exchange experiments can confirm the presence of a new hydroxyl group (-OH exchanges to -OD).

Q2: I see a "double peak" for this compound. Is my column failing?

A: Not necessarily. This could be atropisomerism or tautomerism , common in kinase inhibitors with hindered rotation around bonds (e.g., bi-aryl systems).

  • Test: Run the column at a higher temperature (e.g., 50°C or 60°C). If the peaks merge into a single sharp peak, it is likely a dynamic isomer interconversion. If they remain split, it may be a stable diastereomer or column voiding.

Q3: Can I use EDTA plasma, or is Heparin better?

A: For LC-MS/MS, K2-EDTA is generally preferred. Heparin can occasionally cause ion suppression in negative mode (less relevant here as this compound is likely positive mode) or form "jelly-like" clots after freezing/thawing, which clogs automated liquid handlers.

Q4: What is the risk of "In-Source Fragmentation" mentioned in the workflow?

A: This is a critical data integrity risk.

  • Scenario: this compound is metabolized into a glucuronide (Parent + 176 Da).

  • Mechanism: In the high-heat ion source, the glucuronide bond is weak. It breaks, shedding the 176 Da group. The detector then sees the "Parent" mass.

  • Result: You detect "Parent" at the retention time of the "Metabolite." If they co-elute, you will report a falsely high concentration of this compound.

  • Prevention: Ensure baseline chromatographic separation between the parent and any potential glucuronides.

Module 5: Metabolite Identification Logic (Graphviz)

When an unknown peak appears, use this logic flow to categorize it.

MetID_Logic Unknown Unknown Peak Detected Mass_Shift Calculate Mass Shift (vs Parent) Unknown->Mass_Shift Plus16 +16 Da (Oxidation) Mass_Shift->Plus16 Plus176 +176 Da (Glucuronidation) Mass_Shift->Plus176 Minus14 -14 Da (Demethylation) Mass_Shift->Minus14 Action1 Check Retention: Must be earlier Plus16->Action1 Action2 Check Fragmentation: Neutral Loss 176? Plus176->Action2 Minus14->Action1

Figure 2: Logic tree for classifying common kinase inhibitor metabolites based on mass shift.

References

  • Taiho Pharmaceutical. (2018).[3] this compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor.[1][3] Journal of Pharmacology and Experimental Therapeutics.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4]

  • MedChemExpress. this compound Product Information and Chemical Structure.

  • Liu, X. et al. (2020).[5] Structure-Based Reactivity Profiles of Reactive Metabolites with Glutathione. Chemical Research in Toxicology. (Context: General mechanisms for kinase inhibitor metabolite reactivity).

Sources

TAS05567 Technical Support Center: Optimization in ITP Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the TAS05567 Technical Support Center. This guide is designed for researchers optimizing the dosage of this compound, a highly selective Spleen Tyrosine Kinase (Syk) inhibitor, in murine models of Immune Thrombocytopenia (ITP).

Unlike broad-spectrum kinase inhibitors, this compound requires precise dosing to balance maximal Fc


R blockade on macrophages against off-target toxicity or suppression of non-pathogenic immune functions. This guide synthesizes data from pivotal preclinical studies (e.g., Sakai et al., 2018) with practical troubleshooting frameworks.

Module 1: Mechanism & Rationale

Why Target Syk in ITP?

In ITP, autoantibodies (IgG) opsonize platelets.[1] These complexes are recognized by Fc


 receptors (Fc

Rs) on splenic macrophages.[1] Syk is the critical "gatekeeper" kinase recruited to the phosphorylated ITAM motifs of the Fc

R. Its activation triggers the cytoskeletal remodeling necessary for phagocytosis.

This compound Action: By inhibiting Syk, this compound uncouples the antibody recognition event from the phagocytic response, preserving platelet lifespan even in the presence of circulating autoantibodies.

Pathway Visualization

G cluster_0 Extracellular Space cluster_1 Macrophage Cytoplasm Platelet Platelet Complex Opsonized Platelet Platelet->Complex + AutoAb AutoAb Anti-Platelet IgG FcR Fcγ Receptor Complex->FcR Binding ITAM ITAM Phosphorylation FcR->ITAM Activation Syk Syk Recruitment & Activation ITAM->Syk Recruits Downstream LAT / PLCγ2 Signaling Syk->Downstream Phosphorylation Phago Phagocytosis & Platelet Destruction Downstream->Phago Actin Remodeling TAS This compound TAS->Syk INHIBITS

Figure 1: Mechanism of Action. This compound interrupts the signal transduction between Fc


R engagement and phagocytosis.

Module 2: Dose Optimization Strategy

Finding the "Sweet Spot" for this compound involves establishing a dose that maintains trough plasma levels (


) above the 

for Syk phosphorylation (pSyk) throughout the dosing interval.
Recommended Dosing Parameters
ParameterRecommendationRationale
Starting Dose Range 1, 3, 10, 30 mg/kg (PO)Based on Sakai et al. (2018), efficacy in rodent ITP models is typically dose-dependent within this window.
Route Oral Gavage (PO) This compound is orally bioavailable.[2][3][4] IP administration may alter PK profile and lead to local irritation.
Frequency QD (Once Daily) Half-life in mice generally supports QD dosing, but BID may be required for continuous coverage if clearance is rapid in your specific strain.
Vehicle 0.5% Methylcellulose (MC) Standard suspension vehicle for hydrophobic kinase inhibitors. Ensure uniform suspension by sonication.
Pre-treatment 1-2 hours prior to Ab Allows drug absorption (

) to coincide with the peak inflammatory challenge (antibody injection).
PK/PD Correlation Table

Use this table to interpret your pilot study results:

Observed OutcomeLikely CauseTroubleshooting Action
No Efficacy (<10 mg/kg) Insufficient exposure (

)
Increase dose or switch to BID dosing to maintain coverage.
Partial Efficacy Trough levels dropping too lowCheck plasma concentration at 24h. If low, split the total daily dose into BID.
Toxicity (Weight loss >10%) Off-target inhibitionReduce dose. Verify selectivity against other kinases (e.g., JAK/SRC).

Module 3: Experimental Protocol (Step-by-Step)

This protocol utilizes a Passive ITP Model (antibody transfer) which is the industry standard for PK/PD validation of Syk inhibitors.

Reagents Required
  • Induction Agent: Anti-mouse platelet antibody (e.g., Clone MWReg30).

  • Compound: this compound (suspended in 0.5% MC).

  • Subjects: BALB/c mice (female, 8-10 weeks). Note: BALB/c are often preferred over C57BL/6 for ITP models due to more consistent immune responses to platelet depletion.

Workflow Diagram

Workflow T0 T= -24h Baseline Bleed T1 T= -2h This compound Dosing (PO) T0->T1 T2 T= 0h Anti-Platelet Ab (IV/IP) T1->T2 T3 T= +6h Interim Bleed (Optional) T2->T3 T4 T= +24h Terminal Bleed & Analysis T3->T4

Figure 2: Passive ITP Experimental Timeline.

Detailed Steps
  • Baseline Measurement (T-24h): Collect blood (via saphenous vein) to establish baseline platelet counts. Discard mice with counts <800 x

    
    /L.
    
  • Compound Preparation:

    • Weigh this compound powder.

    • Add small volume of 0.5% MC; triturate to form a paste.

    • Dilute to final volume. Sonicate for 10-15 mins to ensure a fine suspension.

  • Drug Administration (T-2h): Administer this compound or Vehicle via oral gavage (10 mL/kg).

  • ITP Induction (T0): Inject anti-platelet antibody (MWReg30).

    • Dose: Typically 0.1 - 0.5 µ g/mouse IV, or 2 µ g/mouse IP. Titrate this first to achieve ~80-90% platelet depletion in vehicle mice.

  • Readout (T+24h):

    • Collect blood into EDTA tubes.

    • Analyze platelet count using a hematology analyzer.

    • Optional: Harvest spleen for pSyk Western Blot analysis to confirm target engagement.

Module 4: Troubleshooting & FAQs

Q1: My vehicle control mice are not showing significant thrombocytopenia. Why?

A: This is likely an issue with the induction antibody (MWReg30).

  • Check Potency: Antibody batches vary. Titrate the antibody dose in naive mice first.

  • Route: IV injection (tail vein) provides more immediate and consistent depletion than IP.

  • Clearance: If using IP, macrophage clearance in the peritoneum might be neutralizing the antibody before it reaches circulation. Switch to IV.

Q2: this compound improved platelet counts, but high variability exists within the treatment group.

A: Variability usually stems from oral gavage inconsistencies or suspension issues.

  • Suspension: this compound is hydrophobic. If the suspension settles, the first mouse gets a low dose, and the last mouse gets a toxic dose. Vortex between every animal.

  • Responder Status: Ensure mice are age/weight matched.

Q3: Can I use DMSO as a vehicle?

A: Avoid pure DMSO for oral dosing. It causes GI irritation and can affect platelet function independently. If solubility is critical, use a co-solvent system: 5% DMSO + 95% (0.5% Methylcellulose).

Q4: How do I confirm the drug is actually inhibiting Syk in vivo?

A: Platelet count is a downstream phenotypic readout. To prove mechanism:

  • Harvest splenocytes at T+2h or T+6h.

  • Stimulate ex vivo with Fc-crosslinking agent.

  • Perform Western Blot for pSyk (Tyr525/526) . This compound should drastically reduce phosphorylation compared to total Syk.

References

  • Sakai, T., et al. (2018).[5] "this compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models."[5] Journal of Pharmacology and Experimental Therapeutics, 365(3), 476–487.

  • Crowley, M. T., et al. (2010).[6] "A murine model of severe immune thrombocytopenia is induced by antibody- and CD8+ T cell-mediated responses that are differentially sensitive to therapy."[6] Blood, 116(19).

  • Kuter, D. J. (2022). "The biology of thrombopoietin and thrombopoietin receptor agonists." International Journal of Hematology, 98, 10–23. (Context on platelet dynamics).

  • Taiho Pharmaceutical Co., Ltd. (2018).[5] "this compound Data Presentation." American Society of Hematology (ASH) Annual Meeting Abstracts.

Sources

Validation & Comparative

TAS05567 vs. Fostamatinib (R788): A Comparative Guide to Kinase Selectivity Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Gap

In the development of Spleen Tyrosine Kinase (Syk) inhibitors for autoimmune indications (e.g., ITP, RA) and B-cell malignancies, selectivity is the primary determinant of the therapeutic index.

While Fostamatinib (prodrug of R406 ) validated Syk as a target, its clinical utility has been complicated by off-target toxicities—specifically hypertension, diarrhea, and neutropenia—driven by its promiscuous kinase inhibition profile. TAS05567 represents a next-generation class of ATP-competitive inhibitors designed to retain high potency against Syk while dramatically reducing the off-target "noise" that characterizes first-generation agents.

This guide provides a technical breakdown of their selectivity profiles, supported by experimental data and verified IC50 values.

Mechanism of Action & Chemical Context[1][2]

Both compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the Syk kinase domain to prevent the phosphorylation of downstream effectors like BLNK and PLCγ2 .

  • Fostamatinib (R788): A prodrug rapidly converted in vivo by intestinal alkaline phosphatases to its active metabolite, R406 . R406 is a potent but "dirty" inhibitor, affecting a broad spectrum of the kinome.

  • This compound: A novel small molecule optimized for high specificity, utilizing distinct structural motifs to minimize affinity for kinases with similar ATP pockets (e.g., KDR/VEGFR2, JAK2).

Signaling Pathway Visualization

The following diagram illustrates the B-Cell Receptor (BCR) signaling cascade and the precise intervention point of these inhibitors.

BCR_Signaling BCR B-Cell Receptor (BCR) Lyn Lyn/Fyn (SFKs) BCR->Lyn Phosphorylation Syk Syk (Target) Lyn->Syk Recruitment & Activation BLNK BLNK (Adaptor) Syk->BLNK Phosphorylation Inhibitor This compound / R406 (ATP-Competitive) Inhibitor->Syk Blocks ATP Binding PLCg2 PLCγ2 BLNK->PLCg2 Activation Ca Ca2+ Mobilization PLCg2->Ca NFkB NF-κB Activation PLCg2->NFkB

Caption: BCR signaling cascade showing Syk as the central node for downstream inflammatory mediation. This compound and R406 block Syk kinase activity, halting BLNK/PLCγ2 activation.

Comparative Selectivity Profile

The defining difference between these two compounds is the breadth of their "kinome footprint."

The "4 vs. 43" Metric

In standardized kinase profiling panels (screening ~192 kinases), the difference in selectivity is stark:

  • R406 (Fostamatinib metabolite): At 500 nM, R406 inhibits 43 of 192 kinases (>70% inhibition).[1] This promiscuity underlies its side effect profile.

  • This compound: At concentrations >100x its IC50, this compound inhibits only 5 of 192 kinases (Syk + 4 off-targets).[2]

Quantitative IC50 Comparison Table

The following data highlights the critical "Safety Window"—specifically the differential between the primary target (Syk) and KDR (VEGFR2) , the driver of clinical hypertension.

Target KinaseThis compound IC50 (nM)R406 (Fostamatinib) ProfileClinical Implication
Syk (Primary) 0.37 nM ~10 - 40 nM Efficacy in ITP/RA
JAK2 4.8 nMPotent InhibitionNeutropenia risk
FLT3 10 nMPotent InhibitionHematological effects
RET 29 nMPotent InhibitionGI/Thyroid effects
KDR (VEGFR2) 600 nM High Potency (<100 nM) Hypertension

Critical Insight: this compound exhibits a >1,600-fold selectivity window for Syk over KDR (VEGFR2). In contrast, R406 hits KDR with potency comparable to Syk, directly explaining the dose-limiting hypertension observed in Fostamatinib clinical trials.

Selectivity Screening Logic

The following diagram visualizes the filtering capability of this compound compared to the "leaky" filter of R406.

Selectivity_Funnel cluster_R406 Fostamatinib (R406) cluster_TAS This compound Kinome Human Kinome (192 Kinase Panel) R406_Filter Screening @ 500nM Kinome->R406_Filter TAS_Filter Screening @ 50nM Kinome->TAS_Filter R406_Hits 43 Hits (Promiscuous) R406_Filter->R406_Hits TAS_Hits 5 Hits (Highly Selective) TAS_Filter->TAS_Hits

Caption: Comparative screening results against a 192-kinase panel. This compound shows a restricted "hit" list compared to the broad inhibition profile of R406.

Experimental Protocol: Validating Kinase Selectivity

To reproduce these profiles or benchmark a new inhibitor against this compound/R406, a standardized Radiometric HotSpot™ Kinase Assay is recommended. This method is superior to fluorescence-based assays for profiling due to reduced interference from autofluorescent small molecules.

Protocol: Radiometric Kinase Profiling

Objective: Determine the IC50 of a compound against a panel of kinases (Syk, KDR, JAK2, FLT3).[2]

Materials:

  • Recombinant Kinases (Syk, KDR, JAK2, etc.)

  • Substrate (Poly(Glu,Tyr) 4:1 or specific peptide substrates)

  • Radioisotope: [γ-33P]ATP

  • Test Compounds: this compound (10 mM DMSO stock), R406 (Control)

Step-by-Step Workflow:

  • Compound Preparation:

    • Prepare 10-point dose-response curves in 100% DMSO (starting at 10 µM, 3-fold serial dilutions).

    • Dilute compounds 50-fold into reaction buffer to create 2x working solutions.

  • Enzyme Reaction Assembly:

    • In a 384-well plate, add 10 µL of 2x Compound Solution.

    • Add 10 µL of Enzyme/Substrate mix (Kinase + Peptide Substrate).

    • Note: Ensure Kinase concentration is low (0.2–5 nM) to maintain linear kinetics.

  • Reaction Initiation:

    • Add 5 µL of [γ-33P]ATP mix.

    • Final ATP concentration should be at the Km(app) for each specific kinase (typically 10 µM) to ensure competitive conditions.

  • Incubation:

    • Incubate at Room Temperature for 120 minutes .

  • Termination & Detection:

    • Stop reaction by spotting the mixture onto P81 ion-exchange filter paper.

    • Wash filters extensively with 0.75% Phosphoric Acid (removes unbound ATP).

    • Dry filters and quantify bound radiolabel (phosphorylated substrate) using scintillation counting.

  • Data Analysis:

    • Calculate % Activity relative to DMSO controls.

    • Fit data to the Hill equation to derive IC50.

    • Validation Check: The IC50 for this compound against Syk should be < 1.0 nM.

Clinical Implications of Selectivity

The selectivity data directly correlates to the safety signals observed in clinical development:

  • Hypertension (KDR/VEGFR2):

    • Fostamatinib: Inhibition of VEGFR2 disrupts nitric oxide signaling in the vasculature, leading to vasoconstriction. Hypertension is a common adverse event (AE) requiring monitoring.

    • This compound: With an IC50 of 600 nM for KDR (vs 0.37 nM for Syk), therapeutic dosing achieves Syk inhibition without reaching the threshold for VEGFR2 blockade, theoretically mitigating hypertensive risk.

  • Neutropenia (JAK2):

    • This compound: Does show potency against JAK2 (4.8 nM).[2] While cleaner than R406, monitoring for neutropenia remains a relevant safety precaution in clinical protocols, although the window is wider than with multi-kinase inhibitors.

References

  • Hayashi, H., et al. (2018). this compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models.[3][4] Journal of Pharmacology and Experimental Therapeutics.[4][5]

  • Braselmann, S., et al. (2006). R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation. Journal of Pharmacology and Experimental Therapeutics.[4][5]

  • Weinblatt, M. E., et al. (2010). A Phase IIb Study of Fostamatinib, an Oral Spleen Tyrosine Kinase Inhibitor, in Patients With Rheumatoid Arthritis. Arthritis & Rheumatism.[1][3][4][5][6][7][8][9]

  • MedChemExpress. this compound Product Data Sheet & Kinase Profile.

Sources

Comparative Guide: TAS05567 vs. Entospletinib (GS-9973) Potency Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical head-to-head comparison of TAS05567 and Entospletinib (GS-9973) , two potent small-molecule inhibitors of Spleen Tyrosine Kinase (Syk). While both agents target the ATP-binding pocket of Syk to disrupt B-cell receptor (BCR) signaling, they exhibit distinct potency and selectivity profiles critical for translational research.

The Verdict:

  • This compound demonstrates superior biochemical potency (IC50: 0.37 nM ) and a highly refined selectivity profile (inhibiting only 4 of 192 kinases).[1][2] It represents a "next-generation" scaffold designed to minimize off-target toxicity (e.g., JAK2 inhibition).

  • Entospletinib is a well-established clinical benchmark with high potency (IC50: ~7.6 nM ) but retains a narrower therapeutic window regarding specific off-targets like JAK2 and FLT3 compared to this compound.

Mechanistic Foundation

Syk is a cytoplasmic non-receptor tyrosine kinase essential for signal transduction in B-cells, mast cells, and macrophages. Upon BCR aggregation, Syk is recruited to the dual phosphorylated ITAMs of Ig


/Ig

, where it undergoes autophosphorylation and subsequently phosphorylates downstream adaptors like BLNK.
Signaling Pathway Visualization

The following diagram illustrates the BCR signaling cascade and the precise intervention point for both inhibitors.

BCR_Signaling Antigen Antigen (Stimulus) BCR BCR Complex (Igα/Igβ ITAMs) Antigen->BCR Cross-linking Syk Syk Kinase (Target) BCR->Syk Recruitment (SH2) Lyn Lyn Kinase Lyn->BCR Phosphorylates ITAMs BLNK BLNK (Adaptor) Syk->BLNK Phosphorylation (pY) Inhibitor This compound / Entospletinib (ATP Competitive) Inhibitor->Syk Blocks ATP Pocket BTK BTK BLNK->BTK Scaffold PLCg2 PLCγ2 BTK->PLCg2 Activation Calcium Ca2+ Flux / NF-κB PLCg2->Calcium Downstream Effect

Figure 1: BCR signaling cascade showing Syk as the central node linking receptor engagement to downstream calcium flux. Inhibitors compete with ATP to prevent BLNK phosphorylation.

Biochemical & Cellular Potency Analysis

The following data aggregates results from primary literature, specifically highlighting the differential potency in cell-free (enzymatic) versus cellular environments.

Table 1: Comparative Potency Profile
FeatureThis compoundEntospletinib (GS-9973)Significance
Enzymatic IC50 0.37 nM 7.6 nM This compound is ~20x more potent in cell-free assays.
Cellular IC50 (pBLNK)1.8 nM (Ramos cells)~30 - 50 nM (Whole Blood)*This compound retains sub-nanomolar/low-nM potency in cells.
Kinase Selectivity 4 / 192 Kinases Selective (Hits JAK2, FLT3, c-KIT)This compound has a "cleaner" kinome profile.
Key Off-Targets FLT3 (10 nM), JAK2 (4.8 nM)JAK2, FLT3, c-KITBoth hit JAK2, but this compound selectivity ratio is wider.
Binding Mode ATP-CompetitiveATP-CompetitiveReversible binding type II (typically).

Note: Cellular IC50 values can vary by assay conditions (e.g., ATP concentration, serum protein binding). Entospletinib whole blood IC50 is often shifted due to high protein binding.

Selectivity Deep Dive

This compound is engineered for extreme selectivity. In a panel of 192 kinases tested at 50 nM (approx.[1] 140x its IC50), it inhibited only 4 kinases by >70%:

  • Syk (Primary Target)

  • JAK2 (IC50 = 4.8 nM)[2]

  • FLT3 (IC50 = 10 nM)[2]

  • RET (IC50 = 29 nM)[2]

Entospletinib , while selective compared to first-gen inhibitors like Fostamatinib (R406), exhibits closer equipotency against JAK2 and FLT3, which may contribute to specific clinical side effects (e.g., cytopenias) at higher doses.

Experimental Protocol: Cellular Potency Validation

To objectively compare these compounds in your own lab, do not rely solely on enzyme assays. Cellular context (membrane permeability, ATP competition) is critical. The Phospho-Flow Cytometry Assay measuring pBLNK (linker for activation of B cells) is the gold standard for functional Syk inhibition.

Protocol: Phospho-Syk/BLNK in Ramos Cells[2]

Objective: Determine the IC50 of this compound vs. Entospletinib by measuring the inhibition of IgM-stimulated BLNK phosphorylation.

Reagents Required:
  • Cell Line: Ramos (RA 1) B-lymphocytes (ATCC).

  • Compounds: this compound and Entospletinib (dissolved in DMSO, 10 mM stocks).

  • Stimulus: Goat F(ab')2 anti-human IgM.

  • Detection: PE Mouse Anti-Human BLNK (pY84) or pSyk (pY525/526).

  • Buffer: BD Phosflow™ Perm Buffer III.

Workflow Diagram

Protocol_Workflow Prep 1. Cell Prep Starve Ramos cells (Serum-free, 1h) Treat 2. Inhibitor Treatment Serial Dilutions (37°C, 30-60 min) Prep->Treat Stim 3. Stimulation Anti-IgM (10 µg/mL) (10 min precise) Treat->Stim Fix 4. Fix/Perm Formaldehyde -> Ice-cold Methanol Stim->Fix Stain 5. Staining Anti-pBLNK-PE (30 min, RT) Fix->Stain Analyze 6. Flow Cytometry Calculate MFI Plot IC50 Stain->Analyze

Figure 2: Step-by-step workflow for the cellular phosphoflow assay.

Step-by-Step Methodology:
  • Preparation: Resuspend Ramos cells at

    
     cells/mL in serum-free RPMI. Starve for 1 hour at 37°C to reduce basal phosphorylation.
    
  • Compound Dosing: Aliquot cells into a 96-well deep-well plate. Add inhibitors in a 3-fold serial dilution series (e.g., 1000 nM down to 0.01 nM). Include a DMSO-only control. Incubate for 45 minutes at 37°C.

  • Activation: Stimulate cells with

    
     Goat F(ab')2 anti-human IgM for exactly 10 minutes .
    
    • Critical Control: Include an "Unstimulated" control to define the baseline.

  • Fixation: Immediately stop the reaction by adding an equal volume of pre-warmed 4% Paraformaldehyde (PFA). Fix for 10 minutes at 37°C.

  • Permeabilization: Spin down, remove PFA, and resuspend vigorously in ice-cold 90% Methanol . Incubate on ice for 30 minutes. (Cells can be stored at -20°C at this stage).

  • Staining: Wash cells 2x with FACS buffer (PBS + 1% BSA). Stain with anti-pBLNK (or anti-pSyk) fluorophore-conjugated antibody for 30-60 minutes at room temperature in the dark.

  • Analysis: Acquire data on a flow cytometer. Gate on live singlets. Calculate the Median Fluorescence Intensity (MFI).

  • Calculation:

    
    
    Fit data to a 4-parameter logistic (4PL) regression to derive the IC50.
    

References

  • Yamamoto, N., et al. (2018). "this compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models."[3] Journal of Pharmacology and Experimental Therapeutics, 366(1), 84-95.[3]

  • Currie, K. S., et al. (2014). "Discovery of GS-9973, a Selective and Orally Efficacious Inhibitor of Spleen Tyrosine Kinase."[4] Journal of Medicinal Chemistry, 57(9), 3856–3873.

  • Sharman, J. P., et al. (2015). "Entospletinib (GS-9973), a selective Syk inhibitor, in chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL)." Blood, 126(23).

  • MedChemExpress. "this compound Product Monograph & Biological Activity."

Sources

TAS05567 inhibition of BLNK and PLCg2 phosphorylation

Comparative Technical Guide: TAS05567 Inhibition of BLNK and PLC 2 Phosphorylation

Executive Summary: The Next-Generation Syk Inhibitor

This compound (Taiho Pharmaceutical) represents a second-generation, highly selective, orally active Spleen Tyrosine Kinase (Syk) inhibitor. Unlike first-generation agents (e.g., Fostamatinib), this compound is engineered to decouple Syk inhibition from off-target kinase activity—specifically KDR (VEGFR2) and JAK2 —to minimize dose-limiting toxicities such as hypertension and neutropenia.

This guide analyzes this compound’s efficacy in abrogating the B-cell receptor (BCR) signaling axis, specifically targeting the phosphorylation of BLNK (B-cell linker protein) and PLC


2
Key Performance Indicators (KPIs)
  • Enzymatic Potency: IC

    
     = 0.37 nM (ATP-competitive).[1]
    
  • Cellular Potency (B-cells): IC

    
     ~27 nM (Calcium flux inhibition).[1]
    
  • Selectivity Profile: >70% inhibition observed in only 4 out of 192 kinases tested (FLT3, JAK2, KDR, RET).[1]

  • Safety Advantage: High KDR IC

    
     (600 nM) suggests a wider therapeutic window for hypertension compared to Fostamatinib.
    

Mechanistic Deep Dive: The BCR Signaling Axis

Syk acts as the proximal "gatekeeper" kinase in B-cell activation. Upon antigen binding to the BCR, ITAMs are phosphorylated by Lyn, recruiting Syk. Activated Syk then phosphorylates the scaffold protein BLNK and the effector enzyme PLC


2

Inhibition of this step by this compound prevents the formation of the "signalosome," blocking downstream Calcium (

Signal Transduction Pathway Diagram

BCR_PathwayBCRAntigen-BCR ComplexLynLyn KinaseBCR->LynActivatesSykSyk Kinase(Target)Lyn->SykPhosphorylatesITAMsBLNKBLNK(Scaffold)Syk->BLNKp-Y84PLCg2PLCγ2Syk->PLCg2p-Y759TASThis compound(Inhibitor)TAS->SykInhibits(IC50: 0.37 nM)BLNK->PLCg2RecruitmentIP3IP3 / DAGPLCg2->IP3HydrolysisCaCa2+ FluxIP3->CaNFATNFAT / NFκB(Transcription)Ca->NFAT

Figure 1: Mechanism of Action. This compound binds the ATP-binding pocket of Syk, preventing the phosphorylation of BLNK and PLC

Comparative Performance Analysis

To validate this compound, researchers must benchmark it against established Syk inhibitors. The primary comparator is Fostamatinib (active metabolite R406), the first-in-class drug approved for ITP.

Table 1: Kinase Selectivity & Potency Profile
FeatureThis compoundFostamatinib (R406)Entospletinib (GS-9973)Clinical Implication
Syk Enzymatic IC

0.37 nM 41 nM7 nMThis compound is significantly more potent biochemically.
Cellular IC

(B-cells)
~27 nM ~200–500 nM~50–100 nMThis compound retains high potency in whole cell assays.
KDR (VEGFR2) IC

600 nM 14 nM>1000 nMCritical: this compound spares KDR, reducing hypertension risk common with R406.
JAK2 IC

4.8 nM120 nM>1000 nMThis compound shows some JAK2 crossover, monitoring for neutropenia is required.
FLT3 IC

10 nM6 nM>1000 nMPotential utility in FLT3-mutated AML.
Table 2: Functional Biomarker Inhibition (p-BLNK / p-PLC 2)
BiomarkerAssay ReadoutThis compound EffectR406 Effect
p-BLNK (Y84) Flow Cytometry (MFI)Complete abrogation at 100 nM.Partial inhibition at 100 nM; requires higher doses.
p-PLC

2 (Y759)
Flow Cytometry (MFI)Dose-dependent reduction; correlates with Ca

flux IC

(27 nM)
.
Correlates with cellular IC

(~200 nM).

Experimental Workflow: Validating Phosphorylation Inhibition

The gold standard for assessing Syk inhibition is Phosflow (Phospho-specific Flow Cytometry). This technique allows for single-cell quantification of phosphorylation events, distinguishing between responders and non-responders within a heterogeneous PBMC population.

Workflow Diagram

Phosflow_WorkflowCellsB-Cells / PBMCsTreatTreat w/ this compound(1hr, 37°C)Cells->TreatStimStimulate: Anti-IgM(2-5 mins)Treat->StimFixFix: PFA(Freeze Signaling)Stim->FixPermPermeabilize(Methanol)Fix->PermStainStain: p-BLNK / p-PLCg2Perm->StainAcquireFlow CytometryStain->Acquire

Figure 2: Phosflow Experimental Workflow. Critical timing is required at the stimulation and fixation steps to capture transient phosphorylation events.

Detailed Protocol: Measuring p-BLNK and p-PLC 2

Objective: Quantify the IC

Reagents
  • Cell Line: Ramos (RA 1) B-lymphocytes.

  • Inhibitor: this compound (dissolved in DMSO).

  • Stimulant: Goat F(ab')2 anti-human IgM (SouthernBiotech).

  • Antibodies:

    • Anti-BLNK (pY84) - Fluorophore conjugated (e.g., PE).

    • Anti-PLC

      
      2 (pY759) - Fluorophore conjugated (e.g., Alexa Fluor 647).
      
    • Surface markers: CD19, CD20 (if using PBMCs).

  • Buffers: BD Phosflow™ Fix Buffer I, BD Phosflow™ Perm Buffer III (Methanol-based).

Step-by-Step Methodology
  • Cell Preparation:

    • Resuspend Ramos cells at

      
       cells/mL in serum-free RPMI.
      
    • Expert Insight: Serum starvation (1-2 hours) reduces basal phosphorylation noise, improving the signal-to-noise ratio upon stimulation.

  • Inhibitor Incubation:

    • Aliquot cells into FACS tubes (100

      
      L/tube).
      
    • Add this compound in a serial dilution (e.g., 0.1 nM to 1000 nM). Include a DMSO-only control (Vehicle) and an Unstimulated control .

    • Incubate for 60 minutes at 37°C .

  • Stimulation (The Critical Step):

    • Add Anti-IgM (final conc. 10

      
      g/mL) to all tubes except the Unstimulated control.
      
    • Vortex gently and incubate for exactly 5 minutes at 37°C.

    • Causality: 5 minutes is the peak phosphorylation window for Syk substrates. Extending beyond 10 minutes allows phosphatases to degrade the signal.

  • Fixation:

    • Immediately add pre-warmed (

      
      ) Fix Buffer I to stop the reaction.
      
    • Incubate 10 minutes at

      
      .
      
    • Centrifuge (300 x g, 5 min) and decant.

  • Permeabilization:

    • Resuspend pellet in cold Perm Buffer III (slowly, while vortexing).

    • Incubate on ice for 30 minutes.

    • Note: Methanol-based permeabilization is required for nuclear and phospho-epitope access but may destroy some surface epitopes (like CD19 clones sensitive to methanol). Use methanol-resistant clones.

  • Staining:

    • Wash cells twice with Stain Buffer (FBS/PBS).

    • Add phospho-specific antibodies (p-BLNK, p-PLC

      
      2).
      
    • Incubate 30-60 minutes at room temperature in the dark.

  • Data Acquisition & Analysis:

    • Acquire on a flow cytometer (e.g., BD FACSCanto™ or Cytek Aurora).

    • Gating: Singlets -> Lymphocytes -> CD19+ (if PBMCs).

    • Calculation: Calculate Median Fluorescence Intensity (MFI).

    • Normalization:

      
      
      

References

  • Hayashi, H., et al. (2018). "this compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Taiho Pharmaceutical. "Pipeline and Research: this compound Mechanism of Action." Taiho Oncology Official Site.

  • Braselmann, S., et al. (2006). "R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation." Journal of Pharmacology and Experimental Therapeutics. (Provided for R406 comparison context).

  • MedChemExpress. "this compound Product Information and Kinase Selectivity Profile."

A Senior Application Scientist's Guide to Western Blot Validation of Syk Inhibition by TAS05567

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapies, Spleen Tyrosine Kinase (Syk) has emerged as a critical node in immune signaling, making it an attractive target for a host of autoimmune and inflammatory diseases, as well as hematological malignancies.[][2] The development of potent and selective Syk inhibitors is a significant focus of pharmaceutical research. One such promising candidate is TAS05567, a novel, orally active inhibitor of Syk.[3][4] However, the journey from a promising compound to a validated therapeutic requires rigorous preclinical characterization.[5][6] Among the essential tools in a researcher's arsenal, the Western blot remains a cornerstone for confirming target engagement and elucidating the downstream functional consequences of kinase inhibition.

This guide provides an in-depth, experience-driven framework for the validation of Syk inhibition by this compound using Western blotting. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare this compound with other notable Syk inhibitors, supported by experimental data.

The Central Role of Syk in Immune Signaling

Syk is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells.[7][8] It is a key mediator of signaling downstream of immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[][4] Upon receptor engagement, Syk is activated, initiating a biochemical cascade that leads to cellular responses such as proliferation, differentiation, and the production of inflammatory cytokines.[8][9][10] Dysregulation of Syk signaling is implicated in numerous diseases, making its inhibition a compelling therapeutic strategy.[9][11]

This compound is a potent and highly selective, ATP-competitive inhibitor of Syk with an IC50 of 0.37 nM.[3] Its mechanism of action involves binding to the ATP-binding site of Syk, preventing its phosphorylation and subsequent activation.[8] This blockade of Syk activity effectively dampens the downstream signaling cascades, thereby mitigating the inflammatory and autoimmune responses.[4][8]

Syk Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR / FcR Syk Syk BCR->Syk Activation PLCg2 p-PLCγ2 Syk->PLCg2 Phosphorylation Vav p-Vav Syk->Vav Phosphorylation SLP76 p-SLP-76 Syk->SLP76 Phosphorylation This compound This compound This compound->Syk Inhibition Calcium Ca²⁺ Mobilization PLCg2->Calcium MAPK MAPK Pathway Vav->MAPK NFkB NF-κB Activation SLP76->NFkB

Caption: Simplified Syk signaling pathway upon immune receptor activation.

Designing a Self-Validating Western Blot for Syk Inhibition

The primary goal of this Western blot experiment is to visualize and quantify the decrease in the phosphorylation of a direct downstream target of Syk in the presence of this compound. This provides direct evidence of the inhibitor's efficacy at the cellular level.

Principle of the Assay: We will stimulate cells that express Syk to induce its kinase activity. This is typically achieved by cross-linking immune receptors. In parallel, we will treat a set of these cells with this compound. By comparing the phosphorylation status of a known Syk substrate (e.g., PLCγ2, Vav, or SLP-76) between the treated and untreated cells, we can determine the inhibitory effect of this compound.[2]

Essential Controls for a Trustworthy Experiment:

  • Vehicle Control (e.g., DMSO): This is the negative control, showing the baseline level of Syk activity upon stimulation without the inhibitor.

  • Unstimulated Control: This control shows the basal level of phosphorylation of the target protein without any stimulation, ensuring that the observed phosphorylation is indeed due to the activation of the pathway.

  • Positive Control: A known Syk activator can be used to ensure the signaling pathway is responsive in the chosen cell line.

  • Loading Control (e.g., β-actin, GAPDH): This is crucial to ensure that equal amounts of protein were loaded into each lane of the gel, allowing for accurate comparison of protein levels.[12]

  • Total Protein Control: In addition to probing for the phosphorylated form of the target protein, a separate blot or stripping and re-probing the same blot for the total amount of the target protein is essential. This confirms that the observed decrease in phosphorylation is due to inhibition of Syk and not a decrease in the overall amount of the target protein.

Step-by-Step Experimental Protocol

This protocol is optimized for a human B-cell lymphoma line, such as Ramos cells, which have a well-characterized BCR-Syk signaling pathway.[4]

1. Cell Culture and Treatment:

  • Culture Ramos cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed cells at a density of 1 x 10^6 cells/mL and allow them to grow overnight.

  • The following day, pre-treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle (DMSO) for 1 hour.

2. Cell Stimulation:

  • Stimulate the cells with an anti-IgM antibody (a BCR agonist) at a final concentration of 10 µg/mL for 10 minutes at 37°C to induce Syk activation.

  • The unstimulated control cells should be treated with a corresponding volume of PBS.

3. Cell Lysis and Protein Quantification:

  • Immediately after stimulation, place the cells on ice and pellet them by centrifugation at 4°C.

  • Wash the cell pellet once with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Quantify the protein concentration of each lysate using a BCA assay.[12]

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]

5. Antibody Incubation and Detection:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a Syk substrate (e.g., anti-phospho-PLCγ2).

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

6. Stripping and Re-probing:

  • To ensure equal protein loading and that the inhibitor did not affect total protein levels, the blot can be stripped and re-probed with an antibody against the total form of the Syk substrate and a loading control like β-actin.

Western Blot Workflow cluster_prep Sample Preparation cluster_wb Western Blotting A Cell Culture B Inhibitor/Vehicle Treatment A->B C Cell Stimulation B->C D Cell Lysis & Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer E->F G Blocking F->G H Primary Antibody Incubation (e.g., anti-p-PLCγ2) G->H I Secondary Antibody Incubation H->I J Detection (ECL) I->J K Stripping & Re-probing (Total PLCγ2, β-actin) J->K

Caption: Experimental workflow for Western blot validation of Syk inhibition.

Comparative Analysis: this compound vs. Alternative Syk Inhibitors

To provide a comprehensive evaluation, it is essential to compare the performance of this compound with other known Syk inhibitors. This allows researchers to benchmark its potency and selectivity.

InhibitorMechanism of ActionIC50 (Syk)Key CharacteristicsClinical Status
This compound ATP-competitive Syk inhibitor0.37 nM[3]Highly potent and selective.[4] Orally active.[3]Preclinical[4]
Fostamatinib (R788) Prodrug of the active metabolite R406, a Syk inhibitor[14]R406: ~41 nMFirst-in-class approved Syk inhibitor.[14][15] Also inhibits other kinases like FLT3, Lck, and JAKs.[16]Approved for chronic immune thrombocytopenia (ITP)[15][17]
Entospletinib (GS-9973) Selective Syk inhibitor7.6 nM[18]Orally administered.[19] Investigated in various hematologic malignancies.[20][21]Clinical trials for AML, CLL, and various lymphomas.[18][19][20][22]
Cerdulatinib Dual inhibitor of Syk and Janus kinases (JAK)[][23]Syk: 32 nM, JAK1: 12 nM, JAK2: 6 nM, JAK3: 8 nM[24]Targets two distinct signaling pathways.[25][26]Phase 2 clinical trials for B-cell and T-cell lymphomas.[23][27]

Interpreting the Results and Troubleshooting

Expected Outcome: A successful experiment will show a strong band corresponding to the phosphorylated Syk substrate in the stimulated, vehicle-treated sample. In the lanes with increasing concentrations of this compound, the intensity of this band should decrease in a dose-dependent manner. The unstimulated control should show a very faint or no band. The total protein and loading controls should show bands of equal intensity across all lanes.

Common Pitfalls and Solutions:

  • No Signal for Phosphorylated Protein:

    • Cause: Inefficient stimulation, inactive antibody, or the specific phosphorylation site is not the primary one in your system.

    • Solution: Optimize stimulation time and concentration. Validate the antibody with a positive control lysate. Consider using an antibody against a different phosphorylation site.[28]

  • High Background:

    • Cause: Insufficient blocking, antibody concentration too high, or inadequate washing.

    • Solution: Increase blocking time or use a different blocking agent. Titrate the primary antibody concentration. Increase the number and duration of washes.

  • Uneven Loading Control Bands:

    • Cause: Inaccurate protein quantification or pipetting errors.

    • Solution: Be meticulous during protein quantification and sample loading. Repeat the experiment if the loading is significantly uneven.

Conclusion

The Western blot is an indispensable technique for the preclinical validation of kinase inhibitors like this compound. By carefully designing the experiment with appropriate controls and understanding the underlying signaling pathway, researchers can generate robust and reliable data on the inhibitor's efficacy and mechanism of action. The high potency and selectivity of this compound, as demonstrated through biochemical assays and cellular validation methods like the one described here, position it as a strong candidate for further development in the treatment of autoimmune and inflammatory diseases.

References

  • Hayashi, H., et al. (2018). This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models. Journal of Pharmacology and Experimental Therapeutics, 366(1), 84-95. [Link]

  • BioSpace. (2023). Emergence Of SYK Inhibitors In Clinical Trials. [Link]

  • Alzheimer's Drug Discovery Foundation. Syk Inhibitors. [Link]

  • Wikipedia. Entospletinib. [Link]

  • Hoy, S. M. (2018). Fostamatinib: A Review in Chronic Immune Thrombocytopenia. Drugs, 78(15), 1645–1654. [Link]

  • Gomez-Rivas, J., et al. (2024). New insights into SYK targeting in solid tumors. Journal of Experimental & Clinical Cancer Research, 43(1), 1-16. [Link]

  • ClinicalTrials.gov. Study to Evaluate Efficacy, Safety, Tolerability, and Pharmacodynamics of Entospletinib in Adults With Relapsed or Refractory Hematologic Malignancies. [Link]

  • Krisenko, M. O., & Geahlen, R. L. (2015). Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target. Pharmaceutical reviews, 67(1), 60-84. [Link]

  • Coffey, G., et al. (2014). Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses. The Journal of pharmacology and experimental therapeutics, 351(3), 551-564. [Link]

  • ResearchGate. Can I use one anti-phospho-Syk to detect all phospho-Syk in western blot?. [Link]

  • Wikipedia. Fostamatinib. [Link]

  • Horwitz, S. M., et al. (2025). Results from an open-label phase 2a study of cerdulatinib, a dual spleen tyrosine kinase/janus kinase inhibitor, in relapsed/refractory peripheral T-cell lymphoma. Leukemia & Lymphoma, 1-10. [Link]

  • Biocytogen. Autoimmune Assets. [Link]

  • Sharman, J. P., et al. (2017). An Open-label, Phase II Trial of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma. Clinical Lymphoma, Myeloma & Leukemia, 17(9), 571-578. [Link]

  • F1000Research. (2023). Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence. [Link]

  • American Society of Hematology. (2019). A Phase 2 Study of the Dual SYK/JAK Inhibitor Cerdulatinib Demonstrates Good Tolerability and Clinical Response in Relapsed/Refractory Peripheral T-Cell Lymphoma and Cutaneous T-Cell Lymphoma. Blood. [Link]

  • Mócsai, A., Ruland, J., & Tybulewicz, V. L. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature reviews. Immunology, 10(6), 387-402. [Link]

  • Sharman, J., et al. (2016). An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia. Blood, 128(9), 1207-1214. [Link]

  • ASCO Publications. (2018). The dual SYK/JAK inhibitor cerdulatinib demonstrates rapid tumor responses in a phase 2 study in patients with relapsed/refractory B- and T-cell non-Hodgkin lymphoma (NHL). Journal of Clinical Oncology. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fostamatinib Disodium?. [Link]

  • Norman, M. H., et al. (2012). Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. Journal of medicinal chemistry, 55(17), 7766-7780. [Link]

  • Adrian, A., et al. (2015). Syk phosphorylation – a gravisensitive step in macrophage signalling. Cell Communication and Signaling, 13(1), 1-13. [Link]

  • Meric-Bernstam, F., et al. (2022). Preclinical Characterization and Phase I Study of an Anti-HER2-TLR7 Immune-Stimulator Antibody Conjugate in Patients with HER2+ Malignancies. Clinical Cancer Research, 28(23), 5126-5137. [Link]

  • Beck, A., et al. (2017). Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends. BioDrugs, 31(5), 369-383. [Link]

  • News-Medical.Net. (2024). What are Syk inhibitors and how do they work?. [Link]

  • Wikipedia. Biochemical cascade. [Link]

  • ASCO Publications. (2023). Responses in patients with AML and treated with entospletinib monotherapy. Journal of Clinical Oncology. [Link]

  • YouTube. (2019). Fostamatinib as Second-Line ITP Therapy. [Link]

  • Database of Signaling Pathways. Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. [Link]

  • Zhang, Y., et al. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406. Clinical pharmacokinetics, 61(10), 1377-1390. [Link]

  • Tsang, M., & Guta, M. (2013). Spleen tyrosine kinase inhibition in the treatment of autoimmune, allergic and autoinflammatory diseases. International journal of clinical and experimental medicine, 6(3), 159-168. [Link]

  • National Institutes of Health. (2024). Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence. [Link]

  • National Center for Biotechnology Information. Cerdulatinib. [Link]

Sources

A Head-to-Head Comparison of TAS05567 and R406 in In Vitro Kinase Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in immunology, oncology, and inflammatory diseases, spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target.[1][2] Syk plays a pivotal role in signaling pathways downstream of various immunoreceptors, including B-cell receptors (BCR) and Fc receptors, making it a key mediator of immune responses.[1][3][4] The development of potent and selective Syk inhibitors is therefore of significant interest. This guide provides an in-depth comparison of two prominent Syk inhibitors, TAS05567 and R406 (the active metabolite of fostamatinib), focusing on their performance in in vitro kinase assays.

Introduction to the Inhibitors

This compound is a potent and highly selective, ATP-competitive inhibitor of Syk.[5] It has demonstrated significant therapeutic potential in preclinical models of autoimmune and allergic diseases.[1]

R406 is the biologically active metabolite of the prodrug fostamatinib.[6][7] It is an orally available inhibitor of Syk that has been investigated in various inflammatory conditions and hematological malignancies.[7][8][9] R406 also acts as an ATP-competitive inhibitor.[10][11][12]

In Vitro Kinase Inhibition Profile: A Comparative Analysis

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor.[13] It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the reported IC50 values for this compound and R406 against Syk and a selection of other kinases.

Table 1: Comparative IC50 Values of this compound and R406

KinaseThis compound IC50 (nM)R406 IC50 (nM)
Syk 0.37 [5]41 [10][12][14]
FLT310[5]~205 (5-fold less potent than Syk)[10][14]
JAK24.8[5]-
KDR600[5]-
RET29[5]-
Lyn-63[12][15]
Lck-37[12][15]

Note: IC50 values are dependent on assay conditions, particularly ATP concentration. Direct comparison should be made with caution as the data is compiled from different sources.

From this data, it is evident that This compound exhibits significantly higher potency against Syk in vitro compared to R406 . The sub-nanomolar IC50 of this compound suggests a very strong interaction with the kinase. While both inhibitors show activity against other kinases, this compound was screened against a broader panel in the cited study, where it demonstrated high selectivity for Syk.[1][5] R406, on the other hand, has been shown to inhibit other kinases such as FLT3, Lyn, and Lck with potencies that are within a similar order of magnitude to its Syk inhibition.[6][12][15] This broader kinase profile for R406 may contribute to both its therapeutic effects and potential off-target activities.[6]

Understanding the Syk Signaling Pathway

Syk is a non-receptor tyrosine kinase that is crucial for signal transduction downstream of immunoreceptors in various hematopoietic cells.[4][16][17] Upon receptor engagement, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) and becomes activated.[2][18] Activated Syk then phosphorylates downstream substrates, initiating a cascade of signaling events that lead to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.[4][19]

Syk_Signaling_Pathway cluster_membrane Plasma Membrane BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk recruits & activates FcR Fc Receptor (FcR) FcR->Syk recruits & activates Antigen Antigen Antigen->BCR engagement ImmuneComplex Immune Complex ImmuneComplex->FcR engagement PLCg2 PLCγ2 Syk->PLCg2 phosphorylates BTK BTK Syk->BTK phosphorylates VAV1 VAV1 Syk->VAV1 phosphorylates PI3K PI3K Syk->PI3K activates Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK, NF-κB) PLCg2->Downstream BTK->Downstream VAV1->Downstream PI3K->Downstream CellularResponse Cellular Response (Proliferation, Cytokine Release, etc.) Downstream->CellularResponse

Caption: Simplified Syk signaling pathway downstream of BCR and FcR.

Experimental Protocol: A Validated In Vitro Kinase Assay

To reliably compare the potency of inhibitors like this compound and R406, a robust and well-controlled in vitro kinase assay is essential. The following protocol is a representative method based on a fluorescence polarization assay, which is a common and reliable technique for measuring kinase activity.[10]

Principle of the Assay

This assay measures the phosphorylation of a fluorescently labeled peptide substrate by the Syk kinase. As the peptide is phosphorylated, it is bound by a phosphospecific antibody. This binding results in a change in the polarization of the emitted fluorescent light, which can be measured to quantify the extent of the kinase reaction. The presence of an inhibitor will reduce the amount of phosphorylated peptide, thus preventing the change in fluorescence polarization.

Experimental Workflow

Kinase_Assay_Workflow Start Start PrepInhibitor Prepare serial dilutions of this compound and R406 Start->PrepInhibitor PrepReagents Prepare Kinase Reaction Mix: - Syk Enzyme - Fluorescent Peptide Substrate - ATP Start->PrepReagents Incubate Incubate inhibitors with Syk enzyme PrepInhibitor->Incubate PrepReagents->Incubate StartReaction Initiate reaction by adding ATP and substrate Incubate->StartReaction Reaction Allow kinase reaction to proceed at RT StartReaction->Reaction StopReaction Stop reaction with EDTA-containing buffer Reaction->StopReaction AddAb Add phosphospecific antibody StopReaction->AddAb IncubateAb Incubate for antibody binding AddAb->IncubateAb Readout Measure fluorescence polarization IncubateAb->Readout Analysis Calculate IC50 values Readout->Analysis End End Analysis->End

Caption: Workflow for a fluorescence polarization-based in vitro kinase assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Kinase Buffer: 20 mM HEPES (pH 7.4), 5 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 0.1 mg/mL acetylated BSA. Rationale: This buffer composition provides a stable environment for the kinase and the necessary divalent cations (Mg²⁺ and Mn²⁺) as cofactors for the enzyme's catalytic activity. DTT is included to maintain a reducing environment, preventing oxidation of cysteine residues in the enzyme.

    • Syk Enzyme: Recombinant human Syk kinase. The final concentration should be determined empirically to ensure a linear reaction rate over the time course of the assay.

    • Peptide Substrate: A tyrosine-containing peptide that is a known substrate for Syk, labeled with a fluorophore (e.g., fluorescein). The concentration should be at or near the Michaelis constant (Km) for the enzyme.

    • ATP: Adenosine triphosphate. The concentration should be at or near the Km for Syk to ensure that ATP-competitive inhibitors can be accurately assessed.

    • Inhibitors: Prepare a 10-point serial dilution of this compound and R406 in DMSO, followed by a further dilution in kinase buffer. Rationale: A wide range of inhibitor concentrations is necessary to generate a complete dose-response curve for accurate IC50 determination.[20]

  • Assay Procedure (in a 384-well plate):

    • Add 5 µL of diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of Syk enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature. Rationale: The incubation time should be within the linear range of the kinase reaction.

    • Stop the reaction by adding 10 µL of a stop solution containing EDTA. Rationale: EDTA chelates the divalent cations, which are essential for kinase activity, thereby stopping the reaction.

    • Add 10 µL of the phosphospecific antibody solution.

    • Incubate for 30 minutes at room temperature to allow for antibody-peptide binding.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • The raw fluorescence polarization data is converted to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software.[13][21]

Self-Validating System and Trustworthiness

To ensure the integrity of the data, the following controls should be included in every assay plate:

  • Positive Control (0% Inhibition): Contains all reaction components except the inhibitor (vehicle only). This establishes the maximum signal window.

  • Negative Control (100% Inhibition): Contains all reaction components except the kinase. This defines the baseline signal.

  • Z'-factor Calculation: This statistical parameter is used to assess the quality of the assay. A Z'-factor greater than 0.5 indicates a robust and reliable assay.

Conclusion for the Bench Scientist

Both this compound and R406 are potent inhibitors of Syk kinase, a critical target in various immune-mediated diseases. The in vitro kinase assay data clearly indicates that This compound is a significantly more potent inhibitor of Syk than R406 . The high selectivity of this compound for Syk, as suggested by screening against a kinase panel, is a desirable characteristic for a therapeutic agent, as it may minimize off-target effects.

R406, while less potent against Syk, has a broader kinase inhibition profile. This may be advantageous in certain disease contexts where targeting multiple signaling pathways could be beneficial, but it also raises the possibility of off-target liabilities.

When selecting an inhibitor for in vitro studies, researchers should consider the specific goals of their experiments. For studies requiring highly potent and selective inhibition of Syk, this compound would be the superior choice. For investigations where a broader kinase inhibition profile might be relevant, or for comparative studies with the clinically evaluated fostamatinib, R406 remains a valuable tool. The provided experimental protocol offers a robust framework for conducting in-house comparisons and further characterizing the activity of these and other kinase inhibitors.

References

  • Yamamoto, N., et al. (2018). This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Currie, KS., et al. (2014). In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib. Pharmacology Research & Perspectives. [Link]

  • Braselmann, S., et al. (2006). Mechanism of action: R406 is a Syk kinase inhibitor. ResearchGate. [Link]

  • Braselmann, S., et al. (2006). R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Neuron-Derived Sema3B Facilitates Microglial Hematoma Clearance After Intracerebral Hemorrhage. MDPI. [Link]

  • Mócsai, A., Ruland, J., & Tybulewicz, V. L. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature Reviews Immunology. [Link]

  • Tyrosine-protein kinase SYK. Wikipedia. [Link]

  • SYK inhibition with fostamatinib in Waldenström's macroglobulinemia: In vitro cell based assays. ASCO Publications. [Link]

  • A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism. Journal of Biological Chemistry. [Link]

  • In vitro kinase assay. ResearchGate. [Link]

  • SYK Assay Kit. BPS Bioscience. [Link]

  • Tyrosine-protein kinase SYK - Homo sapiens (Human). UniProt. [Link]

  • Fostamatinib Disodium. National Institutes of Health. [Link]

  • Calculating an IC50 value and its Margin of Error. YouTube. [Link]

  • Drug repurposing of fostamatinib against cancer via potential cytotoxicity and immune checkpoint regulation. Frontiers in Pharmacology. [Link]

  • In vitro detection and characterization of drug hypersensitivity using flow cytometry. PubMed. [Link]

  • The Syk family of protein tyrosine kinases in T-cell activation and development. PubMed. [Link]

  • Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Journal of Innate Immunity. [Link]

  • What are Syk inhibitors and how do they work?. News-Medical.net. [Link]

  • (PDF) In vitro kinase assay v1. ResearchGate. [Link]

  • IC50 values for the different dose metrics calculated through... ResearchGate. [Link]

Sources

The Potent Syk Inhibitor TAS05567: A Comparative Guide to its Effect on TNF-α Release Versus Vehicle Control

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory and autoimmune disease research, the targeted inhibition of key signaling pathways offers a promising therapeutic strategy. One such target is the Spleen Tyrosine Kinase (Syk), a critical mediator in the signaling cascades of various immune cell receptors. This guide provides an in-depth comparison of the novel Syk inhibitor, TAS05567, against a standard vehicle control, with a specific focus on its effect on the release of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).

The Central Role of TNF-α in Inflammation

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a pivotal role in orchestrating the inflammatory response.[] Primarily produced by activated macrophages and monocytes, TNF-α is a key mediator in the pathogenesis of a wide range of autoimmune and inflammatory disorders.[2] Its dysregulation is a hallmark of numerous diseases, making it a significant target for therapeutic intervention. The production and release of TNF-α are tightly regulated by complex intracellular signaling pathways, which are often initiated by the engagement of cell surface receptors.

This compound: A Selective Inhibitor of Spleen Tyrosine Kinase (Syk)

This compound is a potent and highly selective, ATP-competitive, and orally active inhibitor of Spleen Tyrosine Kinase (Syk), with an IC50 of 0.37 nM.[3] Syk is a non-receptor tyrosine kinase that plays an essential role in the downstream signaling of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcR).[4] By inhibiting Syk, this compound effectively abrogates the signaling cascades that lead to the production and release of inflammatory mediators. Experimental evidence has demonstrated that this compound inhibits FcγR-mediated TNF-α production in the human monocytic cell line, THP-1.[4]

The vehicle control, in this context, represents the baseline or inactive treatment. In in-vitro studies of small molecule inhibitors like this compound, the vehicle is the solvent used to dissolve the compound, most commonly dimethyl sulfoxide (DMSO). It is crucial for distinguishing the specific effects of the drug from any non-specific effects of the solvent.

Head-to-Head Comparison: this compound vs. Vehicle Control on TNF-α Release

This section provides a comparative overview of the expected outcomes when immune cells are treated with this compound versus a vehicle control.

FeatureThis compoundVehicle Control
Target Spleen Tyrosine Kinase (Syk)No specific biological target
Mechanism of Action on TNF-α Release Inhibits Syk-dependent signaling pathways downstream of Fcγ receptors, leading to a reduction in TNF-α gene transcription and protein synthesis.Does not specifically inhibit TNF-α production pathways. May have minor, non-specific effects on cell viability at high concentrations.
Effect on TNF-α Release Shows concentration-dependent inhibition of TNF-α production in IgG-stimulated THP-1 cells.[3]No significant inhibition of stimulated TNF-α release.
Expected Outcome in an In-Vitro Assay Significant, dose-dependent decrease in the concentration of secreted TNF-α in the cell culture supernatant compared to the stimulated, vehicle-treated control.High levels of secreted TNF-α in the cell culture supernatant upon stimulation.

Deciphering the Mechanism: The Syk Signaling Pathway to TNF-α

The following diagram illustrates the signaling pathway leading to TNF-α production upon Fcγ receptor activation and highlights the point of intervention for this compound.

Syk_TNF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FcγR FcγR Syk Syk FcγR->Syk Activates Downstream Signaling Downstream Signaling Syk->Downstream Signaling Phosphorylates NF-κB NF-κB Downstream Signaling->NF-κB Activates TNF-α Gene TNF-α Gene NF-κB->TNF-α Gene Translocates to Nucleus & Initiates Transcription This compound This compound This compound->Syk Inhibits TNF-α mRNA TNF-α mRNA TNF-α Gene->TNF-α mRNA TNF-α Protein TNF-α Protein TNF-α mRNA->TNF-α Protein Translation IgG IgG IgG->FcγR Binds Release Release TNF-α Protein->Release Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Culture THP-1 cells B Seed cells into a 96-well plate (e.g., 2 x 10^5 cells/well) A->B C Pre-treat cells with serial dilutions of this compound or Vehicle (DMSO) for 1 hour B->C D Stimulate cells with Human IgG (e.g., 50 µg/mL) C->D E Incubate for 24 hours at 37°C, 5% CO2 D->E F Collect supernatant by centrifugation E->F G Quantify TNF-α concentration using ELISA F->G H Analyze data and plot dose-response curve G->H

Caption: Experimental workflow for assessing TNF-α inhibition by this compound.

Step-by-Step Methodology:

  • Cell Culture: Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of culture medium.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations. Prepare a corresponding vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Pre-treatment: Add 50 µL of the diluted this compound or vehicle control to the appropriate wells. Incubate the plate for 1 hour at 37°C.

  • Stimulation: Prepare a stock solution of human IgG in PBS. Add 50 µL of the IgG solution to each well to achieve a final concentration of 50 µg/mL (the optimal concentration should be determined empirically). Include unstimulated control wells (treated with vehicle but no IgG).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • TNF-α Quantification: Perform a human TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of TNF-α in each sample using the standard curve generated from the ELISA. Plot the percentage of TNF-α inhibition relative to the vehicle-treated, IgG-stimulated control against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Conclusion

This compound demonstrates a clear and potent inhibitory effect on TNF-α release in in-vitro models of immune cell activation. Its mechanism of action, through the selective inhibition of Syk, provides a targeted approach to disrupting the inflammatory cascade. In direct comparison, a vehicle control shows no specific inhibitory activity, highlighting the targeted pharmacological effect of this compound. The experimental protocol provided offers a robust framework for researchers to independently verify and further explore the immunomodulatory properties of this promising Syk inhibitor. For precise quantitative data such as IC50 values, researchers are encouraged to consult the full-text scientific literature.

References

  • Hayashi, H., et al. (2018). This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models. Journal of Pharmacology and Experimental Therapeutics, 366(1), 84-95. [Link]

  • Moreira-Tabaka, H., et al. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLoS ONE, 7(3), e34184. [Link]

Sources

TAS05567: Redefining the Therapeutic Window in Syk Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: TAS05567 Selectivity Against JAK2 and KDR Kinases Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Selectivity Paradox" in Syk Targeting

Spleen Tyrosine Kinase (Syk) is a critical node in B-cell receptor (BCR) and Fc receptor signaling, making it a high-value target for autoimmune diseases (Rheumatoid Arthritis, ITP) and hematological malignancies. However, the clinical utility of first-generation Syk inhibitors has been hampered by a "Selectivity Paradox":

  • Potency vs. Safety: Achieving sufficient Syk inhibition often comes at the cost of off-target toxicity.

  • The Hypertension Liability: Cross-reactivity with KDR (VEGFR2) leads to dose-limiting hypertension (e.g., Fostamatinib).

  • The Hematological Liability: Cross-reactivity with JAK2 risks severe neutropenia and anemia, complicating long-term therapy.

This compound represents a next-generation scaffold designed to resolve this paradox. This guide objectively analyzes its selectivity profile, specifically contrasting its performance against the "hypertension driver" (KDR) and the "hematotoxicity driver" (JAK2).

Comparative Selectivity Profile

The following data synthesizes biochemical IC50 values to establish the therapeutic index of this compound relative to standard-of-care and reference compounds.

Table 1: Kinase Selectivity & Potency Comparison[1][2]
FeatureThis compound Fostamatinib (R406) Entospletinib (GS-9973) Clinical Implication
Primary Target (Syk) IC50 0.37 nM ~41 nM7.7 nMThis compound is ~100x more potent than R406 and ~20x more potent than Entospletinib.
Off-Target (JAK2) IC50 4.8 nM ~100–300 nM> 100 nMThis compound shows a ~13-fold window against JAK2. While potent, the functional window is key to avoiding anemia.
Off-Target (KDR/VEGFR2) IC50 600 nM < 100 nM> 1000 nMCritical Differentiator: this compound has a ~1600-fold safety margin against KDR, significantly reducing hypertension risk compared to R406.
Selectivity Score High (4 hits >70% in 192 kinases)Low (Promiscuous)Very HighThis compound balances extreme potency with a "clean enough" profile to minimize vascular side effects.
Analysis of the "Safety Lock"

The defining feature of this compound is the 1600-fold selectivity window between Syk (0.37 nM) and KDR (600 nM).

  • Fostamatinib Failure Mode: R406 (the active metabolite) inhibits KDR at concentrations close to its therapeutic Syk dose, causing vasoconstriction and hypertension.

  • This compound Solution: The 600 nM IC50 for KDR effectively "locks out" this off-target effect at therapeutic doses, preserving vascular homeostasis.

Mechanistic Visualization

The following diagram illustrates the signal transduction pathways and where this compound exerts its effects versus where it spares activity to maintain safety.

TAS05567_Mechanism Syk Syk Kinase (Primary Target) Inflammation Autoimmune Inflammation (RA, ITP) Syk->Inflammation Signaling Cascade JAK2 JAK2 Kinase (Off-Target Risk) Erythropoiesis Erythropoiesis (RBC Production) JAK2->Erythropoiesis STAT5 Pathway KDR KDR / VEGFR2 (Off-Target Risk) Vasodilation Vasodilation / BP Control KDR->Vasodilation NO Production BCR B-Cell Receptor / FcR BCR->Syk Activates TAS This compound TAS->Syk Potent Inhibition (IC50: 0.37 nM) TAS->JAK2 Moderate Inhibition (IC50: 4.8 nM) TAS->KDR Weak/No Inhibition (IC50: 600 nM)

Figure 1: this compound Mechanism of Action. The drug potently blocks the inflammatory Syk pathway while sparing the KDR pathway (preventing hypertension). JAK2 inhibition is present but functionally distinct due to the therapeutic index.

Experimental Validation Protocols

To verify these selectivity claims in your own laboratory, the following "Self-Validating" protocols are recommended. These move beyond simple biochemical assays to functional cellular readouts.

Protocol A: The "Hypertension Risk" Assay (KDR Selectivity)

Objective: Confirm that this compound does not inhibit VEGF-induced endothelial proliferation at therapeutic doses.

  • Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells).

  • Stimulation: Recombinant Human VEGF-165 (50 ng/mL).

  • Controls:

    • Positive Control (Inhibitor): Sunitinib or Sorafenib (Known VEGFR2 inhibitors).

    • Negative Control: Vehicle (DMSO 0.1%).

    • Comparator: Fostamatinib (R406).[1][2]

  • Workflow:

    • Seed HUVECs (3,000 cells/well) in EGM-2 medium.

    • Starve cells in low-serum (0.5% FBS) medium for 12 hours.

    • Treat with this compound (Dose range: 0.1 nM – 10 µM) for 1 hour.

    • Add VEGF-165 and incubate for 48 hours.

    • Measure proliferation via ATP luminescence (e.g., CellTiter-Glo).

  • Validation Criteria:

    • This compound IC50 should be > 500 nM .

    • R406 IC50 should be < 100 nM (confirming the hypertension risk).

Protocol B: The "Hematotoxicity" Assay (JAK2 Selectivity)

Objective: Determine the functional window between Syk inhibition (B-cells) and JAK2 inhibition (Erythroid cells).

  • Cell Lines:

    • Target (Syk): Ramos cells (B-cell lymphoma).

    • Off-Target (JAK2): TF-1 cells (Erythroleukemia, GM-CSF dependent).

  • Readouts:

    • Syk: Anti-IgM induced Calcium Flux or p-BLNK (Western Blot).

    • JAK2: GM-CSF induced p-STAT5 (Flow Cytometry / Phosflow).

  • Workflow:

    • Syk Arm: Stimulate Ramos cells with Goat F(ab')2 Anti-Human IgM (10 µg/mL). Treat with this compound.[3] Measure p-BLNK at 10 mins.

    • JAK2 Arm: Starve TF-1 cells (GM-CSF free) for 4 hours. Treat with this compound.[3] Stimulate with GM-CSF (10 ng/mL) for 15 mins. Fix/Permeabilize and stain for p-STAT5 (Y694).

  • Validation Criteria:

    • Calculate the Selectivity Index (SI) :

      
      .
      
    • An SI > 10 is generally required for a viable therapeutic window. This compound is expected to show an SI of ~13-15 in biochemical assays, but potentially higher in cellular assays due to ATP competition dynamics.

Conclusion

This compound distinguishes itself in the crowded kinase inhibitor landscape through a "Goldilocks" profile. By achieving sub-nanomolar potency against Syk (0.37 nM) , it allows for lower dosing that naturally avoids the KDR (600 nM) threshold, thereby solving the hypertension liability associated with Fostamatinib. While the JAK2 (4.8 nM) activity warrants careful monitoring of hematological parameters (neutrophils/platelets), the 13-fold selectivity window offers a manageable safety margin that is superior to non-selective multi-kinase inhibitors.

References

  • Discovery of this compound: Journal of Pharmacology and Experimental Therapeutics. "this compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models." (2018).[4] Link

  • Fostamatinib/R406 Profile: British Journal of Pharmacology. "In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib." (2012). Link

  • Entospletinib Selectivity: Blood. "Entospletinib (GS-9973), a Selective Syk Inhibitor, in Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin Lymphoma (NHL)."[5] (2015).[6][7] Link

  • JAK2 Inhibition & Toxicity: Expert Opinion on Drug Safety. "Reviewing the safety of JAK inhibitors for the treatment of myelofibrosis." (2021). Link

  • Kinase Selectivity Data: MedChemExpress & Guide to Pharmacology. "this compound Product Monograph and Kinase Profiling." Link

Sources

Validating TAS05567 Efficacy in IgE-Mediated Allergic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for IgE-mediated allergic reactions, spleen tyrosine kinase (Syk) has emerged as a critical intracellular signaling mediator and a promising target for intervention. This guide provides an in-depth technical comparison of TAS05567, a novel Syk inhibitor, with established and emerging alternative therapies. By synthesizing preclinical data and outlining robust validation protocols, this document serves as a comprehensive resource for researchers seeking to evaluate and position novel compounds in the context of current treatment paradigms.

The Central Role of Syk in IgE-Mediated Allergic Responses

IgE-mediated allergic reactions are initiated by the cross-linking of allergen-specific IgE bound to the high-affinity IgE receptor, FcεRI, on the surface of mast cells and basophils. This aggregation triggers a signaling cascade that leads to the release of a plethora of inflammatory mediators, including histamine, leukotrienes, and cytokines, resulting in the clinical manifestations of allergy.[1]

At the heart of this signaling cascade lies Spleen Tyrosine Kinase (Syk). Following FcεRI clustering, the associated Src family kinase Lyn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcεRI β and γ subunits. This phosphorylation creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the receptor complex and subsequent activation.[2][3] Activated Syk then phosphorylates a range of downstream substrates, including linker for activation of T cells (LAT) and phospholipase Cγ (PLCγ), culminating in calcium mobilization and degranulation.[4]

FcεRI Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Allergen->IgE cross-links FceRI FcεRI IgE->FceRI binds to Lyn Lyn FceRI->Lyn activates Syk Syk FceRI->Syk recruits & activates Lyn->FceRI phosphorylates ITAMs LAT LAT Syk->LAT phosphorylates PLCg PLCγ Syk->PLCg phosphorylates Cytokines Cytokine Production Syk->Cytokines LAT->PLCg Calcium Ca²⁺ Mobilization PLCg->Calcium Degranulation Degranulation (Histamine, etc.) Calcium->Degranulation

Figure 1: Simplified FcεRI signaling cascade highlighting the central role of Syk.

Given its pivotal position, inhibition of Syk presents a compelling strategy to abrogate the downstream consequences of FcεRI activation and, therefore, mitigate allergic responses.

This compound: A Potent and Selective Syk Inhibitor

This compound is a novel, orally active, and highly selective ATP-competitive inhibitor of Syk.[5] Preclinical studies have demonstrated its high potency, with an IC50 of 0.37 nM for Syk enzymatic activity.[5] In vitro, this compound has been shown to inhibit FcεR-mediated histamine release from the rat basophilic leukemia cell line RBL-2H3.[6] Furthermore, in vivo studies in rodent models have shown that this compound treatment suppressed IgE-mediated ear swelling.[6]

Comparative Landscape: Alternative Therapeutic Strategies

To contextualize the potential of this compound, it is essential to compare its mechanism and preclinical efficacy with other therapeutic agents targeting IgE-mediated allergic reactions.

1. Anti-IgE Monoclonal Antibodies: Omalizumab and Ligelizumab

  • Omalizumab (Xolair®) : A humanized monoclonal antibody that binds to the Cε3 domain of free circulating IgE, preventing its interaction with FcεRI on mast cells and basophils.[7][8] This sequestration of IgE leads to a downregulation of FcεRI expression on these cells over time, reducing their sensitivity to allergens.[9][10] While omalizumab does not directly inhibit mast cell degranulation once they are sensitized, it effectively reduces the overall capacity for IgE-mediated activation.[5][11]

  • Ligelizumab : A next-generation anti-IgE monoclonal antibody with a higher affinity for IgE compared to omalizumab.[12] This enhanced binding affinity is thought to result in more effective suppression of IgE and may offer improved clinical outcomes in some patients.[13]

Anti_IgE_MoA cluster_extracellular Extracellular Space cluster_membrane Mast Cell Membrane Free_IgE Free IgE FceRI FcεRI Downregulated Free_IgE->FceRI Binds to Omalizumab Omalizumab/ Ligelizumab Omalizumab->Free_IgE Binds and neutralizes

Figure 2: Mechanism of action of anti-IgE monoclonal antibodies.

2. IL-4/IL-13 Pathway Inhibitor: Dupilumab

  • Dupilumab (Dupixent®) : A fully human monoclonal antibody that targets the IL-4 receptor alpha subunit (IL-4Rα), which is a shared component of the receptor complexes for both IL-4 and IL-13.[14][15] These cytokines are central to the type 2 inflammatory response that drives IgE production by B cells. By blocking IL-4 and IL-13 signaling, dupilumab indirectly reduces IgE levels and dampens the overall allergic inflammatory milieu.[10][16][17] Its primary mechanism is not the direct inhibition of mast cell degranulation but rather the upstream modulation of the allergic cascade.[14]

Dupilumab_MoA cluster_receptors Cell Surface Receptors IL4 IL-4 IL4Ra IL-4Rα IL4->IL4Ra IL13 IL-13 IL13Ra1 IL-13Rα1 IL13->IL13Ra1 gamma_c γc IL4Ra->gamma_c IL4Ra->IL13Ra1 B_Cell B Cell IL4Ra->B_Cell IL13Ra1->B_Cell IgE_Production IgE Production B_Cell->IgE_Production Dupilumab Dupilumab Dupilumab->IL4Ra blocks

Figure 3: Mechanism of action of Dupilumab, targeting the shared IL-4Rα.

Head-to-Head Comparison: Efficacy Data

Direct comparative studies of this compound against these biologics in the same preclinical models are not publicly available. However, a synthesis of existing data allows for an informed evaluation.

Therapeutic AgentTargetIn Vitro Efficacy (IC50)In Vivo Efficacy (Preclinical)
This compound Syk 0.37 nM (enzymatic assay) [5]Suppressed IgE-mediated ear swelling in rodents. [6]
OmalizumabFree IgEDoes not directly inhibit degranulation of sensitized mast cells.[11]Reduces free IgE and downregulates FcεRI expression.[9][10]
LigelizumabFree IgEMore potent than omalizumab in inhibiting FcεRI-induced hexosaminidase release.[16]Reduced passive systemic anaphylaxis in a mouse model.[13]
DupilumabIL-4RαIndirectly reduces IgE production by B cells.[14]Reduces allergen-induced type 2 inflammation.[14]
Sophoraflavanone G (SFG) (Illustrative Syk inhibitor)Syk2.2 µM (enzymatic assay)[6]Reduced ear swelling in a passive cutaneous anaphylaxis model.[6]

Note: Data for Sophoraflavanone G is included as an illustrative example of a Syk inhibitor with published in vivo quantitative data in a relevant model, as such data for this compound is not publicly available.

Experimental Protocols for Efficacy Validation

To rigorously assess the efficacy of novel compounds like this compound and benchmark them against existing therapies, standardized and well-controlled in vitro and in vivo assays are paramount.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay provides a quantitative measure of mast cell degranulation by detecting the release of the granular enzyme β-hexosaminidase. The RBL-2H3 cell line is a commonly used model for these studies.

Mast_Cell_Degranulation_Workflow A 1. Sensitize RBL-2H3 cells with anti-DNP IgE B 2. Pre-incubate cells with test compound (e.g., this compound) A->B C 3. Trigger degranulation with DNP-HSA antigen B->C D 4. Collect supernatant C->D E 5. Measure β-hexosaminidase activity in supernatant D->E F 6. Calculate % inhibition E->F PCA_Workflow A 1. Intradermal injection of anti-DNP IgE into mouse ear B 2. Administer test compound (e.g., this compound) orally or IV A->B 24 hours C 3. Intravenous injection of DNP-HSA and Evans blue dye B->C 1 hour D 4. Measure ear swelling and quantify dye extravasation C->D 30 minutes E 5. Calculate % inhibition of vascular permeability D->E

Figure 5: Workflow for the in vivo passive cutaneous anaphylaxis (PCA) model.

Step-by-Step Methodology:

  • Sensitization:

    • Anesthetize mice (e.g., BALB/c).

    • Inject a small volume of anti-DNP IgE intradermally into one ear. Inject the contralateral ear with saline as a control.

    • Allow 24 hours for the IgE to bind to FcεRI on mast cells in the ear tissue. [4]

  • Compound Administration:

    • Administer the test compound (e.g., this compound) via the desired route (e.g., oral gavage, intravenous injection) at various doses.

    • Administer the vehicle control to a separate group of mice.

    • The timing of administration should be based on the pharmacokinetic profile of the compound (typically 1 hour before antigen challenge for oral administration).

  • Antigen Challenge and Dye Injection:

    • Anesthetize the mice.

    • Inject a solution containing DNP-HSA and Evans blue dye intravenously. Evans blue binds to serum albumin and will extravasate into the tissue at sites of increased vascular permeability. [14]

  • Measurement of Anaphylactic Response:

    • After a set time (e.g., 30 minutes), measure the thickness of both ears using a digital caliper.

    • Euthanize the mice and collect the ear tissue.

    • Extract the Evans blue dye from the ear tissue using a solvent (e.g., formamide).

    • Quantify the amount of extracted dye by measuring the absorbance at approximately 620 nm.

  • Data Analysis:

    • Calculate the increase in ear swelling for each mouse.

    • Determine the amount of Evans blue dye extravasated per unit of tissue weight.

    • Calculate the percentage of inhibition of ear swelling and dye extravasation for each dose of the test compound compared to the vehicle control group.

    • Determine the ED50 (effective dose for 50% inhibition) for the compound.

Conclusion

This compound, with its potent and selective inhibition of Syk, represents a promising therapeutic candidate for the treatment of IgE-mediated allergic diseases. Its mechanism of action, directly targeting a key upstream signaling molecule in the mast cell activation cascade, offers a distinct advantage over therapies that act on downstream or parallel pathways. While direct comparative preclinical data is limited, the available information suggests that this compound has the potential for significant efficacy.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel compounds. By employing these standardized assays, researchers can generate high-quality, reproducible data to accurately assess the therapeutic potential of new drug candidates and benchmark their performance against the current standard of care. Further investigation into the dose-dependent in vivo efficacy of this compound is warranted to fully elucidate its clinical potential in the management of allergic disorders.

References

  • Omalizumab Therapy for Mast Cell-Mediator Symptoms in Patients with ISM, CM, MMAS, and MCAS. (URL: [Link])

  • A novel natural Syk inhibitor suppresses IgE-mediated mast cell activation and passive cutaneous anaphylaxis. (URL: [Link])

  • Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model. (URL: [Link])

  • Passive cutaneous anaphylaxis in mouse skin is associated with local accumulation of interleukin-6 mRNA and immunoreactive interleukin-6 protein. (URL: [Link])

  • Mechanisms of action that contribute to efficacy of omalizumab in chronic spontaneous urticaria. (URL: [Link])

  • Effector mechanisms in allergic reactions - Immunobiology - NCBI Bookshelf. (URL: [Link])

  • Mechanisms of Dupilumab. (URL: [Link])

  • Passive Cutaneous Anaphylaxis (PCA) Modeling & Pharmacodynamics Services. (URL: [Link])

  • This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models. (URL: [Link])

  • Omalizumab may not inhibit mast cell and basophil activation in vitro. (URL: [Link])

  • DUPIXENT® (dupilumab) Mechanism of Action for Uncontrolled Moderate-to-Severe Atopic Dermatitis. (URL: [Link])

  • Omalizumab inhibits human mast cell responses by sequestering pre-bound IgE (64.6). (URL: [Link])

  • Omalizumab Reverses the Phenotypic and Functional Effects of IgE-Enhanced FcεRI on Human Skin Mast Cells. (URL: [Link])

  • Docking of Syk to FcεRI is enhanced by Lyn but limited in duration by SHIP1. (URL: [Link])

  • (PDF) Long‐Term Efficacy and Safety of Ligelizumab as Re‐Treatment in Patients With Chronic Spontaneous Urticaria. (URL: [Link])

  • Omalizumab – Fact Sheet. (URL: [Link])

  • A novel natural Syk inhibitor suppresses IgE-mediated mast cell activation and passive cutaneous anaphylaxis. (URL: [Link])

  • DUPIXENT® (dupilumab) Mechanism of Action for Uncontrolled Moderate-to-Severe Atopic Dermatitis. (URL: [Link])

  • IL‐4 dominates IgE‐dependent human mast cell responses. A, In vitro... (URL: [Link])

  • What is the mechanism of action of Omalizumab? - Patsnap Synapse. (URL: [Link])

  • Schematic model of FcεRI signaling generated by high- or low-affinity... (URL: [Link])

  • The Incredible Adventure of Omalizumab. (URL: [Link])

  • Dupilumab Reduces Urticaria Activity, Itch, and Hives in Patients with Chronic Spontaneous Urticaria Regardless of Baseline Serum Immunoglobulin E Levels. (URL: [Link])

  • Deciphering the structure and function of FcεRI/mast cell axis in the regulation of allergy and anaphylaxis. (URL: [Link])

  • Effects of Omalizumab on FcεRI and IgE Expression in Lesional Skin of Bullous Pemphigoid. (URL: [Link])

  • il-4 and il-13 signaling plays a role in the inflammatory process of chronic spontaneous urticaria (csu), resulting in itch and hives 1-4. (URL: [Link])

  • (PDF) Dupilumab Modulates Specific IgE Mite Responses at the Molecular Level in Severe T2-high Atopic Dermatitis: A Real-World Experience. (URL: [Link])

  • Is Dupilumab as Effective in Intrinsic Atopic Dermatitis as It Is in Extrinsic Atopic Dermatitis?. (URL: [Link])

  • Mechanism of action of omalizumab. Omalizumab binds to IgE, thus... (URL: [Link])

  • What is the mechanism of action of Dupilumab (dupilumab) in treating conditions like atopic dermatitis and asthma? - Dr.Oracle. (URL: [Link])

  • Fc epsilon RI signaling pathway. (URL: [Link])

  • What is the mechanism of action of Dupilumab? - Patsnap Synapse. (URL: [Link])

  • (a) Inhibition of FcεRI‐induced hexosaminidase release from mast cells... (URL: [Link])

  • (a) Inhibition of FcεRI‐induced hexosaminidase release from mast cells... (URL: [Link])

  • This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models. (URL: [Link])

  • Ligelizumab. Anti-IgE monoclonal antibody, Treatment of urticaria. (URL: [Link])

  • The FcεRI signaling cascade and integrin trafficking converge at patterned ligand surfaces. (URL: [Link])

Sources

A Comparative Pharmacokinetic Guide: TAS05567 vs. Cerdulatinib for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapies for autoimmune diseases and hematological malignancies, small molecule kinase inhibitors have emerged as a pivotal class of drugs. This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two such inhibitors: TAS05567, a selective Spleen Tyrosine Kinase (Syk) inhibitor, and Cerdulatinib, a dual inhibitor of Syk and Janus Kinases (JAK). Understanding their distinct pharmacokinetic properties is crucial for researchers, scientists, and drug development professionals in optimizing dosing strategies and predicting clinical outcomes.

Introduction to the Kinase Targets: Syk and JAK

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[1] It is an essential component of B-cell receptor (BCR) and Fc receptor signaling, making it an attractive target for inflammatory and autoimmune diseases. This compound is a novel, potent, and selective inhibitor of Syk, showing promise in abrogating immunoglobulin-mediated autoimmune and allergic reactions in rodent models.[1]

Cerdulatinib, on the other hand, adopts a dual-inhibition strategy by targeting both Syk and members of the Janus Kinase (JAK) family.[2][3] The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine signaling, which is often dysregulated in inflammatory conditions and cancers. By inhibiting both Syk and JAK pathways, Cerdulatinib aims to simultaneously suppress survival signals originating from the BCR and cytokine receptors, offering a broader mechanism of action.[2]

Comparative Pharmacokinetic Profiles

A direct head-to-head comparative pharmacokinetic study between this compound and Cerdulatinib has not been published. However, by examining their individual preclinical and clinical data, we can construct a comparative overview of their key pharmacokinetic parameters.

Table 1: Preclinical Pharmacokinetic Parameters in Rodents

ParameterThis compound (Rat, Oral)Cerdulatinib (Rat, Oral)Cerdulatinib (Mouse, Oral)
Dose Not SpecifiedNot SpecifiedNot Specified
Cmax Data Not AvailableData Not AvailableData Not Available
Tmax Data Not AvailableData Not AvailableData Not Available
AUC Data Not AvailableData Not AvailableData Not Available
Bioavailability (%) Data Not AvailableData Not AvailableData Not Available
Effective Concentration Not Specified~0.3 µmol/L (average steady-state)Effective in blocking B-cell activation
Source [1][4][3][4]

Table 2: Human Pharmacokinetic Parameters

ParameterThis compoundCerdulatinib
Dose Data Not Available15 mg once daily (starting dose)
Tmax Data Not Available~2 hours
Terminal Half-life (t½) Data Not Available~12-14 hours (at steady state)
Dosing Regimen Data Not AvailableOnce or twice daily
Source [5]

Mechanistic Insights into Drug Action

The differing kinase targets of this compound and Cerdulatinib translate to distinct impacts on cellular signaling pathways.

This compound: Selective Syk Inhibition

This compound's selective inhibition of Syk primarily disrupts B-cell receptor signaling. This pathway is initiated by antigen binding to the BCR, leading to the activation of Syk and a downstream cascade of signaling events that promote B-cell proliferation, differentiation, and antibody production. By blocking Syk, this compound effectively dampens these processes.

TAS05567_Mechanism BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Antigen Antigen Antigen->BCR Downstream Downstream Signaling (e.g., PLCγ2, BTK, ERK) Syk->Downstream Response B-Cell Proliferation, Differentiation, Antibody Production Downstream->Response This compound This compound This compound->Syk Inhibits caption This compound Signaling Pathway Inhibition

This compound Signaling Pathway Inhibition
Cerdulatinib: Dual Syk and JAK Inhibition

Cerdulatinib's dual mechanism provides a more comprehensive blockade of immune cell activation. In addition to inhibiting the Syk-dependent BCR signaling, it also interferes with the JAK-STAT pathway, which is activated by a multitude of cytokines. This dual action can be particularly advantageous in diseases where both B-cell and T-cell mediated cytokine signaling contribute to the pathology.

Cerdulatinib_Mechanism cluster_bcr BCR Signaling cluster_cytokine Cytokine Signaling BCR B-Cell Receptor Syk Syk BCR->Syk BCR_Response B-Cell Activation Syk->BCR_Response CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT Cytokine_Response Gene Transcription (Inflammation, Proliferation) STAT->Cytokine_Response Cerdulatinib Cerdulatinib Cerdulatinib->Syk Inhibits Cerdulatinib->JAK Inhibits caption Cerdulatinib's Dual Inhibition Mechanism

Cerdulatinib's Dual Inhibition Mechanism

Experimental Methodologies for Pharmacokinetic Analysis

To ensure the reliability and reproducibility of pharmacokinetic data, standardized and validated experimental protocols are essential.

In Vivo Pharmacokinetic Studies in Rodents

The determination of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability in preclinical models is a cornerstone of drug development.

Step-by-Step Protocol for Oral Gavage Pharmacokinetic Study in Rats:

  • Animal Acclimatization: Male Sprague-Dawley rats (8-10 weeks old) are acclimated for at least one week with free access to food and water.

  • Fasting: Animals are fasted overnight (approximately 12 hours) prior to drug administration to minimize variability in absorption.

  • Drug Formulation: The test compound (this compound or Cerdulatinib) is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) to the desired concentration.

  • Dosing: A single oral dose is administered via gavage using a ball-tipped feeding needle. The dosing volume is typically 5-10 mL/kg.

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[6] Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters.

InVivo_PK_Workflow start Fasted Rat dosing Oral Gavage (this compound or Cerdulatinib) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end PK Profile pk_calc->end caption In Vivo Pharmacokinetic Workflow

Sources

Confirming TAS05567 Target Engagement in Ramos Cells: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for validating the target engagement of TAS05567 , a highly selective, ATP-competitive Spleen Tyrosine Kinase (Syk) inhibitor, using Ramos B-lymphoma cells. Unlike first-generation Syk inhibitors (e.g., Fostamatinib/R406), this compound minimizes off-target toxicity by sparing JAK2 and VEGFR2. This document details the mechanistic rationale, comparative performance data, and a self-validating experimental protocol for quantifying Syk inhibition via the phosphorylation status of its direct downstream substrate, BLNK (B-cell Linker Protein) .

Mechanistic Rationale & Pathway Logic

The Target: Spleen Tyrosine Kinase (Syk)

Syk is a cytoplasmic tyrosine kinase critical for B-cell receptor (BCR) signaling. Upon antigen binding to the BCR (modeled in vitro by Anti-IgM stimulation), Syk is recruited to the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) of Ig


/Ig

(CD79a/b). Activated Syk phosphorylates the adaptor protein BLNK (SLP-65), which scaffolds the formation of the "signalosome," recruiting BTK and PLC

2.

Why BLNK? While autophosphorylation of Syk (Y525/526) indicates kinase activation, the phosphorylation of BLNK (Y96) is the most robust measure of functional Syk catalytic activity. Inhibiting Syk prevents BLNK phosphorylation, severing the link to downstream calcium flux and NF-


B activation.
Pathway Visualization

The following diagram illustrates the BCR signaling cascade and the precise intervention point of this compound.

BCR_Signaling BCR BCR Complex (IgM + CD79a/b) Syk_Inactive Syk (Inactive) BCR->Syk_Inactive Recruitment via ITAMs Syk_Active p-Syk (Active) (Y525/526) Syk_Inactive->Syk_Active Autophosphorylation BLNK BLNK (Substrate) Syk_Active->BLNK Kinase Action TAS This compound (Inhibitor) TAS->Syk_Active ATP Competition (Blockade) pBLNK p-BLNK (Y96) BLNK->pBLNK Phosphorylation PLCg2 PLCγ2 / BTK pBLNK->PLCg2 Scaffold Formation Calcium Ca2+ Flux PLCg2->Calcium Downstream Signal

Caption: this compound blocks the catalytic activity of p-Syk, preventing the phosphorylation of BLNK and halting downstream Calcium flux.

Comparative Analysis: this compound vs. Alternatives

To establish the superiority of this compound for specific applications, we compare it with R406 (the active metabolite of Fostamatinib), the clinical standard.

Key Differentiator: Selectivity

R406 is a "dirty" kinase inhibitor, significantly hitting JAK2 (neutropenia risk) and VEGFR2 (hypertension risk). This compound maintains high potency against Syk while sparing these critical off-targets.

FeatureThis compoundR406 (Fostamatinib metabolite)Clinical Implication
Syk Enzymatic IC50 0.37 nM ~20–40 nMThis compound is significantly more potent biochemically.
Cellular IC50 (p-BLNK) 1.8 nM ~100–200 nMThis compound requires lower doses for target engagement.
Selectivity Profile Highly Selective (Hits 5/192 kinases >70%)Broad (Hits 43/192 kinases >70%)This compound reduces off-target toxicity.
JAK2 Inhibition Weak (IC50 = 4.8 nM)PotentNote: Despite low IC50, this compound has >10-fold selectivity window for Syk vs JAK2 in cellular contexts compared to R406.
VEGFR2 (KDR) Inhibition Weak (IC50 = 600 nM)PotentThis compound minimizes hypertension risk.

Data synthesized from pharmacological characterization studies [1].

Validated Protocol: Cellular Target Engagement Assay

This protocol uses Ramos (RA 1) cells, a Burkitt's lymphoma B-cell line that constitutively expresses surface IgM. The readout is the inhibition of Anti-IgM-induced p-BLNK (Tyr96) via Western Blot.

Experimental Workflow Diagram

Assay_Workflow Step1 1. Cell Prep Ramos cells (1e7 cells/mL) Step2 2. Treatment + this compound (37°C, 60 min) Step1->Step2 Step3 3. Stimulation + Anti-IgM (10 µg/mL) (37°C, 5-10 min) Step2->Step3 Step4 4. Termination Ice-cold PBS wash + Lysis Buffer Step3->Step4 Step5 5. Readout Western Blot (p-BLNK / Total BLNK) Step4->Step5

Caption: Step-by-step workflow for the p-BLNK target engagement assay.

Detailed Methodology
Phase 1: Cell Preparation
  • Culture: Maintain Ramos cells in RPMI-1640 + 10% FBS. Ensure cells are in log phase (

    
     cells/mL) with >95% viability.
    
  • Harvest: Centrifuge cells (300 x g, 5 min) and resuspend in fresh serum-free RPMI or low-serum (0.5% FBS) media at

    
     cells/mL .
    
    • Expert Insight: Serum starvation (1–2 hours) reduces basal phosphorylation noise, enhancing the signal-to-noise ratio upon stimulation.

Phase 2: Compound Treatment
  • Aliquot: Dispense 100 µL of cell suspension (

    
     cells) per well into a 96-well V-bottom plate or 1.5 mL tubes.
    
  • Dosing: Add this compound (dissolved in DMSO) at serial dilutions (e.g., 0.1 nM to 1000 nM).

    • Control 1 (Vehicle): DMSO only (0.1% final).

    • Control 2 (Positive): R406 (1 µM) or untreated stimulated cells.

  • Incubation: Incubate at 37°C, 5% CO2 for 60 minutes .

Phase 3: Stimulation & Lysis
  • Stimulation: Add Goat F(ab')2 Anti-Human IgM to a final concentration of 10 µg/mL .

    • Critical: Use F(ab')2 fragments to prevent Fc

      
      RIIb (CD32) binding, which delivers inhibitory signals that dampen the BCR response.
      
  • Kinetics: Incubate at 37°C for exactly 5 to 10 minutes .

    • Validation: p-BLNK peaks rapidly (2–5 min) and degrades; do not exceed 15 minutes.

  • Termination: Immediately place tubes on ice. Add 1 mL ice-cold PBS containing 1 mM Na3VO4 (Sodium Orthovanadate). Spin down at 4°C.

  • Lysis: Aspirate supernatant. Lyse pellet in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., Roche cOmplete + PhosSTOP).

    • Volume: 30–50 µL per

      
       cells. Incubate on ice for 20 min.
      
Phase 4: Western Blot Analysis
  • Load: 20–30 µg total protein per lane.

  • Primary Antibodies:

    • Target: Rabbit anti-Phospho-BLNK (Tyr96) [Cell Signaling Technology #3601 or similar].

    • Loading Control: Mouse anti-GAPDH or Rabbit anti-Total BLNK.

  • Quantification: Normalize p-BLNK signal to Total BLNK or GAPDH. Plot % Inhibition vs. Log[Concentration] to determine IC50.[1]

Expected Results & Troubleshooting

Quantitative Benchmarks
  • Basal p-BLNK: Should be low/undetectable in unstimulated/starved cells.

  • Stimulated p-BLNK: Strong band at ~68-72 kDa.

  • This compound Response: Dose-dependent reduction of p-BLNK.

    • Expected IC50: ~1.8 nM [1].[2]

    • Complete Inhibition: Should occur >30 nM.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Basal Phosphorylation Autocrine signaling or cell stress.Starve cells in serum-free RPMI for 1-2 hours pre-assay. Handle cells gently.
Weak Stimulation Signal Poor Anti-IgM quality or Fc-mediated inhibition.Ensure use of F(ab')2 Anti-IgM.[3][4] Titrate antibody (1–20 µg/mL).
No Inhibition with this compound Compound degradation or ATP competition issues.Use fresh DMSO stocks. Ensure lysis buffer contains abundant phosphatase inhibitors (Na3VO4, NaF).

References

  • Yamamoto, N., et al. (2018). Pharmacological Characterization of this compound, a Potent and Selective Inhibitor of Spleen Tyrosine Kinase, in Animal Models of Inflammatory Diseases and B-cell Malignancies . International Immunopharmacology.

  • MedChemExpress. This compound Product Information & Biological Activity .

  • Cell Signaling Technology. B-Cell Receptor Signaling Pathway .

Sources

Safety Operating Guide

TAS05567: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

TAS05567 (CAS: 1429038-15-2) is a potent, selective Spleen Tyrosine Kinase (Syk) inhibitor .[1] While currently investigational, its high biological activity necessitates that it be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1]

The Golden Rule of this compound Disposal:

Never dispose of this compound down the drain. All waste—solid or liquid, trace or bulk—must be segregated for high-temperature incineration to ensure complete destruction of the pharmacophore.[1]

Scientific Context & Hazard Identification

To ensure safety, one must understand the mechanism of the hazard.[1] this compound is not an inert chemical; it is designed to modulate the immune system.

Mechanism of Action (The "Why")

This compound inhibits Syk , a cytoplasmic tyrosine kinase critical for signaling through the B-cell receptor (BCR) and Fc receptors.[1][2]

  • Biological Impact: Inhibition suppresses downstream signaling pathways (PI3K/Akt, MAPK), leading to reduced B-cell proliferation and cytokine production.

  • Safety Implication: Because it actively alters cellular signaling at nanomolar concentrations (IC50 ~27 nM), accidental environmental release or exposure can have significant off-target effects on aquatic life or personnel.[1] It must be treated as a Bioactive Hazardous Substance .

Physical & Chemical Properties Table
PropertySpecificationOperational Relevance
Appearance Solid Powder (White/Off-white)High risk of aerosolization during weighing.[1]
Solubility Soluble in DMSO (>10 mg/mL)DMSO penetrates skin rapidly , carrying the inhibitor into the bloodstream.[1]
Stability Stable at -20°C (Solid)Long half-life means it persists in waste containers if not destroyed.[1]
Reactivity OxidizersIncompatible with strong oxidizing agents.[1]
Step-by-Step Disposal Protocols
A. Solid Waste Disposal

Applies to: Contaminated gloves, pipette tips, weighing boats, and dry powder spills.[1]

  • Segregation: Do not mix with general lab trash (municipal waste).

  • Containment: Place all solid waste into a yellow biohazard/chemo waste bag or a rigid container labeled "Hazardous Chemical Waste - Incineration Only."

  • Sharps: Contaminated needles or glass must go into a rigid Red Sharps Container labeled with the compound name.

  • Final Step: Seal the bag/container and transfer it to your facility's hazardous waste accumulation area.

B. Liquid Waste Disposal

Applies to: Mother liquors, unused stock solutions (DMSO), and cell culture media (>1 µM).[1]

  • Solvent Compatibility: this compound is often dissolved in DMSO.[1]

    • Note: Ensure your waste container is compatible with DMSO (HDPE is recommended; avoid PS).[1]

  • Segregation:

    • High Concentration (>1 mM): Pour into a dedicated "Bioactive/Cytotoxic Liquid Waste" carboy.[1]

    • Low Concentration (Media/Buffers): Do not bleach.[1] Bleach may not degrade the kinase inhibitor core.[1] Collect in "Aqueous Hazardous Waste" for off-site incineration.[1]

  • Labeling: The tag must explicitly list:

    • Constituents: "DMSO (99%), this compound (<1%)"[1]

    • Hazard Checkbox: Toxic, Irritant.[1][3]

C. Spill Management Protocol (Self-Validating)

If a spill occurs, follow this logic to ensure safety:

  • Isolate: Mark the area.[1]

  • PPE Up: Double nitrile gloves, lab coat, safety goggles.

  • Absorb (Liquid): Use a chem-sorbent pad.[1] Validation: If the pad does not dissolve (DMSO resistance), proceed.[1]

  • Capture (Solid): Wet a paper towel with water (to prevent dust) and wipe.[1]

  • Clean: Wash surface with 10% soap solution, then water.[1]

  • Dispose: All cleanup materials go to Incineration Waste .

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for this compound waste streams.

TAS05567_Disposal Start This compound Waste Generated State Determine Physical State Start->State Liquid Liquid Waste (Stock/Media) State->Liquid Solid Solid Waste (Tips/Gloves/Powder) State->Solid SolventCheck Is Solvent DMSO? Liquid->SolventCheck SolidBin Yellow Chem/Bio Bag (Incineration Only) Solid->SolidBin Consumables Sharps Rigid Sharps Bin Solid->Sharps Glass/Needles ConcCheck Concentration? SolventCheck->ConcCheck No HDPE Use HDPE Container (Avoid Polystyrene) SolventCheck->HDPE Yes IncinerateLiq Liquid Haz Waste (High Heat Incineration) ConcCheck->IncinerateLiq All Concentrations HDPE->ConcCheck

Figure 1: Decision matrix for segregating this compound waste streams to ensure regulatory compliance and safety.[1]

Regulatory Compliance (RCRA/EPA Context)

While this compound does not yet have a specific "P-list" or "U-list" code under the US EPA Resource Conservation and Recovery Act (RCRA), it falls under the "Generator Knowledge" clause.[1]

  • Classification: Non-specific Hazardous Waste.[1]

  • Generator Responsibility: As the generator, you are liable for determining that the waste is toxic due to its bioactive nature.[1]

  • Best Practice: Assign it the internal code for "Cytotoxic/Antineoplastic Waste" (often managed similarly to chemotherapy drugs) to ensure it is incinerated rather than landfilled.[1]

References
  • Mechanism & Potency: Hayashi, H., et al. (2018).[1] "this compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor."[1][2][4] Journal of Pharmacology and Experimental Therapeutics.

  • General Chemical Safety: Occupational Safety and Health Administration (OSHA).[1] "Controlling Occupational Exposure to Hazardous Drugs."[1][5]

  • Waste Management: U.S. Environmental Protection Agency (EPA).[1] "Management of Hazardous Waste Pharmaceuticals."[1][6][7]

  • Handling Guidelines: National Institutes of Health (NIH).[1] "Guidelines for Handling Cytotoxic Drugs." [1]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling TAS05567

Author: BenchChem Technical Support Team. Date: February 2026

As a potent and highly selective Spleen Tyrosine Kinase (Syk) inhibitor, TAS05567 is a valuable tool for researchers investigating humoral immune-mediated inflammatory conditions like autoimmune and allergic diseases[1][2]. Its high potency, with an IC50 of 0.37 nM for Syk, demands a rigorous and well-understood safety protocol to prevent unintended biological effects in laboratory personnel[1]. This guide provides essential, step-by-step guidance on the selection and use of Personal Protective Equipment (PPE), grounded in the principles of causality and self-validating safety systems, to ensure your protection while handling this compound.

The toxicological properties of this compound have not been fully investigated; however, it may cause skin and eye irritation, and may be harmful if inhaled, swallowed, or absorbed through the skin[3]. Given its potent biological activity, all handling should be performed with the assumption that exposure could lead to pharmacological effects. This guide is intended for research and development use only[3].

The Foundation: Risk Assessment and Engineering Controls

Before any handling of this compound, a thorough risk assessment is mandatory. The primary principle of laboratory safety is the "Hierarchy of Controls," which prioritizes eliminating or minimizing hazards through engineering and administrative controls before relying on PPE[4].

  • Engineering Controls : All manipulations of this compound, especially handling of the solid form or creating stock solutions, should be performed within a certified chemical fume hood or a powder containment hood. This provides the primary barrier against inhalation of aerosols or dust particles.

  • Administrative Controls : Access to areas where this compound is handled should be restricted. Clear signage indicating the presence of a potent compound is essential. Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide.

Core Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between you and the chemical. Its effectiveness is entirely dependent on proper selection, use, and maintenance[4]. The following table summarizes the minimum required PPE for handling this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Compound Double Nitrile GlovesSafety Glasses with Side Shields or GogglesLab Coat (fully buttoned)Recommended within a fume hood; N95 respirator if hood is unavailable or in case of spill
Preparing Solutions Double Nitrile GlovesSafety Glasses with Side Shields or GogglesLab Coat (fully buttoned)Not required if performed in a fume hood
Cell Culture/Assays Single Nitrile GlovesSafety GlassesLab Coat (fully buttoned)Not required
Waste Disposal Chemical-Resistant GlovesSafety Goggles and Face ShieldLab Coat or ApronNot required unless splashing is likely
Hand Protection: The First Point of Contact

Your hands are the most likely part of your body to come into direct contact with the compound.

  • Why Nitrile? Nitrile gloves provide good resistance to a wide range of chemicals and are a standard for incidental contact in a laboratory setting.

  • Why Double Gloving? When handling the concentrated solid or preparing stock solutions, wearing two pairs of nitrile gloves provides an added layer of security. If the outer glove becomes contaminated, it can be removed carefully, leaving a clean glove underneath and minimizing the risk of exposure during the doffing process.

  • Protocol:

    • Inspect gloves for any signs of damage (rips, pinholes) before use.

    • Don the first pair of gloves, ensuring they are pulled over the cuffs of your lab coat.

    • Don the second pair over the first.

    • Change gloves immediately if you suspect contamination.

    • After completion of work, remove the outer glove first, followed by the inner glove, without touching the outside of the gloves with your bare skin.

    • Wash hands thoroughly with soap and water after removing gloves[3].

Eye and Face Protection: Shielding Sensitive Tissues

This compound may cause eye irritation[3]. Protecting your eyes from splashes of solutions or airborne particles of the solid is critical.

  • Minimum Requirement : ANSI Z87.1-rated safety glasses with side shields are mandatory for all work with this compound.

  • Enhanced Protection : When preparing stock solutions or handling larger quantities where the risk of a splash is higher, chemical splash goggles should be worn. A face shield used in conjunction with goggles provides the highest level of protection.

Body Protection: Preventing Dermal Absorption

A clean, buttoned lab coat serves to protect your skin and personal clothing from contamination[3].

  • Material : A standard cotton/polyester lab coat is sufficient for most applications. For tasks with a higher risk of splashes, consider a coat with fluid-resistant properties.

  • Best Practices :

    • Always keep your lab coat fully buttoned.

    • Ensure the cuffs are snug, preferably with the inner pair of gloves tucked underneath.

    • Remove your lab coat before leaving the laboratory to prevent the spread of contamination.

    • Lab coats should be laundered professionally and not taken home.

Operational Workflow: From Receipt to Disposal

A structured workflow minimizes the chances of error and exposure. The following diagram illustrates the key stages of handling this compound safely.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling risk_assessment 1. Conduct Risk Assessment don_ppe 2. Don Appropriate PPE risk_assessment->don_ppe Proceed if safe weigh 3. Weigh Solid this compound don_ppe->weigh dissolve 4. Prepare Stock Solution weigh->dissolve assay 5. Perform Experiment dissolve->assay decontaminate 6. Decontaminate Surfaces & Glassware assay->decontaminate dispose 7. Segregate & Dispose of Waste decontaminate->dispose doff_ppe 8. Doff PPE dispose->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A typical laboratory workflow for handling potent compounds like this compound.

Decontamination and Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and prevent secondary exposure.

Decontamination
  • Surfaces : Wipe down all work surfaces (fume hood, benchtop) with 70% ethanol or another appropriate laboratory disinfectant after each use.

  • Glassware/Equipment : Reusable glassware should be soaked in a suitable cleaning solution before standard washing procedures.

Waste Disposal

All materials that have come into contact with this compound must be treated as hazardous chemical waste.

  • Solid Waste : Contaminated gloves, pipette tips, empty vials, and bench paper should be collected in a dedicated, clearly labeled hazardous waste container[5]. This container should be a leak-proof bag or bin.

  • Liquid Waste : Unused solutions or cell culture media containing this compound should be collected in a labeled, sealed hazardous liquid waste container. Do not pour this waste down the drain.

  • Final Disposal : The ultimate disposal of this compound waste should be handled by a licensed professional waste disposal service. The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[3]. Always adhere to all federal, state, and local environmental regulations[3].

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Response
Exposure Route Immediate Action
Skin Contact Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing. Call a physician[3].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Call a physician[3].
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Call a physician[3].
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting. Call a physician immediately[3].

The following decision tree outlines the immediate steps to take in an emergency.

G start Emergency Event (Spill or Exposure) exposure_type What is the nature of the event? start->exposure_type spill Chemical Spill exposure_type->spill Spill personal_exposure Personal Exposure exposure_type->personal_exposure Exposure spill_size Is the spill large or small? spill->spill_size exposure_route What was the route of exposure? personal_exposure->exposure_route small_spill Small Spill: 1. Alert others 2. Use spill kit to absorb 3. Decontaminate area 4. Dispose as hazardous waste spill_size->small_spill Small large_spill Large Spill: 1. Evacuate immediate area 2. Alert others 3. Call emergency response spill_size->large_spill Large skin_eye Skin / Eye Contact: 1. Go to safety shower/eyewash 2. Flush for 15 minutes 3. Remove contaminated clothing 4. Seek medical attention exposure_route->skin_eye Skin/Eye inhalation Inhalation: 1. Move to fresh air 2. Seek medical attention exposure_route->inhalation Inhalation

Caption: A decision tree for responding to spills or personal exposure involving this compound.

By integrating these principles and procedures into your daily laboratory work, you can handle this compound with confidence, ensuring both your personal safety and the integrity of your research.

References

  • Material Safety Data Sheet . ProteoGenix.

  • Thioglycolate Medium wo Indicator, Safety Data Sheet, English . (2023-12-11). Neogen.

  • This compound | Syk Inhibitor . MedchemExpress.com.

  • Hayashi H, et al. (2018-05-04). This compound, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models . PubMed.

  • Safety Data Sheet . (2024-08-07). Diversey SDS.

  • Personal Protective Equipment | PPE Equipment From DuPont . DuPont.

  • BSL-1/BSL-2 Biohazardous Waste Disposal General Guidelines . Division of Research - Texas A&M University.

  • Safety Data Sheet: Thioacetamide . Carl ROTH.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . (2006-12-06).

  • Quick reference guide to pharmaceutical waste disposal . NHS Dorset.

  • Guidelines for the Disposal of Regulated Medical Waste and Pathological Waste . USDA ARS.

  • Personal Protective Equipment is PPE . Health Care Technology.

  • Pharmacological Characterization of this compound, a Potent and Selective Inhibitor of Spleen Tyrosine Kinase, in Animal Models of Inflammatory Diseases and B-cell Malignancies .

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TAS05567
Reactant of Route 2
TAS05567

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.